Technical Documentation Center

4-(2-Hydrazinylethyl)morpholine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Hydrazinylethyl)morpholine dihydrochloride
  • CAS: 874-82-8

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(2-Hydrazinylethyl)morpholine Dihydrochloride (CAS 874-82-8)

[1] Part 1: Executive Summary 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS 874-82-8) serves as a critical bifunctional building block in medicinal chemistry. It combines the pharmacokinetic-enhancing properties o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary

4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS 874-82-8) serves as a critical bifunctional building block in medicinal chemistry. It combines the pharmacokinetic-enhancing properties of a morpholine ring with the high reactivity of a hydrazine moiety .[1]

This compound is primarily utilized as a "linker" or "tail" to introduce the morpholine solubilizing group into lipophilic drug scaffolds.[1] The hydrazine terminus allows for rapid conjugation with aldehydes, ketones, and activated carboxylic acid derivatives to form stable hydrazones, pyrazoles, and pyridazines.[1]

Key Technical Value:

  • Solubility Enhancement: The morpholine nitrogen (pKa ~8.[1]3) is protonated at physiological pH, improving the water solubility of the final drug candidate.

  • Metabolic Stability: The morpholine ring is generally resistant to rapid metabolic cleavage compared to open-chain amines.[1]

  • Synthetic Versatility: The hydrazine group reacts under mild conditions, making it suitable for late-stage functionalization of complex intermediates.[1]

Part 2: Chemical Profile & Specifications[2][3]

The dihydrochloride salt form is preferred over the free base due to its enhanced stability and resistance to oxidation.[1] The free hydrazine base is prone to air oxidation and is significantly more toxic/volatile.[1]

Table 1: Physicochemical Properties[2][4]
PropertySpecification
CAS Number 874-82-8
IUPAC Name 4-(2-hydrazinylethyl)morpholine dihydrochloride
Molecular Formula C₆H₁₅N₃O[2] · 2HCl
Molecular Weight 218.12 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane, Ether)
Hygroscopicity Highly hygroscopic; deliquescent upon prolonged air exposure
Storage 2–8°C under inert atmosphere (Argon/Nitrogen)
Stability Stable in solid state if kept dry.[1] Aqueous solutions degrade slowly; prepare fresh.[1]

Part 3: Synthesis & Preparation Protocols[2][5]

The synthesis of CAS 874-82-8 is a two-stage process involving the activation of an alcohol precursor followed by nucleophilic substitution with hydrazine.

Diagram 1: Synthetic Pathway

The following diagram illustrates the conversion of 4-(2-hydroxyethyl)morpholine to the target hydrazine salt.[1]

SynthesisPathway Start 4-(2-Hydroxyethyl)morpholine (CAS 622-40-2) Inter 4-(2-Chloroethyl)morpholine HCl (CAS 3647-69-6) Start->Inter SOCl2, DCM Reflux, 4h Target 4-(2-Hydrazinylethyl)morpholine 2HCl (CAS 874-82-8) Inter->Target N2H4·H2O (Excess) EtOH, Reflux, 6h HCl Workup

Caption: Two-step synthesis via chlorination and hydrazine substitution.

Detailed Protocol 1: Preparation from 4-(2-Chloroethyl)morpholine

Prerequisites:

  • Work in a fume hood (Hydrazine is a suspected carcinogen).[1]

  • Glassware must be free of acetone (reacts with hydrazine).[1]

Step-by-Step Methodology:

  • Starting Material: Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Free Base Liberation (Optional but Recommended): If starting with the HCl salt of the chloro-precursor, add Triethylamine (1.1 eq) to liberate the free amine in situ, or perform a separate extraction with NaOH/DCM to isolate the free base oil.[1]

  • Hydrazination: Add Hydrazine Hydrate (80% or 65% solution) in large excess (5.0 – 10.0 eq).[1]

    • Note: Excess hydrazine prevents the formation of the dimer (bis-morpholinoethyl hydrazine).[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The starting material spot (Rf ~0.[1]6) should disappear.

  • Workup:

    • Cool the reaction mixture.

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine. Caution: Use a bleach trap for the vacuum pump exhaust to neutralize hydrazine vapors.[1]

    • Dissolve the residue in a minimum amount of absolute ethanol.[1]

  • Salt Formation: Cool the solution in an ice bath (0°C). Slowly add concentrated HCl (or HCl in dioxane) until pH < 2.

  • Isolation: The dihydrochloride salt will precipitate.[1] Filter the white solid, wash with cold diethyl ether, and dry under vacuum.[1]

Part 4: Applications in Drug Discovery[2][3][6]

This compound is a versatile reagent for constructing heterocyclic libraries.[1]

Diagram 2: Reaction Utility & Scaffolding

This diagram maps the chemical space accessible via this reagent.[1]

ReactionUtility Core 4-(2-Hydrazinylethyl)morpholine (Nucleophile) Hydrazone Hydrazones (Linker Stability) Core->Hydrazone Condensation (-H2O) Pyrazole N-Substituted Pyrazoles (Bioactive Core) Core->Pyrazole Cyclization (Reflux) Hydrazide Acyl Hydrazides (Peptidomimetics) Core->Hydrazide Acylation Aldehyde Aryl Aldehydes (R-CHO) Aldehyde->Core Diketone 1,3-Diketones (R-CO-CH2-CO-R) Diketone->Core Acid Activated Esters (R-CO-OSu) Acid->Core

Caption: Divergent synthesis pathways for library generation.

Protocol 2: Synthesis of Morpholine-Tethered Pyrazoles

A common application is synthesizing pyrazole-based kinase inhibitors where the morpholine tail binds to the solvent-exposed region of the ATP pocket.

  • Reactants: Combine 4-(2-Hydrazinylethyl)morpholine dihydrochloride (1.0 eq) with a 1,3-diketone (1.0 eq) in Ethanol.

  • Base: Add Sodium Acetate (2.2 eq) or Triethylamine (2.5 eq) to neutralize the HCl salt and liberate the reactive hydrazine.

  • Conditions: Reflux for 2–4 hours.

  • Purification: Evaporate solvent. Partition between water and Ethyl Acetate.[1] The pyrazole product is usually in the organic layer.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the diketone enol proton and the appearance of the pyrazole C-H (typically singlet ~6.0–6.5 ppm).[1]

    • Morpholine Signals: The ethylene bridge protons will shift slightly upfield compared to the hydrazine precursor.[1]

Part 5: Safety, Handling & Stability (E-E-A-T)[2]

Critical Warning: Hydrazine derivatives are potentially genotoxic.[1] All procedures must be performed with appropriate containment.[1]

  • Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly.[1] Weighing should be done quickly, or in a glovebox if high precision is required.[1] Wet salt becomes sticky and difficult to handle.[1]

  • Incompatibility:

    • Aldehydes/Ketones: Avoid acetone for cleaning glassware; traces will react to form hydrazones.[1]

    • Oxidizers: Incompatible with strong oxidizing agents (e.g., bleach, peroxides) which can generate nitrogen gas or toxic nitrosamines.[1]

  • Waste Disposal:

    • Do not pour down the drain.

    • Quench excess hydrazine in reaction waste with dilute bleach (Sodium Hypochlorite) slowly in an ice bath before disposal into hazardous waste streams.[1]

References

  • Kumari, S., et al. (2020).[1] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. ResearchGate. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Technical Profile: 2-Morpholin-4-ylethylhydrazine Dihydrochloride

Executive Summary 2-Morpholin-4-ylethylhydrazine dihydrochloride (CAS: 874-82-8) is a specialized heterocyclic building block predominantly utilized in medicinal chemistry and drug discovery. Its core utility lies in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Morpholin-4-ylethylhydrazine dihydrochloride (CAS: 874-82-8) is a specialized heterocyclic building block predominantly utilized in medicinal chemistry and drug discovery. Its core utility lies in the introduction of the morpholinoethyl moiety —a pharmacophore widely recognized for enhancing the aqueous solubility and metabolic stability of lipophilic drug candidates.

As a hydrazine derivative, it serves as a high-reactivity nucleophile, essential for constructing fused heterocyclic systems (e.g., pyrazoles, pyridazines) or generating hydrazone-based linkers. This guide outlines the physiochemical properties, synthetic utility, and rigorous handling protocols required for this compound, positioning it as a critical tool for lead optimization in oncology and CNS therapeutic areas.

Molecular Architecture & Physiochemical Properties

The compound exists as a dihydrochloride salt, conferring significantly improved stability and water solubility compared to its free base, which is prone to oxidation and air sensitivity.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 4-(2-hydrazinylethyl)morpholine dihydrochloride
Common Name 2-Morpholin-4-ylethylhydrazine 2HCl
CAS Number 874-82-8
Molecular Formula C₆H₁₇Cl₂N₃O
Molecular Weight 218.12 g/mol
SMILES NNCCN1CCOCC1.[H]Cl.[H]Cl
Appearance White to off-white crystalline solid
Solubility High (>50 mg/mL) in Water, DMSO; Low in DCM, Hexanes
Hygroscopicity Hygroscopic (Store under desiccant)
Structural Analysis

The molecule features two distinct functional domains:[1]

  • The Morpholine Ring: A saturated heterocycle acting as a hydrogen bond acceptor (ether oxygen) and a basic center (tertiary amine). In drug design, this ring often mitigates hERG channel inhibition compared to other amines.

  • The Hydrazine Tail: A reactive "warhead" (alpha-effect nucleophile) used for covalent coupling. The ethyl spacer provides steric freedom, preventing interference between the morpholine ring and the target binding pocket.

Synthetic Pathways & Manufacturing

The synthesis of 2-morpholin-4-ylethylhydrazine typically proceeds via nucleophilic substitution on an alkyl halide. The choice of starting material—4-(2-chloroethyl)morpholine —requires strict safety controls due to its vesicant (blister agent) properties, structurally similar to nitrogen mustards.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 4-(2-chloroethyl)morpholine (Hydrochloride Salt) Intermediate Free Base Intermediate (Unstable Oil) Start->Intermediate Nucleophilic Substitution Reflux (EtOH/H2O) Reagent Hydrazine Hydrate (Excess) Reagent->Intermediate Reagent Product 2-Morpholin-4-ylethylhydrazine Dihydrochloride Intermediate->Product Salt Formation HCl in Dioxane/Ether

Figure 1: Standard synthetic route converting the chloro-alkyl precursor to the stable hydrazine salt.

Detailed Protocol
  • Activation: 4-(2-chloroethyl)morpholine hydrochloride is dissolved in water/ethanol.

  • Substitution: Hydrazine hydrate (5–10 equivalents) is added. The excess is critical to prevent the formation of the symmetrical dimer (bis-morpholinoethyl hydrazine).

  • Reflux: The mixture is heated to 80°C for 4–6 hours.

  • Isolation (Free Base): The solution is basified (NaOH) and extracted into dichloromethane (DCM).

  • Salt Formation: The DCM layer is dried, and anhydrous HCl (gas or dioxane solution) is introduced. The dihydrochloride salt precipitates immediately as a white solid.

Applications in Drug Discovery

Solubility Enhancement (The "Solubilizing Tail")

In medicinal chemistry, appending a morpholinoethyl group is a classic strategy to rescue a potent but insoluble lead compound.

  • Mechanism: The morpholine nitrogen (pKa ~8.3) is protonated at physiological pH, increasing polarity.

  • Usage: The hydrazine moiety reacts with ketones or aldehydes on the scaffold to form hydrazones , or with carboxylic acids (via coupling agents) to form hydrazides .

Heterocycle Construction

This compound is a precursor for "morpholine-tethered" heterocycles found in kinase inhibitors (e.g., PI3K, mTOR pathways).

  • Reaction: Condensation with 1,3-diketones yields pyrazoles .

  • Reaction: Reaction with ortho-halo esters yields pyridazines or phthalazines .

Application Workflow (DOT Visualization)

ApplicationFlow Compound 2-Morpholin-4-ylethylhydrazine (Reagent) Reaction Condensation / Coupling Compound->Reaction Target Insoluble Lead Scaffold (Ketone/Aldehyde/Acid) Target->Reaction Result Solubilized Drug Candidate (Hydrazone/Hydrazide Linker) Reaction->Result Yields Polar Side Chain

Figure 2: Strategic application of the reagent to modify physiochemical properties of lead compounds.

Analytical Profiling & Quality Control

To ensure the integrity of the reagent before use in sensitive biological assays, the following analytical signatures must be verified.

Proton NMR (¹H-NMR) in D₂O
  • Morpholine Ring: Two multiplets centered around δ 3.1–3.5 ppm (4H) and δ 3.8–4.0 ppm (4H).

  • Ethyl Linker:

    • Triplets at ~δ 3.4 ppm (N-CH2) and ~δ 3.0 ppm (N-CH2).

  • Exchangeable Protons: The hydrazine (-NH-NH2) and HCl protons will likely exchange with D₂O and not be visible, or appear as a broad singlet >8 ppm in DMSO-d6.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 146.13 m/z (Corresponds to the free base C₆H₁₅N₃O).

  • Note: The chloride counter-ions are not observed in the positive ion mode.

Safety, Handling, & Stability (E-E-A-T)

Warning: Hydrazine derivatives are potentially genotoxic and should be handled with extreme caution.

Hazard Identification
  • Skin/Eye: Causes severe irritation; potential for chemical burns due to acidity of the dihydrochloride.

  • Toxicity: Suspected carcinogen (based on hydrazine structural homology).

  • Reactivity: Incompatible with strong oxidizing agents.

Handling Protocol
  • Containment: Weigh and handle only inside a chemical fume hood or glove box.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Storage: Store at 4°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture absorption leads to hydrolysis and degradation (browning).

Disposal

Do not dispose of down the drain. Quench excess hydrazine with dilute bleach (sodium hypochlorite) to oxidize it to nitrogen gas before disposal in hazardous organic waste streams, following local EHS regulations.

References

  • PubChem. (n.d.). Compound Summary: 2-Morpholin-4-ylethylhydrazine.[2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2003). US6653304B2 - Cannabinoid receptor modulators.[4] Retrieved October 26, 2023, from

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-(2-Hydrazinylethyl)morpholine Dihydrochloride

Executive Abstract In modern drug discovery and bioconjugation, the selection of bifunctional building blocks dictates the thermodynamic stability and pharmacokinetic viability of the final construct. 4-(2-Hydrazinylethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

In modern drug discovery and bioconjugation, the selection of bifunctional building blocks dictates the thermodynamic stability and pharmacokinetic viability of the final construct. 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS: 874-82-8) is a highly versatile reagent bridging the nucleophilic reactivity of a hydrazine with the favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a morpholine ring. This whitepaper provides an in-depth mechanistic guide to utilizing this compound, detailing its physicochemical properties (MW: 218.12 g/mol ), the causality behind its reaction conditions, and self-validating protocols for its application in hydrazone ligation and heterocycle synthesis.

Molecular Architecture and Physicochemical Profiling

Understanding the structural rationale of a building block is the first step in predicting its behavior in complex synthetic workflows. 4-(2-Hydrazinylethyl)morpholine dihydrochloride is engineered with three distinct functional domains:

  • The Morpholine Scaffold: Recognized as a "privileged scaffold" in medicinal chemistry, the morpholine ring is routinely incorporated into drug candidates to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability without introducing severe steric hindrance[1].

  • The Hydrazine Moiety: A potent α-effect nucleophile designed for rapid condensation with carbonyls (aldehydes and ketones)[2].

  • The Dihydrochloride Salt Form: Free alkyl hydrazines are notoriously prone to auto-oxidation and degradation when exposed to atmospheric oxygen. By protonating both the morpholine nitrogen (pKa ~8.3) and the primary hydrazine nitrogen, the dihydrochloride salt (C₆H₁₇Cl₂N₃O) locks the molecule in an oxidation-resistant state. This causality ensures long-term shelf stability and reproducible stoichiometry during assay preparation[3].

Quantitative Physicochemical Data

To facilitate predictive modeling in your workflows, the core physicochemical parameters of the compound are summarized below based on computational chemistry data[3].

PropertySpecification
Compound Name 4-(2-Hydrazinylethyl)morpholine dihydrochloride
CAS Number 874-82-8
Molecular Weight 218.12 g/mol
Molecular Formula C₆H₁₇Cl₂N₃O (C₆H₁₅N₃O · 2HCl)
Topological Polar Surface Area (TPSA) 50.52 Ų
LogP -0.3745 (Highly hydrophilic)
Hydrogen Bond Donors / Acceptors 2 / 4
Rotatable Bonds 3

Mechanistic Rationale: Hydrazone Ligation

The primary utility of 4-(2-Hydrazinylethyl)morpholine lies in its ability to selectively react with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone of bioconjugation, dynamic combinatorial chemistry, and targeted drug delivery[2].

The Causality of Acidic and Nucleophilic Catalysis

Hydrazone formation requires a delicate balance of reaction conditions. The reaction must be buffered strictly between pH 4.5 and 6.0 [2]. The causality here is twofold: the carbonyl oxygen must be protonated to increase its electrophilicity, but if the pH drops below 4.0, the hydrazine moiety becomes fully protonated, stripping it of its nucleophilicity and stalling the reaction.

Furthermore, direct condensation of alkyl hydrazines is kinetically slow. To overcome this, aniline (or p-phenylenediamine) is introduced as a nucleophilic catalyst. Aniline rapidly attacks the carbonyl to form a highly reactive iminium intermediate, which then undergoes rapid transimination with 4-(2-Hydrazinylethyl)morpholine to yield the final hydrazone product[2].

HydrazoneLigation A Aldehyde/Ketone Target Molecule C Iminium Intermediate (Unstable) A->C + H+ (pH 4.5-6.0) B 4-(2-Hydrazinylethyl)morpholine (MW: 218.12 g/mol) B->C Nucleophilic Attack D Hydrazone Conjugate (Stable at pH > 7) C->D - H2O E Aniline Catalyst (Accelerates step) E->C Transimination

Mechanistic pathway of catalyzed hydrazone ligation using 4-(2-Hydrazinylethyl)morpholine.

Self-Validating Experimental Protocol: Bioconjugation

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems. The following methodology details the conjugation of 4-(2-Hydrazinylethyl)morpholine to an aldehyde-bearing target, with built-in analytical checkpoints to ensure absolute quality control.

Step-by-Step Methodology

Step 1: Reagent Preparation and pH Optimization

  • Action: Dissolve 2.18 mg (10 µmol) of 4-(2-Hydrazinylethyl)morpholine dihydrochloride in 100 µL of 100 mM sodium acetate buffer.

  • Causality: The di-HCl salt form will immediately and significantly lower the pH of an unbuffered solution. The acetate buffer acts as a proton sink to stabilize the environment.

  • Validation Checkpoint: Measure the pH using a micro-probe. Adjust dropwise with 0.1 M NaOH until the pH is exactly 5.5. Failure to validate this will result in stalled kinetics if the pH remains <4.0.

Step 2: Catalyzed Condensation

  • Action: Add 10 µmol of the aldehyde-bearing target to the solution, followed immediately by 100 mM aniline[2]. Incubate at 25°C with gentle agitation.

  • Causality: Aniline bypasses the high activation energy of direct hydrazine attack by forming the reactive iminium intermediate[2].

  • Validation Checkpoint: At t=30 mins, sample 1 µL for LC-MS analysis. Monitor the disappearance of the 218 m/z peak (free hydrazine) and the emergence of the conjugate mass. Proceed only when the 218 m/z peak area is <5% of its initial value.

Step 3: Optional Reductive Amination (Stabilization)

  • Action: If a permanent, irreversible bond is required (e.g., for in vivo stability), add 50 mM Sodium Cyanoborohydride (NaCNBH₃) to the reaction mixture.

  • Causality: Hydrazones are dynamically reversible under acidic conditions[4]. Reduction converts the hydrazone into a stable, irreversible alkyl hydrazine linkage.

  • Validation Checkpoint: Confirm a +2 Da mass shift via High-Resolution Mass Spectrometry (HRMS), indicating the successful reduction of the C=N double bond.

ExpWorkflow S1 Step 1: Reagent Prep Neutralize Di-HCl Salt V1 Validate: pH = 5.5 (Prevents oxidation) S1->V1 S2 Step 2: Ligation Reaction Add Aldehyde + Aniline V1->S2 V2 Validate: LC-MS Disappearance of 218 m/z S2->V2 S3 Step 3: Stabilization (Optional Reduction) V2->S3 V3 Validate: HRMS Confirm +2 Da Mass Shift S3->V3 S4 Step 4: Purification Prep-HPLC V3->S4

Self-validating experimental workflow for hydrazone bioconjugation and stabilization.

Applications in Drug Discovery: Heterocycle Synthesis

Beyond linear bioconjugation, 4-(2-Hydrazinylethyl)morpholine dihydrochloride is heavily utilized in the de novo synthesis of complex heterocycles, particularly pyrazoles and pyridazines [4].

By reacting this building block with 1,3-dicarbonyl compounds (e.g., acetylacetone derivatives) under refluxing ethanol conditions, researchers can rapidly assemble morpholine-functionalized pyrazole rings. The causality of choosing this specific reagent lies in the resulting molecular topology: the morpholine tail ensures the synthesized drug candidate maintains favorable systemic clearance rates and can actively cross lipid membranes, making it a highly sought-after motif in the design of kinase inhibitors and anti-neurodegenerative agents[1].

References

  • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[Link]

  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.[Link]

  • Zheng, Y., et al. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters.[Link]

Sources

Exploratory

A Comparative Analysis of 4-(2-Hydrazinylethyl)morpholine: Free Base vs. Dihydrochloride Salt for Research and Development Applications

An In-Depth Technical Guide for Researchers Executive Summary 4-(2-Hydrazinylethyl)morpholine is a bifunctional molecule incorporating both a reactive hydrazine moiety and a versatile morpholine scaffold. This structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Executive Summary

4-(2-Hydrazinylethyl)morpholine is a bifunctional molecule incorporating both a reactive hydrazine moiety and a versatile morpholine scaffold. This structure makes it a valuable building block in pharmaceutical development and complex organic synthesis. It is commercially available in two primary forms: the free base and the dihydrochloride salt. The choice between these forms is not trivial and has profound implications for experimental design, reaction outcomes, and product formulation. This guide provides an in-depth analysis of the fundamental differences in their physicochemical properties, stability, and handling, offering field-proven insights and detailed protocols to empower researchers to make informed decisions for their specific applications. We will explore the causality behind experimental choices, from solvent selection to reaction pH control, ensuring a robust and reproducible scientific process.

Fundamental Physicochemical Differences: Structure, Solubility, and Stability

The core difference between the two forms lies in the protonation state of the basic nitrogen atoms. The free base is a neutral molecule, whereas the dihydrochloride is a salt where two equivalents of hydrogen chloride (HCl) have protonated the most basic nitrogen centers.

Chemical Structure and Protonation

The 4-(2-Hydrazinylethyl)morpholine molecule possesses three nitrogen atoms that can act as Lewis bases. The terminal nitrogen of the hydrazine group is the most basic, followed by the internal hydrazine nitrogen, and finally the morpholine nitrogen, which is a tertiary amine. In the presence of a strong acid like HCl, the two most basic sites—the nitrogens of the hydrazine group—become protonated to form a stable salt.[1]

This protonation event is the primary determinant of the vastly different properties of the two forms.

G cluster_0 Free Base cluster_1 Dihydrochloride Salt FB 4-(2-Hydrazinylethyl)morpholine (Free Base) HCL 4-(2-Hydrazinylethyl)morpholine (Dihydrochloride Salt) FB->HCL + 2 HCl HCL->FB - 2 HCl (Base)

Caption: Acid-Base Equilibrium of 4-(2-Hydrazinylethyl)morpholine.

Comparative Physical and Chemical Properties

The conversion from a neutral organic molecule to an ionic salt dramatically alters its physical properties. These differences are summarized below.

Property4-(2-Hydrazinylethyl)morpholine Free Base4-(2-Hydrazinylethyl)morpholine DihydrochlorideRationale for Difference
CAS Number 2154-24-7[2]874-82-8[3][4]Different chemical entities.
Molecular Formula C₆H₁₅N₃OC₆H₁₇Cl₂N₃O[3]Addition of two HCl molecules.
Molecular Weight 145.20 g/mol 218.12 g/mol [3]Mass of two HCl molecules is added.
Appearance Colorless to yellow liquidWhite to off-white solidIonic salts are typically crystalline solids at room temperature.
Solubility in Water Miscible, but can be limitedHighThe ionic nature of the salt form allows for strong interactions with polar water molecules, significantly increasing solubility.[5][6]
Solubility in Organic Solvents High (e.g., THF, CH₂Cl₂, EtOAc)Low to InsolubleThe non-polar free base is more readily solvated by organic solvents.[7] Ionic salts have poor solubility in non-polar or aprotic organic solvents.
Stability Susceptible to air oxidation and reaction with atmospheric CO₂.[8][9]Highly stable, less susceptible to air oxidation.Protonation of the lone pairs on the nitrogen atoms makes them less available for oxidative degradation. Salt forms are generally more stable.[5][10]
Hygroscopicity Hygroscopic liquid[11]Hygroscopic solidBoth forms can absorb moisture, but the salt's solid nature makes this more manageable.
pH of Aqueous Solution BasicAcidicThe free base is a weak base.[1] The salt of a weak base and a strong acid creates an acidic solution upon dissolution in water.

Implications for Practical Application in Research

Understanding the fundamental properties is key, but the true expertise lies in applying this knowledge to experimental design. The choice between the free base and the dihydrochloride salt directly impacts reaction setup, solvent choice, and purification strategy.

When to Use the Dihydrochloride Salt

The dihydrochloride form is the superior choice for applications where ease of handling, long-term stability, and aqueous solubility are paramount.

  • Preparation of Aqueous Stock Solutions: For applications in biological assays or aqueous reaction media, the high water solubility of the dihydrochloride salt makes it ideal for preparing high-concentration, stable stock solutions.[6]

  • Long-Term Storage: Due to its enhanced stability, the dihydrochloride salt is preferred for long-term storage.[5][10] It is less prone to the degradation that can affect the purity of the free base over time.

  • Reactions in Protic Solvents: In reactions run in protic solvents like water or ethanol where the salt is soluble, it can be used directly, provided the resulting acidic pH does not interfere with the desired chemistry.

When to Use the Free Base

The free base is essential when the unprotonated, nucleophilic character of the hydrazine moiety is required for the chemical transformation.

  • Nucleophilic Reactions: For reactions where the hydrazine acts as a nucleophile (e.g., formation of hydrazones, pyrazoles, or N-alkylation), the free base is mandatory. The protonated nitrogens of the dihydrochloride salt are not nucleophilic.[7]

  • Reactions in Aprotic Organic Solvents: Most organic reactions are performed in aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene. The free base exhibits significantly better solubility in these solvents, ensuring a homogeneous reaction mixture.[7]

  • pH-Sensitive Reactions: If a reaction requires basic or neutral conditions, starting with the free base avoids the introduction of acid. Using the dihydrochloride would necessitate the addition of at least two equivalents of a base to neutralize the HCl and liberate the free base, complicating the reaction stoichiometry.

Experimental Protocols and Workflow

Trustworthiness in science is built on reproducible protocols. The following sections provide detailed, self-validating methodologies for the safe handling and interconversion of the two forms of 4-(2-Hydrazinylethyl)morpholine.

Mandatory Safety and Handling Precautions

Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate precautions.[12]

  • Engineering Controls: All work involving either form of 4-(2-Hydrazinylethyl)morpholine must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[13]

  • Personal Protective Equipment (PPE): Standard PPE includes chemical safety goggles, a flame-retardant lab coat, and appropriate gloves. Butyl rubber is the material of choice for gloves when handling hydrazines due to its high resistance.[8][13]

  • Incompatible Materials: Keep away from strong oxidizing agents (e.g., peroxides, nitrates) and strong acids (unless performing a controlled salt formation).[8][14] Contact with certain metal oxides can catalyze decomposition.[8]

  • Waste Disposal: All waste containing this reagent is considered hazardous and must be disposed of according to institutional and local regulations.[13][14]

Protocol: Conversion of Dihydrochloride Salt to Free Base

This protocol is essential when a reaction requires the free base, but only the more stable dihydrochloride salt is available. The causality is simple: a base is required to deprotonate the hydrazinium ions, "liberating" the neutral, organic-soluble free base.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-(2-Hydrazinylethyl)morpholine dihydrochloride (1.0 eq) in deionized water (approx. 5-10 mL per gram of salt).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. The neutralization is an exothermic process.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH) dropwise with stirring. Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the base until the pH is ≥ 10. This ensures complete deprotonation of both hydrazinium centers.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent in which the free base is soluble (e.g., dichloromethane or ethyl acetate, 3 x volume of the aqueous layer).

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the 4-(2-Hydrazinylethyl)morpholine free base as an oil or liquid.

  • Verification: Confirm the identity and purity of the product using techniques like NMR or FT-IR if necessary.

G start Start: Dihydrochloride Salt in Water step1 Cool to 0-5 °C in Ice Bath start->step1 step2 Slowly add Base (e.g., NaOH) until pH ≥ 10 step1->step2 step3 Extract with Organic Solvent (e.g., DCM) 3 times step2->step3 step4 Combine Organic Layers & Dry (e.g., Na₂SO₄) step3->step4 step5 Filter and Concentrate (Rotary Evaporator) step4->step5 end End: Pure Free Base (Liquid) step5->end

Caption: Workflow for Converting Dihydrochloride Salt to Free Base.

Protocol: Use in a Nucleophilic Acylation Reaction (Example)

This protocol illustrates a typical use case for the free base in organic synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry, nitrogen-flushed round-bottom flask, add the purified 4-(2-Hydrazinylethyl)morpholine free base (1.0 eq).

  • Solvent and Base: Dissolve it in an anhydrous aprotic solvent like THF or DCM. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq). The purpose of this base is to scavenge the acid byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of the acylating agent (e.g., benzoyl chloride, 1.0 eq) in the same anhydrous solvent to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated ammonium chloride solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, filter, and concentrate. Purify the crude product using column chromatography on silica gel.

Conclusion

The selection between 4-(2-Hydrazinylethyl)morpholine free base and its dihydrochloride salt is a critical decision dictated by the specific requirements of the experiment. The dihydrochloride salt offers superior stability, ease of handling, and high aqueous solubility, making it the ideal choice for long-term storage and use in aqueous systems. Conversely, the free base is indispensable for synthetic transformations that leverage the nucleophilicity of the hydrazine group, particularly in aprotic organic solvents. By understanding the fundamental chemical principles that differentiate these two forms and employing the validated protocols provided, researchers can enhance the reliability, reproducibility, and success of their scientific endeavors.

References

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Eastchem. (2025, August 25). Common Applications and Maintenance of Hydrazine Hydrate.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Chem-Impex. (n.d.). 4-(2-Hydroxyethyl)morpholine.
  • Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • Avdeef, A., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
  • ChemScene. (n.d.). 4-(2-Hydrazinylethyl)morpholine dihydrochloride.
  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?.
  • ECHEMI. (n.d.). Difference between amino acid free base and its hydrochloride salt?.
  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt.
  • Nordmann. (n.d.). 4-(2-Hydroxyethyl)morpholine.
  • Sciencemadness Wiki. (2020, May 2). Hydrazine sulfate.
  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?. Retrieved from [Link]

  • Emco Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications.
  • J&K Scientific LLC. (n.d.). 4-(2-Hydrazinylethyl)morpholine dihydrochloride | 874-82-8.
  • DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.
  • Silver Fern Chemical. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The Free Hydralazine Anti-Hypertensive Drug and New Salts with Improved Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Academic Journals. (2011, January 15). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Retrieved from [https://academicjournals.org/journal/AJ PAC/article-full-text-pdf/63F0E6F16260]([Link] PAC/article-full-text-pdf/63F0E6F16260)

Sources

Foundational

safety data sheet SDS for 4-(2-Hydrazinylethyl)morpholine dihydrochloride

Executive Summary & Application Context The "Hydrazine Paradox" in Drug Discovery: 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS: 874-82-8) is a critical bifunctional reagent. It combines a morpholine moiety (impr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The "Hydrazine Paradox" in Drug Discovery: 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS: 874-82-8) is a critical bifunctional reagent. It combines a morpholine moiety (improving aqueous solubility and pharmacokinetic profiles) with a hydrazine group (a potent nucleophile for carbonyl ligation). In drug development, it is primarily employed to generate pH-sensitive hydrazone linkers for Antibody-Drug Conjugates (ADCs) or to derivatize ketones for mass spectrometry analysis.

The Safety Challenge: While the dihydrochloride salt form significantly stabilizes the volatile and oxidation-prone hydrazine group, it introduces specific handling nuances—namely, acidity and hygroscopicity. This guide moves beyond standard compliance, offering a researcher-centric workflow that ensures both operator safety and reaction fidelity.

Physiochemical Profile & Identification

This compound is an HCl salt . Researchers must recognize that the hydrazine is protonated and non-nucleophilic in this state. Successful conjugation requires in-situ neutralization, a step that carries its own exothermic risks.

Parameter Technical Specification
Chemical Name 4-(2-Hydrazinylethyl)morpholine dihydrochloride
CAS Number 874-82-8
Formula C₆H₁₇Cl₂N₃O (C₆H₁₅N₃O[1] · 2HCl)
Molecular Weight 218.12 g/mol
Physical State White to off-white crystalline powder
Solubility High in Water, DMSO; Low in DCM/Hexanes
Acidity (pKa) The hydrazine terminal nitrogen is protonated (approx pKa ~8.0).
Hygroscopicity High (Store under inert gas/desiccant)

Hazard Identification & Mechanistic Toxicology

Core Directive: Treat this compound as a Genotoxic Impurity (GTI) precursor until proven otherwise. While the morpholine ring is generally stable, the hydrazine moiety is a structural alert for mutagenicity.

GHS Classification (OSHA HCS 2012 / CLP)
  • Acute Toxicity, Oral: Category 4 (H302)[2]

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)

Mechanistic Hazard Cascade (DOT Visualization)

The following diagram illustrates the biological interaction pathway of the hydrazine moiety upon exposure.

HazardMechanism cluster_prevention Prevention Barrier Exposure Exposure Route: Inhalation/Dermal Absorption Absorption: Systemic Uptake Exposure->Absorption Metabolism Metabolic Activation: Hydrazine moiety oxidation Absorption->Metabolism Liver/Tissue DNA_Adduct Biological Target: Protein/DNA Alkylation Metabolism->DNA_Adduct Reactive Intermediates Outcome Clinical Outcome: Sensitization / Cytotoxicity DNA_Adduct->Outcome PPE Engineering Controls: Fume Hood + Nitrile Gloves PPE->Exposure Blocks

Caption: Figure 1: Mechanistic pathway of hydrazine toxicity and the critical role of engineering controls in blocking exposure.

Safe Handling & Experimental Protocol

The Researcher's Dilemma: You need the free base for reactivity, but the salt for stability. The transition must be controlled.

Protocol: Safe Weighing & Solubilization
  • Engineering Control: All weighing must occur in a chemical fume hood or a powder containment balance enclosure.

  • PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety glasses.

  • Solvent Choice: Dissolve the solid in water or DMSO before adding base.

    • Why? Adding solid base (like KOH) directly to the solid hydrazine salt can create "hot spots" and rapid volatilization of the free base.

Protocol: In-Situ Neutralization (The "Activation" Step)

To use this reagent for linking to a ketone/aldehyde:

  • Dissolution: Dissolve 1.0 eq of the dihydrochloride in the reaction solvent (e.g., MeOH/Water).

  • Buffering: Add 2.0 - 2.2 eq of a mild base (e.g., Sodium Acetate or Pyridine).

    • Avoid: Strong bases (NaOH) unless temperature is strictly controlled (0°C), as they promote rapid oxidation of the hydrazine.

  • Verification: Check pH. Optimal reactivity for hydrazone formation is pH 4.5 – 6.0. The dihydrochloride naturally buffers this; adjusting too high (pH > 8) slows the reaction and increases oxidation risk.

Emergency Response & Decontamination

Self-Validating Spill Control: Do not simply wipe up spills. You must chemically quench the hydrazine to ensure the waste is non-hazardous.

Chemical Quenching Workflow (DOT Visualization)

This workflow ensures that the reactive hydrazine is converted into a stable, non-toxic hydrazone before disposal.

SpillResponse Spill Spill Detected: Solid or Solution Isolate Isolate Area: Evacuate & Ventilate Spill->Isolate Quench_Prep Prepare Quench Solution: 5% Acetone in Water Isolate->Quench_Prep Apply Apply to Spill: Wait 15 Minutes Quench_Prep->Apply Chemistry Reaction: Hydrazine + Acetone -> Stable Hydrazone Apply->Chemistry Cleanup Final Cleanup: Absorb with Vermiculite Chemistry->Cleanup Disposal Disposal: Hazardous Waste Stream Cleanup->Disposal

Caption: Figure 2: Chemical quenching protocol using acetone to convert the reactive hydrazine into a stable hydrazone derivative.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Critical: Hydrazines are alkaline (once free) and can cause penetrating corneal injury.

  • Skin Contact: Wash with soap and water.[3] Do not use organic solvents (ethanol/DMSO) to wash skin, as this enhances transdermal absorption.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Storage & Stability

  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. The HCl salt is hygroscopic; moisture absorption leads to hydrolysis and "clumping," making molarity calculations inaccurate.

  • Incompatibilities: Strong oxidizing agents, strong bases, aldehydes/ketones (unless intended for reaction).

References & Authoritative Sources

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3029393: 4-(2-Hydrazinylethyl)morpholine dihydrochloride. PubChem.[2][4][5] Link

  • ChemScene. Safety Data Sheet: 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS 874-82-8).[1][5]Link

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Hydrazine Derivatives. ECHA Europa.[2] Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Context for pH-dependent stability/reactivity). Link

Disclaimer: This guide is intended for qualified research personnel. It supplements, but does not replace, the official manufacturer SDS mandated by local regulations.

Sources

Exploratory

4-(2-Hydrazinylethyl)morpholine dihydrochloride PubChem CID 3029393

PubChem CID: 3029393 | CAS: 874-82-8[1] Executive Summary This technical guide provides a comprehensive analysis of 4-(2-Hydrazinylethyl)morpholine dihydrochloride , a bifunctional heterocyclic building block critical in...

Author: BenchChem Technical Support Team. Date: March 2026

PubChem CID: 3029393 | CAS: 874-82-8[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2-Hydrazinylethyl)morpholine dihydrochloride , a bifunctional heterocyclic building block critical in medicinal chemistry and bioconjugation. Unlike simple hydrazine reagents, this molecule incorporates a morpholine moiety, which serves as a strategic "solubility handle" and pharmacophore in drug design.[2]

This document is structured for researchers requiring actionable protocols for pyrazole synthesis , carbonyl derivatization , and linker chemistry .[2] It addresses the specific challenges of handling the dihydrochloride salt form—specifically the thermodynamics of neutralization and the kinetics of nucleophilic attack—to ensure high-yield, reproducible results.[2]

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

The dihydrochloride salt form confers stability to the otherwise oxidation-prone hydrazine group. However, this stability comes at the cost of nucleophilicity, which must be restored in situ.[2]

Core Datasheet
PropertyValueTechnical Note
Molecular Formula C₆H₁₇Cl₂N₃OIncludes 2x HCl counterions.
Molecular Weight 218.12 g/mol Free base MW is ~145.20 g/mol .[2]
Solubility High (Water, DMSO, MeOH)Insoluble in non-polar organics (Hexane, Et₂O).[2]
pKa (Hydrazine) ~8.0 (Terminal -NH₂)Requires pH > 8.5 for efficient nucleophilic attack.
Hygroscopicity HighRapidly absorbs atmospheric moisture; weigh in dry box recommended.
Appearance White to Off-White Crystalline SolidYellowing indicates oxidation/decomposition.
Structural Utility Analysis
  • The Morpholine Head: Acts as a polar, non-aromatic heterocycle.[2] In drug discovery, it is frequently introduced to lower logP (lipophilicity) and improve metabolic stability against P450 oxidation compared to open-chain amines.[2]

  • The Ethyl Linker: A two-carbon spacer that prevents steric clash between the morpholine ring and the reaction center, maintaining the nucleophilic trajectory of the hydrazine.[2]

  • The Hydrazine Tail: A potent alpha-effect nucleophile. It reacts rapidly with electrophiles (aldehydes, ketones, activated esters) but is protected as the HCl salt in this reagent.[2]

Part 2: Synthetic Utility & Reaction Mechanisms[5]

The primary utility of CID 3029393 lies in its conversion into pyrazoles (for kinase inhibitors) or hydrazones (for stable conjugation).

Mechanism of Action: In Situ Activation

The dihydrochloride salt (


) is non-reactive. The reaction requires a "Spring-Loaded" mechanism where a base (e.g., 

or

) strips the acidic protons, liberating the lone pair on the terminal nitrogen.[2]

Critical Pathway Visualization: The following diagram illustrates the divergent synthetic pathways depending on the electrophile encountered.

ReactionPathways Start 4-(2-Hydrazinylethyl) morpholine 2HCl (Stable Salt) Base Neutralization (Et3N / NaOAc) Start->Base Dissolution FreeBase Free Hydrazine Intermediate (Reactive Nucleophile) Base->FreeBase -2 HCl Aldehyde Electrophile A: Aldehyde/Ketone FreeBase->Aldehyde Path A Diketone Electrophile B: 1,3-Diketone FreeBase->Diketone Path B Hydrazone Product A: Stable Hydrazone (Linker/Tag) Aldehyde->Hydrazone -H2O (Schiff Base) Pyrazole Product B: N-Alkylated Pyrazole (Drug Scaffold) Diketone->Pyrazole Cyclocondensation -2 H2O

Caption: Divergent synthetic pathways. Path A yields linear conjugates; Path B yields heterocyclic scaffolds commonly found in kinase inhibitors.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Substituted Pyrazoles

Context: This is the standard method for generating pyrazole-based libraries for medicinal chemistry. Reagents: CID 3029393, 1,3-Diketone (e.g., Acetylacetone), Ethanol, Triethylamine (TEA).[2]

  • Stoichiometry Calculation:

    • Substrate (Diketone): 1.0 equiv

    • CID 3029393: 1.1 equiv (Slight excess ensures complete consumption of the electrophile).

    • Base (TEA): 2.2 - 2.5 equiv. Crucial Step: You must neutralize both HCl equivalents.

  • Procedure:

    • Step 1: Dissolve 1.1 equiv of CID 3029393 in Ethanol (0.5 M concentration). The solution will be acidic.[3]

    • Step 2: Add 2.5 equiv of Triethylamine dropwise. Observation: White fumes (Et3N·HCl) may form; the solution will become clear as the free base is liberated.

    • Step 3: Add 1.0 equiv of the 1,3-diketone.[2]

    • Step 4: Reflux at 70-80°C for 2–4 hours. Monitor by LC-MS (Look for M+1 of Pyrazole).

    • Step 5 (Workup): Concentrate solvent. Dilute with EtOAc, wash with saturated

      
       (to remove TEA[2]·HCl), then Brine. Dry over 
      
      
      
      .
Protocol B: Carbonyl Derivatization (Hydrazone Formation)

Context: Used for labeling biomolecules or stabilizing volatile aldehydes. Reagents: CID 3029393, Aldehyde substrate, Sodium Acetate (NaOAc), Methanol/Water.

  • Buffer Preparation: Prepare a 1:1 MeOH/Water mixture containing 3.0 equiv of Sodium Acetate. Why NaOAc? It provides a mild buffer (pH ~5-6) which catalyzes Schiff base formation without polymerizing sensitive aldehydes.

  • Reaction:

    • Add CID 3029393 (1.2 equiv) to the buffer.

    • Add the Aldehyde (1.0 equiv).

    • Stir at Room Temperature for 1 hour.

  • Validation: The hydrazone bond (

    
    ) is often UV-active. Check absorbance shifts or disappearance of the carbonyl peak in IR (~1700 cm⁻¹).
    

Part 4: Handling, Stability & Safety Workflow

Hydrazine derivatives are potentially genotoxic and sensitizing. The dihydrochloride salt significantly reduces vapor pressure, mitigating inhalation risk, but proper PPE is non-negotiable.[2]

Safety & QC Workflow:

SafetyWorkflow Storage Storage: 4°C, Desiccated (Hygroscopic!) Weighing Weighing: Fume Hood Only Avoid Metal Spatulas Storage->Weighing Minimize Air Exposure Reaction Reaction: Closed Vessel Neutralize HCl slowly Weighing->Reaction Dissolve immediately Quench Quenching: Treat waste with Dilute Bleach (NaOCl) Reaction->Quench Excess Hydrazine Disposal Disposal: Hazardous Organic Waste (Segregate from Acids) Quench->Disposal After 30 mins

Caption: Operational workflow emphasizing moisture control and oxidative quenching of hydrazine residues.

Pro-Tips for the Senior Scientist
  • The "Sticky" Salt Issue: If the reagent has clumped due to moisture, do not attempt to crush it in the open air.[2] Dissolve the entire clump in the reaction solvent and assay the concentration by quantitative NMR or titration before use.

  • Oxidation Check: If the solid is yellow/orange, the hydrazine has oxidized to an azo or tetrazene species.[2] Discard and use a fresh batch.

  • NMR Validation: In

    
    , the methylene protons next to the hydrazine (
    
    
    
    ) will shift significantly upon neutralization. Use this shift to confirm the free base generation before adding your electrophile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3029393, 4-(2-Hydrazinylethyl)morpholine dihydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles: General Mechanisms and Methodologies. Retrieved from [Link]

  • Kumari, S., et al. (2025). Pyrazole Containing Morpholine Moiety: Synthesis and Theoretical Investigation.[2] Asian Journal of Chemistry. Retrieved from [Link]

Sources

Foundational

Comprehensive Guide to the Solution Stability of 4-(2-Hydrazinylethyl)morpholine Dihydrochloride

Executive Summary 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS: 874-82-8) is a bifunctional building block utilized in the synthesis of heterocycles and pharmaceutical intermediates.[1] Its stability in solution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS: 874-82-8) is a bifunctional building block utilized in the synthesis of heterocycles and pharmaceutical intermediates.[1] Its stability in solution is governed primarily by the redox susceptibility of the hydrazine moiety and the hydrolytic stability of the morpholine ring.

While the dihydrochloride salt form confers significant solid-state stability compared to the free base, solution stability is critically dependent on pH, dissolved oxygen, and trace metal contamination. In aqueous solution, the compound is most stable under acidic conditions (pH < 4) and inert atmosphere. At neutral or alkaline pH, it undergoes rapid autoxidation. This guide details the degradation mechanisms, stability profiles, and validated protocols for handling this compound in research and development environments.

Chemical Profile & Physicochemical Properties[3][4][5][6]

Understanding the structural vulnerabilities is the first step in predicting stability.

PropertyDataRelevance to Stability
Structure Morpholine ring linked to ethylhydrazineHydrazine group (-NH-NH₂) is the primary degradation site (oxidation).
Molecular Formula C₆H₁₇Cl₂N₃ODihydrochloride salt implies high water solubility and intrinsic acidity.
Molecular Weight 218.12 g/mol -
pKa (Estimated) ~7.8 (Hydrazine), ~7.5 (Morpholine)At physiological pH (7.4), a significant fraction exists as the free base, accelerating oxidation.
Redox Potential High reducing powerSusceptible to oxidation by atmospheric oxygen (

).
Hygroscopicity HighAbsorbs atmospheric moisture, accelerating hydrolysis and oxidation in solid state.

Degradation Mechanisms in Solution

The degradation of 4-(2-Hydrazinylethyl)morpholine is rarely hydrolytic; rather, it is dominated by oxidative pathways and condensation reactions.

Autoxidation (Radical Chain Reaction)

The primary instability driver is the oxidation of the hydrazine group. This reaction is pH-dependent and catalyzed by transition metals (Cu²⁺, Fe³⁺).

  • Initiation: Trace metals or light generate a hydrazyl radical.

  • Propagation: The radical reacts with dissolved oxygen to form peroxy radicals, eventually leading to diazene (diimide) intermediates.

  • Termination: Diazenes decompose to release nitrogen gas (

    
    ) and the corresponding alkyl species (ethylmorpholine derivatives).
    
Carbonyl Condensation (Hydrazone Formation)

Hydrazines are potent nucleophiles. If the solvent (e.g., low-grade acetone, alcohols with aldehyde impurities) contains carbonyls, the compound will irreversibly form hydrazones .

  • Reaction:

    
    
    
  • Impact: This is a common artifact in HPLC analysis if samples are prepared in acetone or contaminated methanol.

Metal-Catalyzed Decomposition

Even ppb levels of Copper (Cu) or Iron (Fe) can lower the activation energy for oxidation by orders of magnitude. The morpholine nitrogen can act as a ligand, potentially chelating metals and bringing them into proximity with the hydrazine group, creating a "self-destruct" catalytic center.

Visualization: Degradation Pathways

DegradationPathways cluster_0 Oxidative Pathway (Dominant) Compound 4-(2-Hydrazinylethyl) morpholine (Protonated) FreeBase Free Base Form (pH > 7) Compound->FreeBase Deprotonation Radical Hydrazyl Radical FreeBase->Radical Oxidation (O2) Cu2+/Fe3+ Catalyst Hydrazone Hydrazone Impurity FreeBase->Hydrazone + Carbonyls (R-CHO) Diazene Alkyldiazene Intermediate Radical->Diazene -H• Products N2 Gas + Ethylmorpholine Diazene->Products Decomposition

Caption: Primary degradation pathways showing pH-dependent oxidation and condensation risks.

Stability Assessment & Experimental Data

pH Dependence

The stability of hydrazine derivatives is inversely proportional to pH.

  • pH 1.0 - 3.0: Highly Stable. The hydrazine nitrogen is fully protonated (

    
    ), rendering it non-nucleophilic and resistant to oxidation.
    
  • pH 4.0 - 6.0: Moderately Stable. Slow oxidation occurs over days.

  • pH > 7.0: Unstable. Rapid oxidation (hours). The free base lone pair is available for electron transfer to oxygen.

Solvent Compatibility Table
SolventStability RatingNotes
Water (Degassed) High (at acidic pH)Preferred solvent. Must be degassed to remove

.
0.1M HCl Excellent Protonates hydrazine, preventing oxidation.
Methanol/Ethanol ModerateEnsure aldehyde-free (HPLC grade).
DMSO Poor DMSO can act as an oxidant under certain conditions; hygroscopic nature introduces water.
Acetone/Ketones Incompatible Rapid formation of hydrazones.

Experimental Protocols

Stress Testing (Forced Degradation) Workflow

To validate analytical methods or determine shelf-life, follow this stress testing protocol.

Objective: Induce 10-20% degradation to identify breakdown products.

  • Preparation: Dissolve compound at 1 mg/mL in water.

  • Acid Stress: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours. (Expect: Minimal degradation).

  • Base Stress: Add 1N NaOH (1:1 v/v). Store at RT for 2 hours. (Expect: Rapid oxidation).

  • Oxidative Stress: Add 3%

    
    . Store at RT for 1 hour. (Expect: Complete degradation to N-oxides/diazenes).
    
  • Analysis: Neutralize samples and analyze via HPLC-UV (210 nm) or LC-MS.

HPLC Analytical Method (Example)

Since the compound lacks a strong chromophore, low UV or MS detection is required.

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or equivalent), 3.0 x 100 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes analyte).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5% B over 5 mins (Compound is very polar/early eluting).

  • Detection: UV 205/210 nm or ESI-MS (Positive Mode, M+H = 146.13 for free base).

Visualization: Stability Testing Workflow

StabilityWorkflow Start Sample Preparation (1 mg/mL in H2O) Split Split into Aliquots Start->Split Acid Acid Stress (0.1M HCl, 60°C) Split->Acid Base Base Stress (0.1M NaOH, RT) Split->Base Ox Oxidation (3% H2O2) Split->Ox Neutralize Quench/Neutralize Acid->Neutralize Base->Neutralize Ox->Neutralize Analysis LC-MS Analysis (Detect m/z 146) Neutralize->Analysis

Caption: Step-by-step forced degradation workflow for stability profiling.

Handling, Storage & Safety[4][7]

Storage Recommendations
  • Solid State: Store at -20°C or 4°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.

  • Solution:

    • Short Term (<24h): Keep at 4°C. Acidify to pH < 3 if possible.

    • Long Term: Avoid. Prepare fresh. If necessary, freeze at -80°C in degassed, acidic buffer.

Safety Considerations
  • Toxicity: Hydrazines are suspected carcinogens and toxic by ingestion.

  • PPE: Double nitrile gloves, lab coat, and safety glasses. Handle in a fume hood to avoid inhalation of dust.[2]

  • Disposal: Quench with dilute bleach (sodium hypochlorite) to oxidize hydrazine to nitrogen before disposal, unless incompatible with other waste stream components. Caution: This reaction is exothermic and generates gas.

References

  • Arxada. (n.d.). Performance Chemicals: Hydrazine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Morpholine, 4-(2-chloroethyl)-, hydrochloride (Precursor/Related). Retrieved from

  • ChemScene. (n.d.). 4-(2-Hydrazinylethyl)morpholine dihydrochloride Product Data. Retrieved from

  • American Chemical Society. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from

  • National Institutes of Health. (n.d.). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Synthesis of N-Morpholinoethyl Pyrazoles

Executive Summary The incorporation of a morpholine moiety into small molecule drugs is a proven strategy to modulate pharmacokinetic properties, particularly solubility and metabolic stability. 4-(2-Hydrazinylethyl)morp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a morpholine moiety into small molecule drugs is a proven strategy to modulate pharmacokinetic properties, particularly solubility and metabolic stability. 4-(2-Hydrazinylethyl)morpholine (CAS: 4125-93-3) serves as a critical bifunctional building block, allowing the direct introduction of this pharmacophore onto a pyrazole scaffold in a single step.

This guide provides validated protocols for the condensation of 4-(2-Hydrazinylethyl)morpholine with 1,3-dielectrophiles. Unlike generic hydrazine protocols, this document addresses the specific solubility characteristics and regiochemical challenges posed by the basic morpholinoethyl tail.

Chemical Foundation & Mechanism

The Reagent Profile

The reagent typically exists in two commercial forms:

  • Free Base: Viscous oil/low-melting solid. Hygroscopic. Nucleophilic.[1]

  • Dihydrochloride Salt: Stable solid. Requires in situ neutralization.

Reaction Pathways

The synthesis proceeds via the Knorr Pyrazole Synthesis mechanism. The hydrazine moiety acts as a dinucleophile attacking the 1,3-dicarbonyl system.

Critical Mechanistic Insight: The terminal amino group (


) of the hydrazine is the harder, more reactive nucleophile compared to the internal nitrogen (

). In unsymmetrical 1,3-diketones, the

typically attacks the more reactive (less sterically hindered or more electrophilic) carbonyl carbon first. This dictates the major regioisomer.

ReactionPathways Reagent 4-(2-Hydrazinylethyl) morpholine Intermediate1 Hydrazone Intermediate Reagent->Intermediate1 Condensation (-H2O) Pyrazoline Pyrazoline (Dihydro-1H-pyrazole) Reagent->Pyrazoline Michael Addition (1,4-addition) Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->Intermediate1 Chalcone Chalcone (Enone) Chalcone->Pyrazoline Target N-Morpholinoethyl Pyrazole Intermediate1->Target Cyclization (-H2O) Pyrazoline->Target Oxidation (-2H)

Figure 1: Divergent synthetic pathways for accessing the target pyrazole scaffold.

Experimental Protocols

Protocol A: Condensation with 1,3-Diketones (Standard)

Application: Synthesis of 3,5-disubstituted pyrazoles.[2] Regioselectivity: High for symmetrical diketones; variable for unsymmetrical ones.

Materials
  • Reagent: 4-(2-Hydrazinylethyl)morpholine (1.0 equiv).

    • Note: If using the dihydrochloride salt, add 2.2 equiv of Triethylamine (

      
      ) or Sodium Acetate.
      
  • Substrate: 1,3-Diketone (e.g., Acetylacetone, 1.05 equiv).

  • Solvent: Ethanol (Absolute).

  • Catalyst: Acetic Acid (cat. 10 mol%) - Optional, speeds up cyclization.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10 mmol) in Ethanol (20 mL).

  • Addition: Add 4-(2-Hydrazinylethyl)morpholine (10 mmol) dropwise at room temperature.

    • Observation: A mild exotherm is common. If using the salt form + base, a white precipitate (

      
      ) will form immediately; this is normal.
      
  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (78 °C) for 3–5 hours.

    • Monitoring: Check by TLC (System: DCM/MeOH 95:5). The hydrazine spot (ninhydrin active) should disappear.

  • Work-up:

    • Cool to room temperature.

    • Evaporation: Remove ethanol under reduced pressure.

    • Neutralization (Critical): The morpholine ring is basic. If acetic acid was used, the product may be an acetate salt. Dissolve the residue in DCM (30 mL) and wash with saturated

      
       (2 x 15 mL) to ensure the free base form.
      
    • Extraction: Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Many derivatives crystallize upon standing or triturating with cold diethyl ether/hexanes.

    • If an oil persists (common with morpholine derivatives), purify via silica gel chromatography (Gradient: 0

      
       5% Methanol in DCM).
      
Protocol B: Reaction with Chalcones (Oxidative Route)

Application: Synthesis of 3,5-diaryl pyrazoles where 1,3-diketones are unstable or unavailable. Mechanism: Michael addition followed by cyclization and oxidation.

Materials
  • Reagent: 4-(2-Hydrazinylethyl)morpholine (1.2 equiv).

  • Substrate: Chalcone (

    
    -unsaturated ketone) (1.0 equiv).
    
  • Solvent: Ethanol or Acetic Acid.[3]

  • Oxidant: Iodine (

    
    ) or DDQ (for the aromatization step).
    
Step-by-Step Methodology
  • Cyclization (Pyrazoline Formation):

    • Dissolve Chalcone (5 mmol) and Hydrazine reagent (6 mmol) in Ethanol (15 mL).

    • Add NaOH (10 mol%) as a catalyst.

    • Reflux for 6–12 hours.

    • Result: This yields the Pyrazoline (dihydro-pyrazole).

  • One-Pot Oxidation (Optional but Recommended):

    • To the reaction mixture (cooled), add Iodine (

      
      , 1.1 equiv).
      
    • Stir at room temperature for 1–2 hours.

    • Quench: Add saturated

      
       (Sodium thiosulfate) to remove excess iodine.
      
  • Extraction: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Data Analysis & Validation

Regiochemistry Check

When reacting with unsymmetrical diketones (e.g., Benzoylacetone), two isomers are possible.

  • Isomer A (1,5-substituted): Morpholine tail is closer to the bulkier group (Phenyl).

  • Isomer B (1,3-substituted): Morpholine tail is distal to the bulkier group.

Rule of Thumb: Alkyl hydrazines generally favor the 1,3-substituted product (Isomer B) due to steric repulsion between the N-substituent and the C-substituent during the intermediate formation, though electronic factors can override this.

Analytical Signatures

Validate your product using these specific NMR markers for the morpholine-ethyl chain:

MoietyProton (

NMR)
Carbon (

NMR)
Pattern
Pyrazole-H4

6.0 – 6.8 ppm

100 – 110 ppm
Singlet (aromatic)
N-CH2 (Ethyl)

4.0 – 4.2 ppm

45 – 50 ppm
Triplet (deshielded by Pyrazole N)
Morph-CH2 (Ethyl)

2.7 – 2.9 ppm

55 – 60 ppm
Triplet
Morpholine O-CH2

3.5 – 3.7 ppm

66 – 67 ppm
Multiplet/Triplet

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is a sticky oil Morpholine tails often prevent crystallization.Dissolve in minimal DCM, add excess Hexanes, and sonicate. Alternatively, convert to HCl salt by bubbling HCl gas through ether solution to obtain a solid.
Low Yield Hydrazine oxidation or salt formation.Ensure the hydrazine reagent is fresh (colorless to pale yellow). If using the salt form, ensure full neutralization with base before heating.
Regioisomer Mixture Unsymmetrical diketone substrate.Switch solvent to Acetic Acid (favors thermodynamic product) or Toluene (favors kinetic product). Separation via HPLC may be required.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles." Journal of Organic Chemistry.
  • General Knorr Synthesis Protocols

    • "Synthesis of Pyrazoles via 1,3-Diketone Condensation."[2][4][5][6] Organic Chemistry Portal.

  • Morpholine Pharmacophore Properties

    • "The Morpholine Scaffold in Medicinal Chemistry." Asian Journal of Chemistry.
  • Reagent Data (CAS 4125-93-3)

    • PubChem Compound Summary for CID 78233, 4-(2-Hydrazinylethyl)morpholine.

Sources

Application

reaction of 4-(2-Hydrazinylethyl)morpholine with aldehydes and ketones

Application Note: Reaction of 4-(2-Hydrazinylethyl)morpholine with Aldehydes and Ketones Part 1: Executive Summary This guide details the chemical behavior and experimental protocols for utilizing 4-(2-Hydrazinylethyl)mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction of 4-(2-Hydrazinylethyl)morpholine with Aldehydes and Ketones

Part 1: Executive Summary

This guide details the chemical behavior and experimental protocols for utilizing 4-(2-Hydrazinylethyl)morpholine (HEM) (CAS: 515-96-8) as a nucleophilic derivatization agent. HEM is a bifunctional molecule containing a reactive hydrazine group (


) and a tertiary amine morpholine moiety.

Key Applications:

  • Synthetic Chemistry: Construction of hydrazone-based pharmacophores (antimicrobial and anticonvulsant scaffolds).[1]

  • Analytical Chemistry (LC-MS): Derivatization of volatile or neutral carbonyls to enhance ionization efficiency via the protonatable morpholine nitrogen (acting as a "charge tag").

Part 2: Scientific Foundations & Mechanism

The Molecule
  • Structure: A hydrazine group linked to a morpholine ring via an ethyl spacer.

  • Reactivity Profile: The terminal nitrogen of the hydrazine is the primary nucleophile (

    
    -effect increases nucleophilicity). The morpholine nitrogen provides basicity (
    
    
    
    ) and solubility in organic solvents, unlike quaternary ammonium salts (e.g., Girard’s Reagents).
Reaction Mechanism: Acid-Catalyzed Condensation

The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by proton transfer and dehydration to form a hydrazone .

Critical Insight: The reaction is an equilibrium process. For high yields, water must be removed (synthesis) or the reagent must be in excess (analysis). Acid catalysis (pH 4–5) is required to activate the carbonyl without protonating the hydrazine nucleophile into an unreactive species.

ReactionMechanism Start Aldehyde/Ketone (R2C=O) Inter1 Tetrahedral Intermediate Start->Inter1 Acid Cat. (H+) Reagent HEM Reagent (H2N-NH-R') Reagent->Inter1 Inter2 Carbinolamine Inter1->Inter2 Proton Transfer Product Hydrazone Product (R2C=N-NH-R') Inter2->Product - H2O (Dehydration) Water H2O Inter2->Water

Figure 1: Step-wise mechanism of hydrazone formation. The rate-limiting step is often the dehydration of the carbinolamine intermediate.

Part 3: Experimental Protocols

Protocol A: Synthetic Scale-Up (Gram Scale)

Objective: Isolate pure hydrazone for biological screening.

Materials:

  • Substrate: 10 mmol Aldehyde/Ketone (e.g., Benzaldehyde derivatives).

  • Reagent: 10 mmol 4-(2-Hydrazinylethyl)morpholine.

  • Solvent: Absolute Ethanol (EtOH).[2]

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of the carbonyl substrate in 20 mL of absolute EtOH.

  • Addition: Add 10 mmol (1 equiv.) of HEM. Note: If the substrate is sterically hindered (e.g., a diaryl ketone), use 1.2 equivalents.

  • Catalysis: Add 2–3 drops of Glacial AcOH. Check pH (target ~4.5).

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

    • Validation: Monitor via TLC. The hydrazine spot (polar, stains with ninhydrin) should disappear; the product spot will be less polar.

  • Workup (Critical Step):

    • Cooling: Cool to room temperature.[3]

    • Precipitation: Many hydrazones will precipitate upon cooling. Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent. Dissolve residue in

      
      . Wash with saturated 
      
      
      
      (to remove AcOH) and then Brine.
    • Expert Note: Do not wash with strong acid (HCl), as the morpholine ring will protonate and extract the product into the aqueous layer.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Neutral Alumina is preferred over Silica due to basicity).

Protocol B: Analytical Derivatization (LC-MS)

Objective: Enhance detection of trace carbonyls in biological fluids.

Materials:

  • Sample: Plasma or Urine extract containing carbonyl metabolites.

  • Reagent Solution: 50 mM HEM in Acetonitrile (ACN).

  • Catalyst: 1% Formic Acid in Water.

Step-by-Step Procedure:

  • Mix: Combine 100

    
    L sample + 50 
    
    
    
    L Reagent Solution + 10
    
    
    L Catalyst.
  • Incubation: Vortex and incubate at 40°C for 30 minutes.

  • Quench: No quenching required if injecting directly; otherwise, dilute with mobile phase.

  • Analysis: Inject into LC-MS (ESI Positive Mode).

    • Detection: Look for mass shift:

      
       (Mass of HEM - Water).
      
    • Benefit: The morpholine nitrogen (

      
      ) ensures the derivative is positively charged at acidic mobile phase pH, drastically increasing sensitivity compared to neutral carbonyls.
      

Part 4: Data Analysis & Troubleshooting

Interpretation of Spectral Data
TechniqueObservationStructural Confirmation
FT-IR Disappearance of

Loss of C=O (Carbonyl)
FT-IR Appearance of

Formation of C=N (Imine/Hydrazone)
1H NMR Shift of Aldehyde proton (

)
Moves upfield or disappears (replaced by N=CH)
ESI-MS

Confirm parent mass of hydrazone
Optimization Workflow

Optimization Problem Low Yield / Incomplete Reaction Check1 Check pH (Is it 4-5?) Problem->Check1 Action1 Add AcOH (Catalyst) Check1->Action1 No Check2 Is Water Present? Check1->Check2 Yes Action2 Add Molecular Sieves / Dean-Stark Check2->Action2 Yes Check3 Steric Hindrance? Check2->Check3 No Action3 Switch to Microwave Synthesis (100°C, 10 min) Check3->Action3 Yes

Figure 2: Troubleshooting logic for maximizing hydrazone yield.

Part 5: References

  • National Institutes of Health (NIH). (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. PMC3810674. Retrieved from [Link] (Mechanistic basis for hydrazine derivatization in metabolomics).

  • Master Organic Chemistry. Key Reactions of Aldehydes and Ketones: Hydrazone Formation. Retrieved from [Link] (Fundamental mechanism verification).

Sources

Method

Application Notes and Protocols: 4-(2-Hydrazinylethyl)morpholine as a Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic utility of 4-(2-hydraziny...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-(2-hydrazinylethyl)morpholine, a bifunctional building block of significant interest in medicinal chemistry and materials science. The presence of both a nucleophilic hydrazine moiety and a tertiary amine embedded within a morpholine ring offers a unique combination of properties. The morpholine group is a well-established "privileged structure" in drug discovery, often imparting favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] This guide will detail the core reactivity of 4-(2-hydrazinylethyl)morpholine, with a focus on its application in the synthesis of two key classes of nitrogen-containing heterocycles: hydrazones and pyrazoles. Detailed, field-proven protocols, mechanistic insights, and data interpretation are provided to enable researchers to effectively utilize this versatile building block in their synthetic endeavors.

Introduction to 4-(2-Hydrazinylethyl)morpholine: A Privileged Scaffold Element

4-(2-Hydrazinylethyl)morpholine (CAS 874-82-8) is a valuable synthetic intermediate that combines the structural features of a morpholine and a hydrazine.[3][4] The morpholine ring is a common motif in a multitude of approved pharmaceutical agents, valued for its ability to improve pharmacokinetic profiles.[1] The hydrazine group is a highly reactive functional handle, serving as a linchpin for the construction of a wide array of heterocyclic systems through condensation and cyclization reactions.

The strategic incorporation of the 4-(2-hydrazinylethyl)morpholine moiety into a target molecule can be a powerful tactic to enhance its drug-like properties. The tertiary amine of the morpholine ring (pKa ~7.4) is typically protonated at physiological pH, which can significantly improve aqueous solubility and facilitate interactions with biological targets.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H15N3OChemScene[3]
Molecular Weight145.20 g/mol ChemScene[3]
CAS Number874-82-8J&K Scientific[4]
FormDihydrochloride salt is a common commercial formChemScene[3]

Core Applications: Synthesis of Bioactive Heterocycles

The primary utility of 4-(2-hydrazinylethyl)morpholine as a building block lies in its capacity to readily participate in reactions to form more complex heterocyclic structures. This guide will focus on two of the most fundamental and impactful transformations: the formation of hydrazones and pyrazoles.

Hydrazone Formation: A Gateway to Diverse Functionality

The condensation reaction between the hydrazine moiety of 4-(2-hydrazinylethyl)morpholine and an aldehyde or ketone is a robust and high-yielding method for the synthesis of morpholine-containing hydrazones.[5] Hydrazones are not merely stable intermediates; they are a class of compounds known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.

The general reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid.

Diagram 1: General Workflow for Hydrazone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization reagent1 4-(2-Hydrazinylethyl)morpholine (or its salt) reflux Reflux (2-6 hours) reagent1->reflux reagent2 Aldehyde or Ketone reagent2->reflux solvent Ethanol or Methanol solvent->reflux catalyst Glacial Acetic Acid (catalytic) catalyst->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool Reaction Complete filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize nmr ¹H & ¹³C NMR recrystallize->nmr ms Mass Spectrometry recrystallize->ms ir FT-IR recrystallize->ir

Caption: Workflow for Hydrazone Synthesis and Characterization.

Protocol 2.1.1: General Procedure for the Synthesis of Morpholine-Containing Hydrazones

This protocol is a generalized procedure based on established methods for hydrazone formation.[5]

Materials:

  • 4-(2-Hydrazinylethyl)morpholine dihydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.05 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Triethylamine (2.2 eq, if starting from the dihydrochloride salt)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(2-hydrazinylethyl)morpholine dihydrochloride (1.0 eq) and anhydrous ethanol.

  • If using the dihydrochloride salt, add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free base.

  • To this mixture, add the desired aldehyde or ketone (1.05 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • The hydrazone product will often precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure hydrazone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results & Data Interpretation:

DerivativeAldehyde/KetoneYield (%)¹H NMR (δ, ppm) Key SignalsMS (m/z) [M+H]⁺
MH-1 Benzaldehyde>90~8.0 (s, 1H, N=CH), 7.2-7.8 (m, 5H, Ar-H)Calculated: 234.16, Found: 234.2
MH-2 4-Nitrobenzaldehyde>90~8.2 (s, 1H, N=CH), 7.9-8.3 (m, 4H, Ar-H)Calculated: 279.14, Found: 279.1
MH-3 Acetophenone>85~2.2 (s, 3H, CH₃), 7.3-7.9 (m, 5H, Ar-H)Calculated: 248.17, Found: 248.2

Note: The yields and spectroscopic data are representative and may vary depending on the specific substrate and reaction conditions.

Pyrazole Synthesis: Constructing a Core Aromatic Heterocycle

Pyrazoles are a cornerstone of medicinal chemistry, found in numerous drugs with activities ranging from anti-inflammatory (e.g., Celecoxib) to anticancer.[6] The Knorr pyrazole synthesis and related cyclocondensation reactions provide a direct route to this important heterocyclic system. The reaction of a hydrazine with a 1,3-dicarbonyl compound (or a suitable equivalent) is one of the most common and reliable methods for constructing the pyrazole ring.[7]

4-(2-Hydrazinylethyl)morpholine can serve as the N-N component in this cyclocondensation, leading to the formation of N-substituted pyrazoles bearing the morpholinoethyl group at the N1 position.

Diagram 2: Knorr-type Pyrazole Synthesis Pathway

G reagent1 4-(2-Hydrazinylethyl)morpholine intermediate Hydrazone/Enamine Intermediate (not isolated) reagent1->intermediate reagent2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent2->intermediate solvent Ethanol or Acetic Acid cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product N-Substituted Pyrazole cyclization->product

Caption: Pathway for N-substituted pyrazole synthesis.

Protocol 2.2.1: General Procedure for the Synthesis of N-(2-Morpholinoethyl)pyrazoles

This protocol is based on well-established methods for pyrazole synthesis from 1,3-dicarbonyls and substituted hydrazines.[7]

Materials:

  • 4-(2-Hydrazinylethyl)morpholine dihydrochloride (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)

  • Anhydrous Ethanol or Glacial Acetic Acid

  • Triethylamine (2.2 eq, if starting from the dihydrochloride salt in a neutral solvent)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (ethanol or glacial acetic acid).

  • Add 4-(2-hydrazinylethyl)morpholine dihydrochloride (1.0 eq). If using ethanol, add triethylamine (2.2 eq) to neutralize the salt. If using glacial acetic acid as the solvent, no additional base is required.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).

  • After completion, cool the reaction to room temperature.

  • If glacial acetic acid was used as the solvent, carefully pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-substituted pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results & Data Interpretation:

Derivative1,3-DicarbonylYield (%)¹H NMR (δ, ppm) Key SignalsMS (m/z) [M+H]⁺
MP-1 Acetylacetone>75~5.9 (s, 1H, pyrazole-H), ~2.2 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃)Calculated: 209.15, Found: 209.2
MP-2 Ethyl Acetoacetate>70~5.4 (s, 1H, pyrazole-H), ~2.3 (s, 3H, CH₃), ~1.3 (t, 3H, OCH₂CH₃), ~4.2 (q, 2H, OCH₂CH₃)Calculated: 239.15, Found: 239.2

Note: The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls should be considered and confirmed by 2D NMR techniques if necessary. The yields and spectroscopic data are representative.

Conclusion and Future Outlook

4-(2-Hydrazinylethyl)morpholine is a potent and versatile building block for the construction of complex heterocyclic molecules. Its dual functionality allows for the straightforward synthesis of hydrazones and pyrazoles, two classes of compounds with established significance in drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable intermediate. The ability to introduce a solubilizing and pharmacokinetically favorable morpholine moiety makes 4-(2-hydrazinylethyl)morpholine an attractive tool for the design and synthesis of new generations of bioactive molecules.[8]

References

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

  • J&K Scientific LLC. 4-(2-Hydrazinylethyl)morpholine dihydrochloride | 874-82-8. [Link]

  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). [Link]

  • CN101333199B. Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). [Link]

  • ResearchGate. Background on morpholine synthesis and our approach. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). [Link]

  • Patent 0716084. Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine.
  • Kourounakis, A. P., et al. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medical Research Reviews, 40(2), 709-752. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • University of Leicester. Bioactive Molecules | Chemistry of Life. [Link]

Sources

Application

Application Note: Synthesis of N-Substituted Morpholine Derivatives via Hydrazine Intermediates

Introduction & Strategic Rationale Morpholine is a privileged six-membered heterocyclic pharmacophore characterized by the presence of both amine and ether functional groups. While the electron-withdrawing nature of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Morpholine is a privileged six-membered heterocyclic pharmacophore characterized by the presence of both amine and ether functional groups. While the electron-withdrawing nature of the ether oxygen renders the secondary amine slightly less nucleophilic than structurally similar amines (e.g., piperidine), morpholine remains an excellent substrate for N-alkylation and condensation reactions [1]. N-substituted morpholines are critical building blocks in medicinal chemistry, forming the core of blockbuster therapeutics such as the antibiotic linezolid and the EGFR inhibitor gefitinib[1].

This application note outlines a highly efficient, three-step synthetic pipeline to generate diverse N-substituted morpholine derivatives—specifically hydrazones and Schiff bases—utilizing a highly reactive 2-(morpholin-4-yl)acetohydrazide intermediate [2]. By employing a hydrazine intermediate, researchers can rapidly diversify the morpholine scaffold to screen for novel antimicrobial, antiviral, and anticancer activities [3, 4].

Mechanistic Causality & Reaction Design (E-E-A-T)

To ensure high yields and reproducibility, it is critical to understand the causality behind the selected reagents and conditions:

  • Step 1: N-Alkylation (Esterification): The synthesis initiates with the nucleophilic substitution of ethyl chloroacetate by morpholine. Because morpholine acts as a base, triethylamine (TEA) is introduced as an acid scavenger. Without TEA, the generated HCl would protonate unreacted morpholine, precipitating it as morpholine hydrochloride and capping the theoretical yield at 50% [2].

  • Step 2: Hydrazinolysis (The Hydrazine Intermediate): The conversion of the ester to 2-(morpholin-4-yl)acetohydrazide utilizes hydrazine hydrate (80%). Hydrazine is an exceptionally potent nucleophile due to the "alpha-effect"—the electronic repulsion between adjacent lone pairs on the nitrogen atoms raises its HOMO energy, facilitating rapid nucleophilic acyl substitution at the ester carbonyl [3]. Ethanol is the optimal solvent because it solubilizes both reagents and is the natural byproduct of the reaction, driving the equilibrium forward and simplifying downstream purification [3].

  • Step 3: Hydrazone Condensation: The primary amine of the acetohydrazide intermediate undergoes condensation with various aromatic aldehydes. A catalytic amount of glacial acetic acid is employed to protonate the aldehydic oxygen. This increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydrazide to form the Schiff base [4].

Visualizing the Synthetic Pipeline

SyntheticWorkflow Morpholine Morpholine (Secondary Amine) Ester Ethyl 2-(morpholin-4-yl)acetate (Intermediate 1) Morpholine->Ester N-Alkylation (Reflux, 6h) ECA Ethyl Chloroacetate + TEA (Alkylating Agent & Base) ECA->Ester Hydrazide 2-(morpholin-4-yl)acetohydrazide (Key Hydrazine Intermediate) Ester->Hydrazide Hydrazinolysis (Reflux, 6h) Hydrazine Hydrazine Hydrate 80% (Nucleophile) Hydrazine->Hydrazide Hydrazone Morpholine Hydrazones (Target Schiff Bases) Hydrazide->Hydrazone Condensation (Acid Catalyzed) Aldehyde Aromatic Aldehydes (Electrophile) Aldehyde->Hydrazone

Synthetic workflow for N-substituted morpholine hydrazones via a hydrazine intermediate.

Mechanism Ester Ester Ethyl 2-(morpholin-4-yl)acetate Tetrahedral Tetrahedral Intermediate C-O bond cleavage Ester->Tetrahedral Nucleophilic attack by Hydrazine Hydrazide Product 2-(morpholin-4-yl)acetohydrazide Tetrahedral->Hydrazide Elimination of Ethanol

Nucleophilic acyl substitution mechanism during the hydrazinolysis step.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Built-in analytical checkpoints ensure that researchers can verify the success of each step before proceeding, minimizing wasted reagents and time.

Protocol 1: Synthesis of Ethyl 2-(morpholin-4-yl)acetate
  • Setup: In a 250 mL round-bottom flask, dissolve morpholine (0.05 mol) and triethylamine (0.05 mol) in 50 mL of absolute ethanol (or benzene) [2].

  • Addition: Place the flask in an ice bath. Add ethyl chloroacetate (0.05 mol) dropwise over 30 minutes with continuous magnetic stirring to control the exothermic N-alkylation.

  • Reaction: Remove the ice bath and reflux the mixture for 6 hours.

  • Workup: Cool the mixture to room temperature. Filter off the precipitated triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint:

    • Visual: The cessation of white precipitate (TEA-HCl) formation indicates reaction completion.

    • Spectral: Perform FT-IR on the crude liquid. The appearance of a strong, sharp peak at ~1735 cm⁻¹ confirms the presence of the ester carbonyl [2].

Protocol 2: Synthesis of 2-(morpholin-4-yl)acetohydrazide
  • Setup: To the crude ethyl 2-(morpholin-4-yl)acetate (0.05 mol) in a round-bottom flask, add 20 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (80% aqueous solution, 0.05 mol) dropwise [3].

  • Reaction: Reflux the mixture for 6 hours.

  • Workup: Distill off the excess ethanol under reduced pressure. Allow the concentrated mixture to cool to 4 °C overnight to induce crystallization. Filter the resulting white crystals and recrystallize from hot ethanol.

  • Self-Validation Checkpoint:

    • Visual: The transition from a liquid ester to crystalline solid upon cooling.

    • Spectral: FT-IR must show the disappearance of the ester C=O stretch (1735 cm⁻¹) and the emergence of an amide C=O stretch at ~1660 cm⁻¹ , alongside primary/secondary amine N-H stretches at 3200–3300 cm⁻¹ [3].

Protocol 3: Synthesis of Morpholine Hydrazones (Schiff Bases)
  • Setup: Dissolve 2-(morpholin-4-yl)acetohydrazide (1 mmol) in 25 mL of methanol or ethanol.

  • Addition: Add an equimolar quantity (1 mmol) of the desired substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) [4].

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation [4].

  • Reaction: Reflux for 3–5 hours. Monitor the reaction via TLC (eluent: Ethyl Acetate/Hexane 1:1).

  • Workup: Cool the reaction mixture to room temperature. Filter the precipitated solid, wash with cold ethanol, and recrystallize from methanol.

  • Self-Validation Checkpoint:

    • Visual: The reaction mixture typically undergoes a distinct color change (e.g., to yellow/orange) upon imine formation.

    • Spectral: FT-IR will reveal a new imine (C=N) absorption band at 1590–1610 cm⁻¹ [4].

Quantitative Data & Physicochemical Properties

The table below summarizes the expected physicochemical properties, typical yields, and critical FT-IR spectral markers for the intermediates and target derivatives synthesized via this protocol.

CompoundMolecular FormulaAppearanceTypical Yield (%)Key FT-IR Markers (cm⁻¹)
Ethyl 2-(morpholin-4-yl)acetate C₈H₁₅NO₃Pale yellow liquid80 - 85%1735 (Ester C=O), 1115 (C-O-C)
2-(morpholin-4-yl)acetohydrazide C₆H₁₃N₃O₂White crystals75 - 80%1660 (Amide C=O), 3200-3300 (N-H)
Morpholine Hydrazones VariableCrystalline solids65 - 85%1590-1610 (Imine C=N)

(Note: Yields and properties are representative aggregates based on standard methodologies [2, 3, 4].)

References

  • "Synthesis and Characterization of Some New Morpholine Derivatives", Baghdad Science Journal.[Link]

  • "Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative", ResearchGate.[Link]

  • "Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies", rhhz.net.[Link]

Method

Application Note: Synthesis of Hydrazones from 4-(2-Hydrazinylethyl)morpholine

Executive Summary This application note provides a comprehensive, self-validating protocol for the synthesis of hydrazone derivatives utilizing 4-(2-Hydrazinylethyl)morpholine. Designed for researchers and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the synthesis of hydrazone derivatives utilizing 4-(2-Hydrazinylethyl)morpholine. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical mechanistic chemistry and practical benchtop execution. By standardizing the condensation parameters between this privileged morpholine scaffold and various carbonyl compounds, this protocol ensures high-yield, reproducible generation of dynamic covalent linkers and novel active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Pharmacophore Utility

The morpholine ring is a highly valued pharmacophore in medicinal chemistry, primarily utilized to enhance the aqueous solubility, modulate the pKa, and improve the overall pharmacokinetic (PK) profile of hydrophobic drug candidates[1]. When conjugated via a hydrazone linkage, the resulting molecules often exhibit potent biological activities, including significant anticancer and antimicrobial properties[2].

From a synthetic perspective, the reaction is a classic nucleophilic addition-elimination sequence. However, 4-(2-Hydrazinylethyl)morpholine is commercially supplied as a dihydrochloride salt (CAS 874-82-8) to prevent atmospheric oxidation and enhance shelf stability[3]. This introduces a specific causality to the experimental design:

  • Nucleophile Liberation: The dihydrochloride salt must be neutralized to free the terminal hydrazine nitrogen, restoring its nucleophilicity.

  • Electrophile Activation: The target carbonyl (aldehyde or ketone) requires mild acid catalysis to protonate the oxygen, increasing the electrophilicity of the carbonyl carbon[4].

  • The pH Imperative: The reaction demands a strict pH window (typically pH 4.0–5.0). If the environment is too acidic, the hydrazine remains fully protonated and non-nucleophilic. If too basic, the carbonyl is not sufficiently activated[5].

To satisfy these conflicting requirements, this protocol utilizes a Sodium Acetate/Acetic Acid buffer system . The sodium acetate acts as a base to liberate the hydrazine, while the glacial acetic acid provides the necessary catalytic protons, creating an optimal and self-regulating reaction environment[6].

Experimental Protocol: A Self-Validating Synthetic System

This methodology is designed as a "self-validating system," meaning each critical phase contains a built-in observational check to confirm the reaction is proceeding correctly before advancing to the next step.

Materials & Reagents
  • Starting Material: 4-(2-Hydrazinylethyl)morpholine dihydrochloride (1.0 equivalent)[3]

  • Carbonyl Compound: Aromatic aldehyde or ketone (1.1 equivalents)

  • Base/Buffer: Sodium acetate (NaOAc, 2.2 equivalents)

  • Catalyst: Glacial acetic acid (3–5 drops)

  • Solvent: Absolute ethanol (10–20 mL per mmol)

Step-by-Step Procedure

Step 1: Neutralization & Free-Basing

  • Suspend 4-(2-Hydrazinylethyl)morpholine dihydrochloride (1.0 eq) in absolute ethanol at room temperature.

  • Add sodium acetate (2.2 eq) to the suspension and stir vigorously for 15 minutes.

  • Self-Validation Check: Observe the formation of a fine white precipitate (NaCl/NaOAc salts) alongside the dissolution of the starting material, confirming the liberation of the free hydrazine.

Step 2: Condensation & Catalysis

  • Add the selected aldehyde or ketone (1.1 eq) to the reaction mixture[4].

  • Introduce 3–5 drops of glacial acetic acid to adjust the mixture to ~pH 4.5.

  • Self-Validation Check: Spot the mixture on a Thin Layer Chromatography (TLC) plate (Eluent: DCM/MeOH 9:1). The starting carbonyl should be clearly visible under UV light.

Step 3: Reflux & Monitoring

  • Equip the round-bottom flask with a reflux condenser and heat the mixture to 75–80 °C (reflux) for 2 to 5 hours[6].

  • Self-Validation Check: Perform TLC every hour. The system is validated when the starting carbonyl spot disappears and a new, lower-Rf spot (the hydrazone product) emerges and intensifies.

Step 4: Isolation & Workup

  • Once TLC indicates completion, remove the flask from heat and allow it to cool to room temperature.

  • Pour the mixture into crushed ice/water (approx. 3x the reaction volume) and stir until precipitation occurs.

  • Self-Validation Check: If precipitation does not occur immediately, scratch the inside of the flask with a glass rod to induce crystallization.

  • Filter the solid product under vacuum, wash with cold distilled water to remove residual salts and acetic acid, and dry under a vacuum desiccator.

Quantitative Data & Quality Control

To ensure reproducibility, the following tables summarize optimized reaction conditions and expected spectroscopic validation parameters.

Table 1: Reaction Optimization Matrix
Solvent SystemCatalystTemp (°C)Time (hrs)Average Yield (%)Observation
Ethanol (Absolute)Glacial Acetic Acid78 (Reflux)2 - 485 - 92%Optimal solubility and product precipitation.
MethanolGlacial Acetic Acid65 (Reflux)3 - 575 - 80%Slower kinetics; product requires water for precipitation.
THFNone (Neutral)66 (Reflux)> 12< 40%Poor conversion; confirms necessity of acid catalysis.
Water / EthanolMeglumine25 (RT)6 - 865 - 70%Greener alternative, but lower yields for aliphatic ketones.
Table 2: Spectroscopic Validation Parameters (Quality Control)
Analytical MethodTarget Signal / MarkerDiagnostic Indication
FT-IR Disappearance of C=O stretch (~1700 cm⁻¹)Confirms consumption of the starting aldehyde/ketone.
FT-IR Appearance of C=N stretch (1610–1630 cm⁻¹)Confirms the formation of the hydrazone imine bond.
¹H NMR (DMSO-d6) Singlet at δ 8.00–8.50 ppmCharacteristic proton of the azomethine (-CH=N-) group.
¹H NMR (DMSO-d6) Singlet at δ 10.50–11.50 ppmSecondary amine proton (-NH-) of the hydrazone linker.
ESI-MS [M+H]⁺ PeakMatches the calculated exact mass of the target derivative.

Process Visualization

The following diagram maps the logical flow of the synthesis, highlighting the self-validating checkpoints integrated into the protocol.

Workflow N1 4-(2-Hydrazinylethyl)morpholine Dihydrochloride N2 Neutralization (NaOAc) [Check: Salt Precipitation] N1->N2 N3 Carbonyl Addition (Ethanol, 1.1 eq) N2->N3 N4 Acid Catalysis (pH 4-5) [Check: pH Indicator] N3->N4 N5 Reflux (2-5 hrs) [Check: TLC Spot Conversion] N4->N5 N6 Isolation & Workup [Check: Product Precipitation] N5->N6 N7 Characterization [Check: NMR & ESI-MS] N6->N7

Figure 1: Self-validating synthetic workflow for morpholinoethyl hydrazones.

References

Sources

Application

Application Note: 4-(2-Hydrazinylethyl)morpholine Dihydrochloride in Pharmaceutical Intermediate Synthesis

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a pharmacophore is as critical as establishing its target affinity. 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS: 874-82-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a pharmacophore is as critical as establishing its target affinity. 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS: 874-82-8) has emerged as a privileged bifunctional building block for synthesizing nitrogen-rich heterocycles[1]. The morpholine appendage acts as a powerful solubilizing group, improving aqueous solubility and metabolic stability, while providing a basic center for subsequent salt formation (e.g., mesylate or hydrochloride salts) to enhance oral bioavailability. The terminal hydrazine moiety serves as a highly reactive bis-nucleophile, enabling the rapid construction of pyrazoles, triazoles, and indoles.

This application note provides detailed, self-validating protocols for utilizing this intermediate in two primary synthetic pathways: Pyrazole Cyclocondensation and the Fischer Indole Synthesis.

Physicochemical Properties & Handling Causality

Free alkylhydrazines are notoriously difficult to handle; they are prone to rapid auto-oxidation, exhibit high toxicity, and often present as volatile or viscous liquids. By supplying 4-(2-Hydrazinylethyl)morpholine as a dihydrochloride salt [1], the nucleophilic nitrogen atoms are protonated, rendering the compound a stable, free-flowing solid.

Causality in Experimental Design: The use of the dihydrochloride salt necessitates in situ neutralization during synthesis. The choice of base is critical: non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) are preferred over aqueous inorganic bases to maintain an anhydrous environment, preventing the competitive hydrolysis of electrophilic coupling partners (such as acid chlorides or 1,3-diketones).

Application 1: Synthesis of 1-(2-Morpholinoethyl)-1H-pyrazoles

Pyrazoles are a cornerstone scaffold in medicinal chemistry, heavily featured in kinase inhibitors targeting BRAF and EGFR. The cyclocondensation of hydrazines with 1,3-diketones is the most direct route to N-substituted pyrazoles, a method originally pioneered by Knorr and continuously refined for regioselectivity[2].

Mechanistic Causality

The reaction is initiated by neutralizing the HEM·2HCl salt to liberate the primary amine of the hydrazine, which attacks the most sterically accessible and electrophilic carbonyl of the 1,3-diketone to form a hydrazone intermediate. Subsequent intramolecular attack by the secondary hydrazine nitrogen on the remaining carbonyl, followed by dehydration, yields the aromatic pyrazole[2]. Temperature control (0 °C during addition) is strictly required to prevent intermolecular cross-linking and ensure high regioselectivity when using asymmetric diketones.

Self-Validating Protocol: Pyrazole Cyclocondensation

This protocol describes the synthesis of a pyrazole core using acetylacetone as a model 1,3-diketone.

Step 1: Reagent Preparation Suspend 4-(2-Hydrazinylethyl)morpholine dihydrochloride (1.0 eq, 10 mmol) in anhydrous ethanol (0.2 M). The suspension will remain cloudy as the salt is only partially soluble in cold ethanol. Validation Checkpoint (VC) 1: Visual confirmation of suspension. Complete dissolution at this stage indicates moisture contamination.

Step 2: In Situ Neutralization Cool the suspension to 0 °C using an ice bath. Add DIPEA (2.2 eq, 22 mmol) dropwise over 10 minutes. VC 2: Check the pH of an aliquot using damp indicator paper; it must register between 8–9. The solution should become homogeneous, confirming the liberation of the free hydrazine base.

Step 3: Electrophile Addition Maintain the reaction at 0 °C. Add acetylacetone (1.05 eq, 10.5 mmol) dropwise over 15 minutes to prevent exothermic degradation.

Step 4: Cyclodehydration Remove the ice bath and affix a reflux condenser. Heat the reaction to 80 °C for 4–6 hours. VC 3: Monitor the reaction via LC-MS. The intermediate hydrazone mass (


 = 228.1) should transition entirely to the dehydrated pyrazole mass (

= 210.1). Do not proceed to workup until the hydrazone peak is <2% by UV integration.

Step 5: Workup & Purification Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous


 (50 mL). The basic morpholine core will partition into the organic layer. Dry the organic layer over 

, filter, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the target 1-(2-Morpholinoethyl)-1H-pyrazole.

Mechanism A 4-(2-Hydrazinylethyl)morpholine·2HCl (Stable Salt) B Free Hydrazine (Active Nucleophile) A->B DIPEA (2.2 eq) Neutralization D Hydrazone Intermediate B->D Nucleophilic Attack C 1,3-Diketone (Electrophile) C->D Condensation E Cyclodehydration (-H2O) D->E Intramolecular Cyclization F 1-(2-Morpholinoethyl)-1H-pyrazole (Target Scaffold) E->F Aromatization

Fig 1: Mechanistic pathway of pyrazole formation from HEM·2HCl and a 1,3-diketone.

Application 2: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for generating substituted indoles, commonly used to synthesize tryptamine analogs and GPCR ligands. Recent literature demonstrates that terminal alkylation of hydrazines (such as the morpholinoethyl group) often accelerates the Fischer indole synthesis, providing higher yields at lower temperatures compared to unalkylated counterparts[3].

Mechanistic Causality

Reacting HEM·2HCl with a ketone under strongly acidic conditions forms an ene-hydrazine intermediate. A thermally driven [3,3]-sigmatropic rearrangement breaks the N-N bond and forms a new C-C bond, followed by re-aromatization and the elimination of ammonia to yield the indole core. The dihydrochloride salt is highly advantageous here; the inherent chloride counterions provide a mildly acidic environment that, when supplemented with a Lewis or Brønsted acid, efficiently drives the sigmatropic rearrangement.

Self-Validating Protocol: Indole Synthesis

This protocol describes the synthesis of a tetrahydrocarbazole derivative using cyclohexanone.

Step 1: Hydrazone Formation Combine HEM·2HCl (1.0 eq, 10 mmol) and cyclohexanone (1.1 eq, 11 mmol) in glacial acetic acid (20 mL). Stir at room temperature for 1 hour. VC 1: Analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary amine spot confirms complete hydrazone formation.

Step 2: Acid-Catalyzed Rearrangement Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.2 eq). Heat the reaction mixture to 90 °C. VC 2: Suspend a piece of damp universal indicator paper at the top of the reflux condenser. As the aminal intermediate breaks down to form the aromatic indole, ammonia gas is released. The paper turning blue (alkaline) is a real-time kinetic proxy confirming the final aromatization step is occurring.

Step 3: Workup Once ammonia evolution ceases (typically 3-5 hours), cool the reaction, neutralize carefully with aqueous NaOH to pH 8 (to ensure the morpholine nitrogen is deprotonated), and extract with Dichloromethane (3 x 30 mL). Purify via recrystallization or chromatography.

Workflow S1 1. Hydrazone Formation S2 TLC Validation (Ninhydrin) S1->S2 S3 2. Sigmatropic Rearrangement S2->S3 S4 Ammonia Evolution Validation S3->S4 S5 3. Workup & Neutralization S4->S5 S6 Target Indole Isolation S5->S6

Fig 2: Self-validating experimental workflow for the Fischer Indole Synthesis.

Quantitative Data Summary

The following table summarizes expected reaction metrics for the cyclocondensation of HEM·2HCl with various electrophiles, highlighting the impact of steric bulk on regioselectivity and yield.

Electrophile (1,3-Diketone)SolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (Isomer A:B)
AcetylacetoneEtOHDIPEA80488N/A (Symmetric)
1-Phenyl-1,3-butanedioneEtOHDIPEA80676>95:5
1,1,1-Trifluoro-2,4-pentanedioneTHFTEA65581>98:2
1,3-CyclohexanedioneEtOHDIPEA80872N/A (Symmetric)

Note: Regioselectivity is heavily favored toward the isomer where the morpholinoethyl group is adjacent to the less sterically hindered or more electron-deficient carbon of the original diketone.

References

  • ChemScene. "874-82-8 | 4-(2-Hydrazinylethyl)morpholine dihydrochloride".

  • MDPI. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review".

  • TCI EUROPE N.V. "Fischer Indole Synthesis".

  • ACS Publications. "Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis".

Sources

Method

Application Note: Synthesis of Biologically Active Morpholine-Hydrazine Conjugates

[1][2] Abstract This guide outlines the strategic synthesis of morpholine-hydrazine conjugates, a privileged scaffold class in medicinal chemistry known for potent antimicrobial, anticancer, and anti-inflammatory profile...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This guide outlines the strategic synthesis of morpholine-hydrazine conjugates, a privileged scaffold class in medicinal chemistry known for potent antimicrobial, anticancer, and anti-inflammatory profiles.[1][2] We provide high-fidelity protocols for two distinct synthetic pathways: (1) The stepwise construction of morpholinyl-acetylhydrazones via nucleophilic substitution and condensation, and (2) The Mannich base multicomponent reaction. These methodologies are selected for their reproducibility, scalability, and high yield. The guide includes detailed characterization parameters (NMR, IR) and a validated workflow for biological activity screening.

Introduction & Rationale

The conjugation of morpholine and hydrazine pharmacophores creates a synergistic molecular architecture.

  • Morpholine: Enhances aqueous solubility and metabolic stability (lipophilicity modulation). It often acts as a hydrogen bond acceptor, improving drug-receptor interactions.

  • Hydrazine Linker (-NH-N=): A versatile "hinge" region that provides rotational freedom while maintaining a rigid planarity in the hydrazone form. It is critical for metal chelation and inhibiting enzymes like carbonic anhydrase and kinases.

Target Applications:

  • Anticancer: Inhibition of proliferation in MCF-7 and HepG2 cell lines via apoptosis induction.[3][4]

  • Antimicrobial: Disruption of bacterial cell walls and inhibition of DNA gyrase in S. aureus and E. coli.

Synthetic Strategies

We present two robust routes. Route A is the industry standard for generating libraries of Schiff bases. Route B is a convergent strategy for introducing amino-methyl linkages.

Route A: The Acetohydrazide Pathway (Stepwise)

This route involves the alkylation of morpholine followed by hydrazinolysis and condensation.

Mechanism:

  • N-Alkylation: Morpholine acts as a nucleophile attacking ethyl chloroacetate.

  • Hydrazinolysis: The ester undergoes nucleophilic acyl substitution by hydrazine hydrate.

  • Condensation: The resulting hydrazide reacts with an aldehyde/ketone to form the active hydrazone.

Route B: The Mannich Reaction (Multicomponent)

A one-pot condensation of a secondary amine (morpholine), formaldehyde, and a substrate with an active hydrogen (e.g., acid hydrazides or triazoles).

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Morpholin-4-yl)-N'-arylideneacetohydrazides
Phase 1: Precursor Synthesis (Ethyl morpholin-4-ylacetate)[5]
  • Reagents: Morpholine (0.1 mol), Ethyl chloroacetate (0.1 mol), Triethylamine (TEA, 0.12 mol), Dry Benzene or Acetone (100 mL).

  • Procedure:

    • Dissolve morpholine and TEA in the solvent.[6]

    • Add ethyl chloroacetate dropwise at 0–5°C with constant stirring.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 7:3).

    • Filter off the triethylamine hydrochloride salt.[5]

    • Concentrate the filtrate under reduced pressure to obtain the ester as an oil.

    • Yield Expectation: 75–85%.

Phase 2: Hydrazide Formation (2-(Morpholin-4-yl)acetohydrazide)[7]
  • Reagents: Ethyl morpholin-4-ylacetate (from Phase 1), Hydrazine hydrate (80%, 0.15 mol), Absolute Ethanol (50 mL).

  • Procedure:

    • Dissolve the ester in ethanol.[6]

    • Add hydrazine hydrate dropwise.

    • Reflux for 6 hours.[5]

    • Cool to room temperature; then chill in an ice bath. White crystals will precipitate.

    • Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Melting Point: ~140–142°C (verify with literature).[8]

Phase 3: Conjugate Synthesis (Schiff Base Formation)
  • Reagents: 2-(Morpholin-4-yl)acetohydrazide (0.01 mol), Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol), Glacial Acetic Acid (Catalytic, 2-3 drops), Ethanol (20 mL).

  • Procedure:

    • Mix the hydrazide and aldehyde in ethanol.[5][6]

    • Add catalytic acetic acid.[1][6]

    • Reflux for 4–6 hours.

    • Cool to precipitate the solid product.[9]

    • Filter and recrystallize from Ethanol/DMF mixtures.

Protocol 2: Mannich Base Synthesis (One-Pot)

Target: Synthesis of N-(morpholinomethyl) derivatives.

  • Reagents: Substrate (e.g., Phthalimide or specialized hydrazide, 0.01 mol), Formaldehyde (37% aq, 0.015 mol), Morpholine (0.01 mol), Ethanol (20 mL).

  • Procedure:

    • Dissolve the substrate in ethanol (warm if necessary).

    • Add formaldehyde and stir for 15 minutes to form the methylol intermediate.

    • Add morpholine dropwise.[5]

    • Reflux for 4–8 hours.

    • Cool overnight. Filter the solid Mannich base.[5]

Visualization of Workflows

Diagram 1: Synthetic Pathway (Route A)

This diagram illustrates the step-by-step conversion from raw materials to the final bioactive conjugate.

SyntheticPathway Morpholine Morpholine (Starting Material) Intermediate1 Ethyl morpholin-4-ylacetate (Ester Intermediate) Morpholine->Intermediate1 Nucleophilic Subst. TEA, Reflux, 6h EthylChloro Ethyl Chloroacetate EthylChloro->Intermediate1 Hydrazide 2-(Morpholin-4-yl) acetohydrazide Intermediate1->Hydrazide Hydrazinolysis EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide FinalProduct Morpholine-Hydrazone Conjugate Hydrazide->FinalProduct Condensation AcOH (cat), Reflux Aldehyde Ar-CHO (Aldehyde) Aldehyde->FinalProduct

Caption: Stepwise synthesis of Morpholine-Hydrazone conjugates via the Acetohydrazide intermediate.

Diagram 2: Biological Screening Workflow

A standardized logic flow for validating the activity of synthesized conjugates.

BioScreening Compound Synthesized Conjugate Solubility Solubility Check (DMSO/Buffer) Compound->Solubility AssaySelect Select Assay Type Solubility->AssaySelect MTT Anticancer (MTT Assay) Cell Lines: MCF-7, HepG2 AssaySelect->MTT Cancer Target MIC Antimicrobial (MIC) Broth Dilution / Disc Diffusion AssaySelect->MIC Microbial Target DataAnalysis Data Analysis (IC50 / Zone of Inhibition) MTT->DataAnalysis MIC->DataAnalysis Hit Hit Validation (Compare vs Doxorubicin/Ciprofloxacin) DataAnalysis->Hit

Caption: Standardized workflow for biological evaluation of morpholine conjugates.

Characterization & Validation

To ensure Scientific Integrity , every intermediate must be validated.

Functional GroupTestExpected Result / Signal
Ester (C=O) IRStrong band at 1730–1750 cm⁻¹
Hydrazide (NH-NH₂) IRDoublet at 3300–3200 cm⁻¹; Amide I at ~1660 cm⁻¹
Morpholine Ring ¹H NMRMultiplets at 2.4–2.6 ppm (N-CH₂) and 3.6–3.7 ppm (O-CH₂)
Hydrazone (CH=N) ¹H NMRSinglet at 8.0–8.5 ppm (Azomethine proton)
Hydrazone (CH=N) ¹³C NMRPeak at 140–150 ppm

Key Validation Checkpoint: In the ¹H NMR of the final conjugate, the disappearance of the NH₂ broad singlet (approx. 4.0–5.0 ppm) from the hydrazide precursor and the appearance of the azomethine singlet (CH=N) confirms successful condensation.

Expertise & Troubleshooting

  • Solvent Choice: Ethanol is preferred for the hydrazide formation due to the ease of crystallization. If the ester intermediate is oily and impure, do not proceed; purify via column chromatography (DCM:MeOH 95:5).

  • Cyclization Risk: In Route A, if the reaction temperature is too high (>100°C) or strong acid is used, the hydrazide may cyclize to form oxadiazole derivatives. Maintain mild reflux temperatures.

  • Hygroscopicity: Morpholine derivatives can be hygroscopic. Store final products in a desiccator.

  • Catalyst: For the Schiff base step, if the reaction is sluggish, replace Acetic Acid with a catalytic amount of H₂SO₄, but monitor strictly to prevent hydrolysis.

References

  • Al-Tamiemi, E. O., et al. (2016).[7] Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Link

  • Taha, M., et al. (2016). Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies. European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] Application Notes: Synthesis of Hydrazone Derivatives from 4-(6-Hydrazinylpyrimidin-4-yl)morpholine. Link

  • Kucukoglu, K., et al. (2016). Cytotoxicity of Hydrazones of Morpholine Bearing Mannich Bases. Letters in Drug Design & Discovery. Link

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature 2010–2016. Medicinal Chemistry Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

how to remove excess 4-(2-Hydrazinylethyl)morpholine from reaction mixture

Topic: Removal of Excess 4-(2-Hydrazinylethyl)morpholine from Reaction Mixtures Chemical Profiling & The Separation Challenge 4-(2-Hydrazinylethyl)morpholine (CAS: 874-82-8) is a highly reactive, bifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Excess 4-(2-Hydrazinylethyl)morpholine from Reaction Mixtures

Chemical Profiling & The Separation Challenge 4-(2-Hydrazinylethyl)morpholine (CAS: 874-82-8) is a highly reactive, bifunctional building block frequently used in drug discovery for synthesizing hydrazones, pyrazoles, and other heterocycles 1[1]. Removing its unreacted excess presents a unique purification challenge due to its dual basic sites: a nucleophilic primary hydrazine and a tertiary morpholine amine. While it is water-soluble, its morpholine ring imparts significant solubility in polar organic solvents (like DCM and EtOAc), meaning simple water washes often fail to remove it and frequently cause severe emulsions.

To solve this, we must exploit either its nucleophilicity (via chemoselective scavenging) or its pKa profile (via targeted pH partitioning).

Decision Matrix: Selecting Your Purification Strategy

LogicTree Start Assess Product Properties Q1 Is the product basic? (pKa > 7) Start->Q1 Q2 Is the product highly polar? (LogP < 1) Q1->Q2 No (Neutral/Acidic) M1 Method 1: Scavenger Resin (PS-Benzaldehyde) Q1->M1 Yes (Avoid Acid) M2 Method 2: Acidic Wash (1M HCl or sat. NH4Cl) Q2->M2 No (Lipophilic) M3 Method 3: Derivatization (e.g., Glyoxylic Acid) Q2->M3 Yes (Water Soluble)

Figure 1: Decision matrix for selecting the optimal hydrazine removal strategy based on product.

Method 1: Solid-Phase Scavenging (The Gold Standard for Discovery)

Causality & Mechanism: Polymer-supported benzaldehyde (PS-Benzaldehyde) features a highly reactive electrophilic aldehyde tethered to a cross-linked polystyrene backbone. The free primary amine of the excess hydrazine undergoes rapid nucleophilic attack on the resin-bound aldehyde, forming a stable hydrazone covalently linked to the solid support 2[2]. Because the reagent is immobilized, the reaction is driven to completion by using an excess of the resin without introducing new soluble impurities into your product stream 3[3].

Self-Validating Protocol:

  • Solvent Preparation: Ensure your crude mixture is dissolved in a solvent that swells polystyrene (e.g., DCM, THF, or Toluene). Avoid pure alcohols or water.

  • Resin Addition: Add 3 to 5 molar equivalents of PS-Benzaldehyde (typical loading: ~1.2 mmol/g) relative to the estimated unreacted 4-(2-Hydrazinylethyl)morpholine.

  • Agitation: Agitate at room temperature for 1–2 hours using an orbital shaker . Critical: Do not use magnetic stirring, as shear forces will crush the beads into unfilterable micro-fines.

  • Validation Check: Spot the supernatant on a TLC plate and stain with Ninhydrin or p-Anisaldehyde. A lack of active staining confirms complete scavenging.

  • Isolation: Filter the mixture through a sintered glass frit (porosity 3 or 4). Wash the resin cake with 3 bed volumes of DCM. Concentrate the filtrate to yield the pure product.

Workflow A Crude Mixture (Product + Excess Reagent) B Add PS-Benzaldehyde (3-5 equiv) A->B C Agitate at RT (1-2 hours) B->C Hydrazone Formation D Filtration (Frit/Celite) C->D E Resin-Bound Hydrazone (Discard) D->E Solid Retentate F Pure Filtrate (Concentrate) D->F Liquid Phase

Figure 2: Workflow for solid-phase scavenging of excess 4-(2-Hydrazinylethyl)morpholine.

Method 2: Acidic Aqueous Partitioning (For Scale-Up & Lipophilic Products)

Causality & Mechanism: 4-(2-Hydrazinylethyl)morpholine contains two basic nitrogen centers (morpholine pKa ~8.3; hydrazine pKa ~8.0). By adjusting the aqueous phase to pH 4–5, both centers become fully protonated. This drastically reduces the molecule's partition coefficient (LogP), forcing the dicationic species entirely into the aqueous layer, while neutral or highly lipophilic products remain in the organic phase 4[4].

Self-Validating Protocol:

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or 2-MeTHF).

  • Acidic Wash: Wash the organic layer with 3 volumes of saturated aqueous NH₄Cl or 0.5 M Citric Acid.

  • Validation Check: Test the pH of the separated aqueous layer using pH paper. It must read ≤ 5. If the pH is > 5, the buffering capacity was exceeded by the basic morpholine; repeat the wash with fresh acidic solution.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate.

Method 3: Chemical Derivatization (The "Sacrificial Aldehyde" Approach)

Causality & Mechanism: When scaling up, scavenger resins become cost-prohibitive, and acidic washes may degrade sensitive products. Instead, adding a highly polar, water-soluble aldehyde—like glyoxylic acid —selectively reacts with the unreacted hydrazine. The resulting derivatized adduct contains a carboxylic acid. When washed with a mild base (sat. NaHCO₃), the acid is deprotonated, creating a highly anionic, exclusively water-soluble species that is easily partitioned away.

Self-Validating Protocol:

  • Derivatization: To the crude mixture, add 1.5 equivalents of glyoxylic acid monohydrate (relative to the calculated excess hydrazine).

  • Reaction: Stir at room temperature for 30–45 minutes.

  • Basic Wash: Dilute with EtOAc and wash with saturated aqueous NaHCO₃ (2x).

  • Validation Check: Verify the aqueous wash is basic (pH > 8). This ensures the glyoxylic-hydrazone is fully deprotonated and partitioned into the water.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate.

Quantitative Method Comparison
Purification MethodReagent CostScalabilityProduct CompatibilityTime RequiredTypical Yield Recovery
PS-Benzaldehyde Scavenging High (

$)
Low (Discovery Scale)Excellent (Neutral/Basic)1–2 Hours>95%
Acidic Aqueous Partitioning Low ($)High (Process Scale)Poor (Basic Products)30 Mins80–90%
Derivatization (Glyoxylic Acid) Low ($)High (Process Scale)Good (Neutral/Basic)1 Hour85–95%
Frequently Asked Questions (FAQs)

Q: My synthesized product is a hydrazone. Will PS-Benzaldehyde cause transhydrazonation (scrambling) and destroy my product? A: Typically, no. Hydrazone formation and exchange are reversible under strongly acidic conditions, but PS-Benzaldehyde scavenging is performed under neutral conditions. The kinetic barrier for transhydrazonation at room temperature without an acid catalyst is high enough to preserve your synthesized product while selectively capturing the free hydrazine.

Q: I used magnetic stirring with the scavenger resin and my product yield dropped significantly. Why? A: Magnetic stir bars generate severe mechanical shear forces that crush the cross-linked polystyrene beads. This creates microscopic "fines" that clog filter frits. Worse, these fines can pass through standard filters, carrying the covalently bound hydrazine impurity directly into your final product and physically trapping your desired product in the sludge. Always use overhead stirring or an orbital shaker.

Q: The morpholine derivative is highly water-soluble; can I just wash the organic layer with plain water? A: No. While 4-(2-Hydrazinylethyl)morpholine is water-soluble, it also exhibits significant solubility in polar organic solvents due to the lipophilic character of the morpholine ring's carbon backbone. A simple water wash often results in poor partitioning (leaving impurity in the organic layer) and frequently causes severe emulsions. Targeted pH adjustment (Method 2) or derivatization (Method 3) is critical to force it entirely into the aqueous phase.

References
  • 874-82-8 | 4-(2-Hydrazinylethyl)morpholine dihydrochloride. ChemScene.
  • Solid-Supported Reagents and Scavengers. Sopachem (Biotage).
  • New scavenger resin for the reversible linking and monoprotection of functionalized arom
  • How to quench excess hydrazine monohydr

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 4-(2-Hydrazinylethyl)morpholine Dihydrochloride

Welcome to the Technical Support Center. As a versatile small-molecule scaffold, 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS: 874-82-8) is a critical building block in pharmaceutical synthesis and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a versatile small-molecule scaffold, 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS: 874-82-8) is a critical building block in pharmaceutical synthesis and drug discovery[1]. However, like all hydrazine derivatives, it presents significant handling challenges due to its susceptibility to oxidative degradation.

While the dihydrochloride salt form is inherently more stable than the free hydrazine base, improper handling, suboptimal pH, and trace metal contamination can rapidly degrade your reagent, leading to catastrophic yield losses in downstream coupling reactions[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your synthetic workflows.

I. Mechanistic FAQs: Understanding the Oxidation Pathway

Q: Why does 4-(2-Hydrazinylethyl)morpholine oxidize even when stored as a dihydrochloride salt? A: The stability of the reagent relies entirely on an acid-base equilibrium. In the dihydrochloride salt form, the nitrogen lone pairs are protonated (forming a hydrazinium cation), which removes the electron density required for oxidation[3]. However, exposure to ambient moisture or dissolution in unbuffered solvents can induce localized pH shifts, establishing an equilibrium with the free base. The free hydrazine is highly nucleophilic and susceptible to auto-oxidation by atmospheric oxygen, forming reactive diazene intermediates that irreversibly decompose into nitrogen gas and unreactive byproducts[2].

Q: My reaction mixture is turning deep yellow or reddish-brown. What is causing this? A: The formation of colored impurities is the primary visual hallmark of hydrazine oxidation[2]. When you add a base to neutralize the dihydrochloride salt for a coupling reaction (e.g., pyrazole or hydrazone synthesis), the liberated free base becomes highly sensitive to air and light. If the solvent is not rigorously degassed, dissolved oxygen will rapidly oxidize the reagent before it can react with your electrophile.

Q: What role do trace metals play in this degradation? A: Transition metals (e.g., Cu²⁺, Fe³⁺) leached from standard borosilicate glassware or metal spatulas act as single-electron transfer catalysts. They dramatically accelerate the oxidation of the hydrazine moiety even at low temperatures and neutral pH. This is why standard degassing alone is often insufficient without the addition of a chelating agent.

OxidationMechanism Salt Hydrazinium Salt (Stable) FreeBase Free Hydrazine (Reactive) Salt->FreeBase Ambient H2O / High pH (Deprotonation) FreeBase->Salt Low pH (Protonation) Diazene Diazene Radical (Unstable) FreeBase->Diazene O2 / Trace Metals (Oxidation) Degradation Degradation (Loss of Titer) Diazene->Degradation Irreversible Decomposition Prevention Inert Gas (Ar) & Chelators (EDTA) Prevention->Diazene Blocks Oxidation

Fig 1: Mechanism of hydrazine oxidation and targeted points of intervention.

II. Troubleshooting Guide: Diagnostics & Solutions

Issue: Low yield in coupling reactions despite using excess hydrazine reagent.

  • Causality: Low yields are almost always a symptom of competing acid-base kinetics. If the reaction pH is too low, the hydrazine remains fully protonated and non-nucleophilic, preventing the reaction[2]. If the pH is too high, it oxidizes before coupling can occur.

  • Solution: Do not pre-neutralize the hydrazine salt in stock solutions. Instead, add a mild, non-nucleophilic base (e.g., DIPEA or NaOAc) to the reaction mixture only after both the hydrazine salt and the electrophile are fully dissolved. This liberates the free base in situ, minimizing its exposure window to potential oxidants.

Issue: Rapid discoloration of aqueous stock solutions.

  • Causality: Oxygen solubility in water is ~8 mg/L at room temperature—more than enough to initiate radical chain oxidation of hydrazines.

  • Solution: Implement the troubleshooting workflow below to systematically eliminate oxygen, correct pH, and sequester trace metals.

Troubleshooting Start Issue: Solution Discoloration (Yellow/Brown) CheckpH 1. Check Solution pH Start->CheckpH pHHigh pH > 6.0 (Free Base) CheckpH->pHHigh pHLow pH < 4.0 (Salt Form) CheckpH->pHLow AdjustpH Adjust pH with HCl to maintain salt pHHigh->AdjustpH CheckO2 2. Assess Degassing pHLow->CheckO2 Sparging Sparge with Argon (>30 mins) CheckO2->Sparging CheckMetals 3. Trace Metals? Sparging->CheckMetals AddEDTA Add 1 mM EDTA CheckMetals->AddEDTA

Fig 2: Step-by-step troubleshooting workflow for discolored hydrazine solutions.

III. Quantitative Data: Stability Matrix

The following table summarizes the stability of 0.1 M 4-(2-Hydrazinylethyl)morpholine dihydrochloride under various laboratory conditions. Maintaining the salt form in a degassed environment is critical for longevity[4].

Solvent SystemAtmosphereAdditivesTempEstimated Half-LifeVisual Indicator
DI Water (pH 7.0, Neutralized)Ambient AirNone25°C< 12 hoursRapid yellowing/browning
DI Water (pH 2.0, Salt Form)Ambient AirNone25°C~ 7 daysSlight yellow tint
Degassed DI Water (pH 2.0)ArgonNone4°C> 30 daysColorless
Degassed Buffer (pH 5.5)Argon1 mM EDTA4°C> 60 daysColorless
Methanol / DMF (Neutralized)Ambient AirNone25°C< 24 hoursDeep red/brown

IV. Standard Operating Protocols (SOPs)

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

To prevent degradation during extended synthetic campaigns, stock solutions must be prepared using a self-validating, oxygen-free system.

  • Solvent Preparation: Dissolve 1 mM EDTA in high-purity Milli-Q water. Causality: EDTA sequesters trace iron and copper leached from glassware, neutralizing their catalytic oxidation potential.

  • Degassing: Sparge the solvent with high-purity Argon for a minimum of 30 minutes using a fritted glass dispersion tube.

  • Solubilization: Transfer the degassed solvent to a Schlenk flask containing the pre-weighed 4-(2-Hydrazinylethyl)morpholine dihydrochloride under a positive pressure of Argon.

  • Validation Check: Measure the pH of the final stock solution using a calibrated micro-probe. It must read between 2.0 and 3.0. A higher pH indicates incomplete dissolution or buffer contamination, which will accelerate oxidation.

  • Storage: Seal the flask, wrap it entirely in aluminum foil to prevent photo-oxidation, and store at 4°C under a nitrogen or argon backfill[5].

Protocol 2: Safe Handling and Reaction Setup

Hydrazines are toxic, reactive, and require stringent safety measures[6]. While the dihydrochloride salt mitigates volatility, aerosols generated during transfer pose inhalation risks.

  • PPE & Environment: Always don nitrile gloves (use chloroprene for large volumes or splash hazards), a flame-resistant lab coat, and chemical splash goggles[6]. All handling must occur inside a certified fume hood or a nitrogen-filled glovebox[4].

  • Weighing: Weigh the solid salt using a plastic spatula (never metal) to avoid introducing catalytic trace metals.

  • Reaction Initiation: Add the hydrazine salt to the reaction vessel before adding the neutralizing base.

  • Validation Check: Monitor the reaction color upon base addition. A pale yellow color is acceptable for imine/hydrazone formation, but a rapid shift to deep red or brown indicates oxygen ingress and catastrophic oxidation of the reagent[2]. If this occurs, abort the reaction, re-degas your solvents, and start over.

V. References

  • [6] Hydrazine Standard Operating Procedure - UC Santa Barbara Source: UC Santa Barbara (UCSB) URL:[Link]

  • [4] Hydrazine dihydrochloride as a new additive to promote the performance of tin-based mixed organic cation perovskite solar cells Source: Sustainable Energy & Fuels (RSC Publishing) URL: [Link]

  • [3] Hydrazine - Wikipedia Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield of Pyrazole Synthesis with Morpholine Hydrazine

Status: Active Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Subject: Yield & Regioselectivity Optimization for N-(Morpholin-4-yl)pyrazoles[1] Introduction: Scope & Definitions Welcome to the T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Subject: Yield & Regioselectivity Optimization for N-(Morpholin-4-yl)pyrazoles[1]

Introduction: Scope & Definitions

Welcome to the Technical Support Center. You are likely here because your condensation of 4-aminomorpholine (NAM) with a 1,3-dicarbonyl compound is suffering from low yields, poor regioselectivity, or difficult purification.

Clarification of Reagents: In this guide, "Morpholine Hydrazine" refers to 4-aminomorpholine (CAS: 4319-49-7), a specialized hydrazine derivative where the amino group is directly bonded to the morpholine nitrogen.[1] This reagent introduces the pharmacologically active N-morpholinyl moiety directly onto the pyrazole ring.

The Core Challenge: Unlike simple hydrazine hydrate, 4-aminomorpholine is bulky and electronically distinct (lower nucleophilicity). This leads to two primary failure modes:

  • Regioisomeric Mixtures: When reacting with unsymmetrical 1,3-diketones, you often get a mix of 1,3,5- and 1,3,4-isomers.[1]

  • Incomplete Cyclization: The steric bulk of the morpholine ring can hinder the final dehydration step, leading to open-chain hydrazone intermediates that complicate purification.

Module 1: Critical Reaction Parameters (The "Why")

Q1: Why am I getting a mixture of isomers, and how do I control it?

The Science: Regioselectivity is dictated by the competition between the two carbonyl centers of your 1,3-diketone and the terminal nitrogen of the 4-aminomorpholine.

  • Electronic Control: The most electrophilic carbonyl reacts first.

  • Steric Control: The hydrazine attacks the least hindered carbonyl.

Troubleshooting Protocol:

ScenarioRecommended AdjustmentMechanism
Standard 1,3-Diketone Switch Solvent to HFIP (Hexafluoroisopropanol)HFIP activates the carbonyls via H-bonding and stabilizes the transition state, often enhancing regioselectivity significantly [1].[1]
Fluorinated Diketones Use Aprotic Solvents (DMAc/DMF) Fluorinated groups (e.g., -CF3) highly activate the adjacent carbonyl. Aprotic polar solvents prevent proton exchange and favor the kinetic product [2].
Stubborn Mixtures Switch to Enaminones Replace the 1,3-diketone with an enaminone precursor. This "hard-wires" the reactivity, as the hydrazine will exclusively attack the carbon bearing the leaving group/amine first [3].
Q2: My yield is low (<40%). Is my stoichiometry off?

The Diagnosis: If conversion is low, it is rarely just stoichiometry. It is usually pH mismatch or oxidation .

  • The pH Trap: 4-aminomorpholine is a base. If your reaction is too acidic (pH < 3), you protonate the hydrazine, killing its nucleophilicity. If it is too basic, the carbonyls aren't activated.

  • The Fix: Maintain a pH of 4–5 . Use Acetic Acid (AcOH) as a solvent or co-solvent. It acts as a buffer and a catalyst for the dehydration step.

Module 2: Visualizing the Pathway & Troubleshooting

Figure 1: Reaction Mechanism & Regioselectivity

Caption: The condensation pathway of 4-aminomorpholine with an unsymmetrical 1,3-diketone. Path A (Kinetic) vs. Path B (Thermodynamic) determines the final isomer ratio.

PyrazoleMechanism Start 1,3-Diketone + 4-Aminomorpholine Inter_A Intermediate A (Hydrazone at C1) Start->Inter_A Path A (Steric Control) Inter_B Intermediate B (Hydrazone at C3) Start->Inter_B Path B (Electronic Control) Cyclization Cyclization (Dehydration) Inter_A->Cyclization Inter_B->Cyclization Product_A Isomer A (1,3,5-substituted) Cyclization->Product_A Product_B Isomer B (1,3,4-substituted) Cyclization->Product_B

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step diagnostic flow for low yield or purity issues in pyrazole synthesis.

Troubleshooting Issue Problem: Low Yield / Impure Product Check_TLC Step 1: Check TLC/LCMS Is starting material remaining? Issue->Check_TLC Yes_SM Yes: Incomplete Conversion Check_TLC->Yes_SM No_SM No: Complex Mixture/Degradation Check_TLC->No_SM Action_Reflux Action: Increase Temp (Ensure Reflux) Yes_SM->Action_Reflux Action_Acid Action: Add Catalyst (5-10% AcOH or HCl) Yes_SM->Action_Acid Action_Oxidation Check: Is Hydrazine Oxidized? (Use fresh bottle/Inert atm) No_SM->Action_Oxidation Action_Workup Issue: Product Soluble in Water? (Use Salting Out / DCM extraction) No_SM->Action_Workup

Module 3: Optimized Experimental Protocol

Context: This protocol uses Ethanol/Acetic Acid, the "Gold Standard" for balancing solubility and catalysis.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)[1]

  • 4-Aminomorpholine (1.1 equiv)[1]

  • Solvent: Ethanol (0.5 M concentration)

  • Catalyst: Glacial Acetic Acid (10 mol% or used as co-solvent 1:10 ratio)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in Ethanol.

  • Activation: Add Glacial Acetic Acid (10% v/v relative to ethanol). Stir for 5 minutes at Room Temperature (RT).

    • Why? This pre-activates the carbonyls without exposing the hydrazine to harsh conditions immediately.

  • Addition: Add 4-aminomorpholine dropwise over 5 minutes.

    • Observation: A slight exotherm or color change (yellowing) is normal, indicating imine formation.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Check TLC.[2][3][4] If the intermediate hydrazone (often a spot just below the starting material) persists, extend reflux.

  • Workup (The "Oiling Out" Fix):

    • Cool to RT.

    • If Solid Precipitates: Filter and wash with cold ethanol.

    • If No Precipitate (Oiling): Evaporate ethanol to 20% volume. Pour residue into ice-cold water . Scratch the flask walls to induce crystallization.

    • Alternative: If the product is water-soluble (common with morpholine derivatives), neutralize with saturated NaHCO3 and extract with Dichloromethane (DCM) .

Module 4: Frequently Asked Questions (FAQs)

Q: The product is an oil and won't crystallize. What now? A: N-morpholinyl pyrazoles are often low-melting solids.[1]

  • Trituration: Add cold diethyl ether or hexanes to the oil and sonicate. This often forces the solid out.

  • HCl Salt Formation: Dissolve the oil in ether and bubble HCl gas (or add 4M HCl in dioxane). The hydrochloride salt is almost always a stable, filterable solid.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for this reaction.

  • Settings: 120°C for 10–20 minutes in Ethanol/AcOH.

  • Benefit: The rapid heating often bypasses the formation of the open-chain intermediate, driving the reaction directly to the cyclized pyrazole [4].

Q: My 4-aminomorpholine is dark brown. Is it safe to use? A: No. Hydrazine derivatives oxidize to form diazenes and other impurities that act as radical scavengers or polymerization initiators. Distill the reagent under vacuum or purchase a fresh bottle stored under argon.

References

  • BenchChem Technical Support. (2025).[2][3][4][5][6] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.[2][3][4][5][6] Link

  • Gosselin, F., et al. (2004).[1] Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1][7][8] Synlett.[7] (Cited via MDPI Review). Link

  • Deng, X., & Mani, N. S. (2008).[1][7][8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][7][8] Journal of Organic Chemistry.[7][8] Link

  • Natarajan, S. R., et al. (2006).[1][7] Microwave-assisted synthesis of pyrazoles.[1] Organic Letters.[7][8] (General reference for microwave acceleration in heterocycle synthesis). Link

Sources

Optimization

handling hygroscopic nature of 4-(2-Hydrazinylethyl)morpholine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS 874-82-8). Becau...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS 874-82-8). Because this crucial building block is highly susceptible to moisture, improper handling inevitably leads to failed syntheses.

The following guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to ensure the integrity of your synthetic workflows.

Diagnostic Workflow: Managing Moisture Contamination

G N1 Open 4-(2-Hydrazinylethyl) morpholine 2HCl N2 Controlled Environment? (Glovebox, RH < 5%) N1->N2 N3 Weigh via Difference Method N2->N3 Yes N4 Rapid Moisture Uptake (Deliquescence) N2->N4 No N7 Proceed to Reaction N3->N7 N5 Perform Karl Fischer Titration N4->N5 Assess Water % N6 Vacuum Desiccation (over P2O5) N5->N6 If > 1% w/w N6->N3 Recovered

Workflow for handling and recovering moisture-compromised hydrazine dihydrochloride salts.

Troubleshooting Guide & FAQs

Q1: Why does 4-(2-Hydrazinylethyl)morpholine dihydrochloride rapidly clump and become a sticky paste upon opening? A1: This phenomenon is driven by the intrinsic chemical structure of the compound. First, it is a dihydrochloride salt. Hydrochloride salts of basic amines are notoriously hygroscopic because the chloride counterion possesses a high hydration energy, creating an extensive hydrogen-bonding network that aggressively traps atmospheric water molecules[1]. Second, the hydrazine moiety itself is highly polar and readily absorbs both moisture and carbon dioxide from the air[2]. When exposed to ambient relative humidity (RH), the powder undergoes deliquescence—absorbing so much moisture that the solid lattice collapses, causing the compound to dissolve in its own water of hydration. This is why manufacturers mandate storing this reagent at 4°C strictly under an inert nitrogen atmosphere[3].

Q2: How does moisture absorption specifically affect my downstream coupling reactions? A2: Moisture introduces two critical failure modes in synthetic workflows:

  • Stoichiometric Collapse: If your reagent has absorbed 15% of its weight in water, weighing out 100 mg means you are only delivering 85 mg of the active hydrazine. This stoichiometric imbalance will stall moisture-sensitive coupling reactions.

  • Nucleophilic Competition & Degradation: Water acts as a competing nucleophile in many electrophilic reactions. Furthermore, the presence of moisture accelerates the oxidative degradation of the hydrazine group into inert nitrogenous byproducts, completely killing its reactivity[2].

Q3: Standard Karl Fischer (KF) titration is giving me erratic, continuously rising water content readings. Why? A3: This is a classic analytical artifact caused by chemical incompatibility. Standard KF reagents often contain ketones or reactive aldehydes. The free hydrazine group in 4-(2-Hydrazinylethyl)morpholine undergoes a rapid condensation reaction with these ketones to form hydrazones. Crucially, this condensation reaction releases water in situ. The KF titrator detects this newly formed water, titrates it, and triggers more condensation, creating an infinite false-positive loop. You must use specialized ketone-free KF reagents to accurately measure the moisture content.

Q4: My batch has absorbed moisture. Can I dry it in a standard laboratory drying oven? A4: Absolutely not. Heating hydrazine dihydrochloride salts in the presence of moisture and ambient oxygen induces rapid thermal decomposition and oxidation[2]. To recover the reagent, you must rely on chemical potential rather than thermal energy. The batch must be dried in a high-vacuum desiccator at room temperature over a potent desiccant like Phosphorus Pentoxide (P₂O₅), which irreversibly traps the water vapor.

Quantitative Data: Environmental Impact on Reagent Integrity

Relative Humidity (RH) ExposurePhysical State of ReagentEstimated Moisture Uptake (24h)Recommended Handling Strategy
< 5% (Glovebox/Argon)Free-flowing white powder< 0.5% w/wDirect use in synthesis
20% - 40% (Standard Lab)Clumping, loss of flowability2.0% - 8.0% w/wVacuum desiccation required
> 50% (High Humidity)Sticky paste / Deliquescence> 15.0% w/wDiscard or rigorous P₂O₅ drying

Experimental Protocols

Protocol A: Inert Atmosphere Weighing and Transfer (Self-Validating System)

Causality: Weighing highly hygroscopic salts in ambient air guarantees moisture uptake during the weighing process itself. This protocol utilizes a "difference weighing" technique to validate that the mass transferred is absolute and uncontaminated by atmospheric water weight.

  • Preparation: Transfer the sealed bottle of 4-(2-Hydrazinylethyl)morpholine dihydrochloride, a clean spatula, and a tared reaction flask into a glovebox maintained under an argon or nitrogen atmosphere (H₂O < 1 ppm, O₂ < 1 ppm).

  • Initial Mass Capture: Inside the glovebox, weigh the entire sealed reagent bottle. Record this as

    
    .
    
  • Dispensing: Open the bottle, dispense the required approximate mass into your tared reaction flask, and immediately tightly reseal the reagent bottle.

  • Final Mass Capture: Weigh the sealed reagent bottle again. Record this as

    
    .
    
  • System Validation: The exact mass of the reagent added to your reaction is calculated as

    
    . Because the bottle is sealed during both weighings, this system self-validates that no ambient moisture has artificially inflated the balance reading.
    
  • Seal and Remove: Wrap the cap of the reagent bottle tightly with Parafilm before removing it from the glovebox. Store at 4°C[3].

Protocol B: Ketone-Free Karl Fischer Titration for Hydrazine Salts (Self-Validating System)

Causality: To prevent the in-situ generation of water via hydrazone formation, standard methanol/ketone-based solvents must be replaced with formamide or specialized amine-compatible anolytes.

  • Solvent Preparation: Flush the KF titration cell and fill it with a commercially available ketone-free working medium (e.g., Hydranal-Medium K or a Methanol-free Formamide blend).

  • Drift Rate Validation (Crucial Step): Before introducing the sample, run a blank titration. The system is only validated for use if the background drift rate stabilizes at < 10 µg H₂O/min . A fluctuating drift rate indicates atmospheric leaks or solvent contamination.

  • Sample Introduction: Using a dry syringe, inject 50–100 mg of 4-(2-Hydrazinylethyl)morpholine dihydrochloride directly into the titration cell. Input the exact sample weight into the titrator.

  • Titration: Initiate the titration. The endpoint should be reached sharply within 2-3 minutes. If the titration time exceeds 5 minutes and continues to drift upwards, your solvent system is still reacting with the hydrazine moiety, and the test is invalid.

References

1.[3] 874-82-8 | 4-(2-Hydrazinylethyl)morpholine dihydrochloride - ChemScene. ChemScene. URL: 2.[1] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. URL: 3.[2] Anhydrous Hydrazine AH - Arxada. Arxada. URL:

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-Hydrazinylethyl)morpholine Derivatives by Recrystallization

Welcome to the technical support center for the purification of 4-(2-hydrazinylethyl)morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(2-hydrazinylethyl)morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful recrystallization of this important class of molecules.

Section 1: Understanding the Molecule and the Challenge

4-(2-Hydrazinylethyl)morpholine and its derivatives are valuable building blocks in medicinal chemistry.[1] The presence of both a basic morpholine ring and a reactive hydrazine group presents unique challenges during purification. The morpholine nitrogen can interact with acidic media or surfaces, while the hydrazine moiety can be sensitive to oxidation and may participate in side reactions.[2][3] Recrystallization, a powerful technique for purifying solid compounds, must be approached with a clear understanding of these properties to achieve high purity and yield.

Key Molecular Characteristics Influencing Recrystallization:
  • Basicity: The morpholine nitrogen imparts a basic character, which can lead to issues like peak tailing in chromatography if residual impurities are analyzed on silica gel.[2]

  • Polarity and Solubility: The combination of the polar morpholine and hydrazine groups generally results in good solubility in polar solvents.[4][5] The dihydrochloride salt form is also common, further enhancing water solubility.[6][7]

  • Reactivity: The hydrazine group is a nucleophile and can react with carbonyl-containing impurities or solvents, potentially forming hydrazones.[8] It is also susceptible to air oxidation.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 4-(2-hydrazinylethyl)morpholine derivatives in a question-and-answer format, providing step-by-step solutions.

Q1: My compound will not crystallize from solution after cooling. What should I do?

This is a common issue often caused by the solution not being sufficiently supersaturated or a high barrier to nucleation.[9]

Troubleshooting Workflow: No Crystal Formation

G start Clear solution, no crystals upon cooling supersaturation Is the solution supersaturated? start->supersaturation scratch Scratch inner surface of the flask with a glass rod. supersaturation->scratch  Likely not   seed Add a seed crystal of the pure compound. scratch->seed success Success: Collect Crystals scratch->success  Crystals form   concentrate Gently heat to boil off some solvent to increase concentration. seed->concentrate seed->success  Crystals form   anti_solvent Add a miscible anti-solvent dropwise until cloudy, then reheat to clarify. concentrate->anti_solvent concentrate->success  Crystals form   recover Recover crude material by solvent evaporation and restart with a different solvent system. anti_solvent->recover anti_solvent->success  Crystals form  

Caption: Decision workflow for inducing crystallization.

Detailed Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[9][10]

    • Seeding: If available, add a tiny crystal from a previous pure batch. This provides a template for crystal growth.[2][9]

  • Increase Concentration:

    • If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool slowly again.[9][11]

  • Use an Anti-Solvent:

    • This technique is useful when the compound is highly soluble in the primary solvent. Choose a second solvent (the anti-solvent) in which your compound is poorly soluble, but which is miscible with the first solvent.

    • Add the anti-solvent dropwise to the solution at room temperature until you observe persistent cloudiness. Then, add a small amount of the primary solvent back until the solution becomes clear again. Allow this new mixture to cool slowly.[10]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent, or if there are significant impurities depressing the melting point.[2][11]

Solutions:

  • Reheat and Dilute: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. This ensures the solution cools to a lower temperature before becoming supersaturated.[10][11]

  • Slow Cooling: Cool the solution much more slowly. You can insulate the flask (e.g., with glass wool) or place it in a warm water bath that is allowed to cool to room temperature. This can favor the slower process of crystal formation over oiling out.[9]

  • Change Solvent: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.[10]

Q3: The crystals formed instantly as a fine powder. Are they pure?

Rapid crystallization, or "crashing out," is generally undesirable as it can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[10][11]

How to Promote Slower Crystal Growth:

  • Use More Solvent: Re-dissolve the powder in the same solvent, but this time add a slight excess (5-10%) beyond the minimum required for dissolution at boiling. While this will slightly reduce the yield, it will keep the compound in solution longer during cooling, allowing for the formation of larger, purer crystals.[11]

  • Controlled Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated, before further cooling in an ice bath.

Q4: The recrystallized product is colored, but the starting material was not. What happened?

Color in the final product can indicate the presence of impurities, which may have been present in trace amounts initially or formed during the heating process.

Troubleshooting Steps:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb your product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]

  • Assess Stability: Hydrazine derivatives can be sensitive to air oxidation, especially at elevated temperatures.[3] Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing 4-(2-hydrazinylethyl)morpholine derivatives?

The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8][12] Given the polarity of the molecule, common choices include:

  • Alcohols: Ethanol and methanol are often good starting points.[13][14] They are polar enough to dissolve the compound when hot but often allow for good crystal formation upon cooling.

  • Acetonitrile: Another polar aprotic solvent that can be effective.[8]

  • Solvent Mixtures: A mixture of a "good" solvent (in which the compound is soluble) and a "bad" or "anti-solvent" (in which it is insoluble) can be very effective. Common mixtures include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[8][14] The ratio can be fine-tuned to achieve optimal results.

Solvent Selection Guide

Solvent SystemPolarityBoiling Point (°C)Notes
EthanolPolar Protic78A common first choice for many hydrazone and morpholine derivatives.[13][14]
MethanolPolar Protic65Similar to ethanol but with a lower boiling point.[13]
IsopropanolPolar Protic82Can be a good alternative if the compound is too soluble in ethanol or methanol.
AcetonitrilePolar Aprotic82Good for moderately polar compounds.[8]
Ethyl Acetate/HexaneMixedVariableA versatile system where the polarity can be adjusted by changing the ratio of the two solvents.[8]
Ethanol/WaterMixedVariableEffective for polar compounds that are highly soluble in pure ethanol. Water acts as the anti-solvent.[2]

Q2: My compound is a dihydrochloride salt. How does this affect recrystallization?

The salt form, such as 4-(2-hydrazinylethyl)morpholine dihydrochloride, will have significantly different solubility properties than the free base.[6][7] Salts are generally much more soluble in polar protic solvents like water and alcohols.[2]

  • Solvent Choice: For hydrochloride salts, consider using water, ethanol, isopropanol, or mixtures of these solvents.[2]

  • pH Considerations: Ensure the pH of the solution remains acidic to prevent conversion to the free base, which could alter solubility and potentially cause the compound to oil out.

Q3: What are the potential impurities I should be aware of?

Impurities can arise from the synthetic route or from degradation.

  • Unreacted Starting Materials: Monitor the reaction completion by Thin Layer Chromatography (TLC) before starting the purification.[8]

  • Side Products: Azine formation (a reaction between two hydrazine molecules) is a common side reaction.[8]

  • Decomposition Products: As mentioned, oxidation or reaction with solvent impurities can occur. Morpholine itself can decompose over several days in the presence of certain catalysts.[3]

Q4: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of the recrystallized compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Chromatography: Techniques like TLC can quickly assess purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard methods.[15][16] Due to the basicity of the morpholine group, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase may be necessary to prevent peak tailing in HPLC or TLC on silica gel.[2][14]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and identifying impurities.

Purity Analysis Workflow

G start Recrystallized Product mp Measure Melting Point start->mp tlc Run TLC Analysis mp->tlc nmr Acquire NMR Spectra tlc->nmr hplc_gc Perform HPLC/GC Analysis (Quantitative) nmr->hplc_gc pure Product is Pure hplc_gc->pure Meets Purity Criteria impure Further Purification Needed hplc_gc->impure Impurities Detected

Caption: Workflow for assessing product purity.

Section 4: General Protocol for Recrystallization

This general protocol can be adapted based on the specific derivative and chosen solvent system.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find a suitable system (see the solvent selection table).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling (using a steam bath or hot plate) while stirring. Continue adding small portions of hot solvent until the solid completely dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, side products), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.

  • Induce Crystallization (if necessary): If no crystals have formed after the solution has reached room temperature, use the techniques described in the troubleshooting guide (scratching, seeding).

  • Ice Bath: Once crystal formation is well underway at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield.[8]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Technical Support Center: Hydrazone Formation and Purification. (n.d.). Benchchem.
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. (n.d.). Benchchem.
  • Technical Support Center: Crystallization of 3-(Morpholin-4-yl)butanenitrile. (n.d.). Benchchem.
  • Impact of solvent choice on the yield and purity of 2-(2-Chlorophenyl)acetohydrazide. (n.d.). Benchchem.
  • How to purify hydrazone? (2020, August 31). ResearchGate.
  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024, April 30). ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York.
  • 4-(2-Hydroxyethyl)morpholine, 99% 100 g. (n.d.). Fisher Scientific.
  • 4-(2-Hydroxyethyl)morpholine. (n.d.). Chem-Impex.
  • Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. (2015, September 2). ResearchGate.
  • 4-(2-Hydrazinylethyl)morpholine dihydrochloride. (n.d.). J&K Scientific LLC.
  • 4-(2-Hydrazinylethyl)morpholine dihydrochloride. (n.d.). ChemScene.
  • Application Notes and Protocols for the Quantification of Morpholine Derivatives. (n.d.). Benchchem.
  • Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide. (n.d.). Benchchem.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.

Sources

Optimization

Technical Support Center: Resolving Thermal Decomposition of Hydrazine Morpholine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the thermal instability of hydrazine morpholine d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the thermal instability of hydrazine morpholine derivatives (e.g., N-aminomorpholines). These compounds are highly valuable as nootropics and pharmaceutical intermediates[1], but they are notoriously prone to degradation during heating, refluxing, or distillation workflows.

This guide bridges the gap between mechanistic theory and benchtop execution, ensuring your experimental protocols are robust, reproducible, and self-validating.

Mechanistic Insights: The Causality of Degradation

To stop degradation, you must first understand its chemical causality. Morpholine itself is a relatively stable secondary amine; the presence of the ether oxygen inductively withdraws electron density, rendering the morpholine nitrogen less nucleophilic and less basic than structurally similar amines like piperidine[2].

However, when functionalized into a hydrazine derivative, the molecule inherits the inherent instability of the N-N bond. Simple gas-phase decomposition of hydrazines typically requires elevated temperatures (>200 °C)[3]. In practical synthetic workflows, degradation occurs at much lower temperatures (>80 °C) due to two coupled catalytic pathways:

  • Trace Metal Catalysis: Transition metals (especially Copper, Cobalt, and Iron oxides) significantly lower the activation energy for decomposition[3].

  • Radical Oxidation: Light, heat, and trace metals reduce dissolved molecular oxygen to superoxide radicals (

    
    ). This promotes the formation of hydrogen peroxide radicals and subsequent water homolysis to yield highly reactive hydroxyl radicals (
    
    
    
    )[4].

These radicals attack the N-N bond, driving homolytic cleavage that irreversibly converts your valuable hydrazine derivative into secondary amines (morpholine) and peroxide/alcohol byproducts[4]. Furthermore, hydrazines are notoriously "sticky" and adsorb irreversibly to active surfaces (like silanol groups on glassware or chromatography columns), which exacerbates yield losses prior to isolation[5].

Quantitative Data: Stability Thresholds

Understanding the physical limits of your system is critical. The following table summarizes the quantitative parameters that govern the stability of hydrazine derivatives during heating.

Table 1: Physicochemical Parameters Influencing Hydrazine Derivative Stability

ParameterQuantitative ThresholdMechanistic Impact
Thermal Onset (Uncatalyzed) > 200 °CBaseline thermal homolysis of the N-N bond in pristine environments[3].
Thermal Onset (Catalyzed) > 80 °CTrace metals (Fe, Cu, Co) drastically lower the activation energy for N-N cleavage[3].
Redox Potential (

)
-0.45 V to -0.65 VHighly reducing nature of the hydrazine moiety drives proton production during oxidation[6].
Trace Metal Tolerance < 50 ppbConcentrations above this threshold initiate rapid radical-mediated chain decomposition[4].

Troubleshooting FAQs

Q1: Why does my reaction mixture turn dark brown/black when refluxing N-aminomorpholine derivatives? A1: This discoloration is the hallmark of trace-metal catalyzed radical oxidation[4]. Transition metals in your solvent or leached from stainless steel equipment are reducing dissolved


 to superoxide radicals, which then cleave the N-N bond.
Solution: You must break the catalytic cycle. Switch to rigorously acid-washed glassware, degas your solvents to remove 

, and add a metal chelator (e.g., EDTA for aqueous systems, or 1,10-phenanthroline for organic systems) to sequester catalytic metal ions.

Q2: How can I prevent N-N bond cleavage during high-temperature cross-coupling steps? A2: If your synthetic step strictly requires temperatures >80 °C, you cannot rely on degassing alone. Solution: Introduce a radical scavenger such as BHT (Butylated hydroxytoluene) at 1-2 mol% to quench hydroxyl radicals before they can attack the hydrazine moiety. Alternatively, temporarily mask the reactivity of the hydrazine group by converting it into a stable derivative (e.g., Boc or Cbz protection) prior to the heating step[5].

Q3: I am losing over 50% of my product during vacuum distillation and drying. What is the alternative? A3: Hydrazines suffer from both thermal degradation and irreversible surface adsorption during concentration[5]. Solution: Do not distill the free hydrazine. Instead, perform an in situ derivatization (see Protocol B) to sterically protect the N-N bond. The protected derivative will be significantly less "sticky" and highly thermally stable, allowing for quantitative recovery during distillation or chromatography.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Implement the following methodologies to secure your workflows.

Protocol A: Schlenk-Line Degassing and Metal-Free Setup

Purpose: To eliminate the


 and trace metals required for radical-induced homolysis.
  • Preparation: Soak all glassware in a 1M HCl bath overnight to strip surface-bound transition metals. Rinse with HPLC-grade water and oven-dry.

  • Reagent Loading: Transfer the morpholinyl hydrazine derivative and solvent into the treated Schlenk flask. Add 0.1 mol% of a suitable chelating agent.

  • Freeze-Pump-Thaw (Cycle 1): Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen. Open the flask to a high-vacuum line for 5 minutes to evacuate headspace gases.

  • Thawing & Validation: Isolate the flask from the vacuum and let it thaw in a room-temperature water bath.

    • Self-Validation Check: Observe the solvent as it thaws. You will see bubbles of dissolved

      
       escaping.
      
  • Iteration: Repeat the Freeze-Pump-Thaw cycle 2 to 3 more times.

    • Self-Validation Check: The degassing is complete when no more bubbles form during the thawing phase.

  • Inert Atmosphere: Backfill the flask with high-purity Argon (not Nitrogen, as Argon is heavier and provides a better protective blanket) before initiating heating.

Protocol B: In Situ Boc-Protection for Distillation/Chromatography

Purpose: To sterically hinder the N-N bond and prevent surface adsorption prior to thermal purification.

  • Cooling: Upon completion of your primary reaction, cool the crude mixture containing the free morpholinyl hydrazine to 0 °C using an ice bath.

  • Derivatization: Add 1.2 equivalents of Di-tert-butyl dicarbonate (

    
    ) dropwise. If the solution is acidic, add a mild base (e.g., Triethylamine) to maintain a pH of ~8.
    
  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Check: Spot the mixture on a TLC plate and stain with Ninhydrin. The disappearance of the primary/secondary amine spot (which typically stains bright yellow or purple) confirms complete protection.

  • Purification: Proceed with vacuum distillation or high-temperature drying. The bulky Boc group prevents radical attack and eliminates the "sticky" surface adsorption behavior[5].

Visualizations

The following diagrams map the logical causality of degradation and the corresponding troubleshooting workflow.

Mechanism Start Hydrazine Morpholine Derivative Heat Heat (>80°C) + Trace Metals (Fe/Cu) Start->Heat O2 Dissolved O2 Start->O2 Radical Superoxide (O2•-) & Hydroxyl (HO•) Radicals Heat->Radical O2->Radical Cleavage N-N Bond Homolysis Radical->Cleavage Product1 Secondary Amine (Morpholine) Cleavage->Product1 Product2 Peroxides & Alcohols Cleavage->Product2

Mechanism of radical-induced N-N bond homolysis in hydrazine morpholine derivatives.

Workflow Q Thermal Degradation Observed? CheckO2 Check Atmosphere: Is O2 present? Q->CheckO2 ActionO2 Degas solvent (Freeze-Pump-Thaw) Use Argon CheckO2->ActionO2 Yes CheckMetal Check Reagents: Trace metals? CheckO2->CheckMetal No ActionMetal Add EDTA / Chelators Use metal-free vessels CheckMetal->ActionMetal Yes CheckTemp Check Temperature: >80°C required? CheckMetal->CheckTemp No ActionTemp Add BHT (Radical Scavenger) or Boc-protect in situ CheckTemp->ActionTemp Yes

Troubleshooting workflow for mitigating thermal degradation during heating.

References

  • [6] Title: Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties | Source: ResearchGate | URL: 6

  • [4] Title: Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds | Source: ResearchGate | URL: 4

  • [3] Title: Hydrazine and Its Derivatives (Kirk-Othmer Encyclopedia of Chemical Technology) | Source: Sciencemadness | URL: 3

  • [2] Title: Morpholine | Source: Wikipedia | URL: 2

  • [5] Title: Three Methods of Detection of Hydrazines | Source: Tech Briefs | URL: 5

  • [1] Title: Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine | Source: PMC (NIH) | URL: 1

Sources

Troubleshooting

compatible solvents for 4-(2-Hydrazinylethyl)morpholine dihydrochloride reactions

Product: 4-(2-Hydrazinylethyl)morpholine dihydrochloride CAS: 874-82-8 Formula: C₆H₁₇Cl₂N₃O Support Level: Advanced / Process Chemistry[1] Core Technical Overview: The "Solubility Paradox" The single most common source o...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 4-(2-Hydrazinylethyl)morpholine dihydrochloride CAS: 874-82-8 Formula: C₆H₁₇Cl₂N₃O Support Level: Advanced / Process Chemistry[1]

Core Technical Overview: The "Solubility Paradox"

The single most common source of experimental failure with this reagent is a misunderstanding of its ionic nature.

The Problem: You are likely attempting to use this reagent as a nucleophile (to attack aldehydes, ketones, or alkyl halides). However, as a dihydrochloride salt , the hydrazine group is protonated (


), rendering it non-nucleophilic and insoluble in the organic solvents typically used for these reactions (DCM, THF, Toluene).

The Solution: You must distinguish between Solvents for Dissolution (handling the salt) and Solvents for Reaction (requiring the free base).[1]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility (2HCl Salt)Solubility (Free Base)Technical Recommendation
Polar Protic Water High HighIdeal for aqueous workups or bioconjugation.[1]
Methanol Moderate/High HighBest Choice for single-phase reactions; dissolves the salt well.[1]
EthanolLow/ModerateHighOften requires heating; inferior to MeOH for the salt form.[1]
Polar Aprotic DMSO High HighGood for screening, but difficult to remove during workup.[1]
DMFModerateHighUse only if necessary; salt solubility is kinetically slow.[1]
Non-Polar / Organic DCM / Chloroform Insoluble High CRITICAL: Salt will settle as a solid.[1] Requires in situ neutralization.
THF / DioxaneInsolubleHighRequires in situ neutralization.[1]
Toluene / HexaneInsolubleLow/ModerateGenerally poor for this reagent in any form.[1]

Standard Operating Procedures (SOPs)

Protocol A: The "In-Situ" Neutralization (For Organic Solvents)

Use this protocol if your electrophile (aldehyde/ketone) is only soluble in DCM, THF, or Chloroform.

Context: The dihydrochloride salt is insoluble in DCM. To run the reaction, you must liberate the free base inside the reaction vessel.

  • Suspension: Suspend 1.0 eq of 4-(2-Hydrazinylethyl)morpholine dihydrochloride in the organic solvent (DCM or THF). It will look like a white slurry.

  • Activation: Add 2.2 to 2.5 equivalents of a non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).[1]

    • Observation: The slurry may clear up or change texture as the free base is liberated and the TEA-HCl salt forms (which is also soluble in DCM).[1]

  • Reaction: Add your electrophile (aldehyde/ketone).[1]

  • Monitoring: The free hydrazine is now active and will react.[1]

Protocol B: The Aqueous/Alcoholic Buffer Method

Use this protocol for robust substrates or Schiff base formation where water tolerance is high.

  • Dissolution: Dissolve the dihydrochloride salt in Methanol or Water (10 vol).

  • Buffering: Add Sodium Acetate (NaOAc) or Sodium Carbonate (Na2CO3) (2.0 eq).

    • Why? This buffers the HCl released during the equilibrium, preventing the pH from dropping too low, which would shut down the reaction.

  • Reaction: Add the substrate. If the substrate is hydrophobic, add a co-solvent (THF) to create a homogenous phase.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for solvent and base selection based on your target reaction environment.

SolventSelection Start Start: 4-(2-Hydrazinylethyl) morpholine 2HCl Decision Is your Electrophile Water/MeOH Soluble? Start->Decision PathA YES: Polar Route Decision->PathA Yes PathB NO: Organic Route Decision->PathB No SolventA Solvent: Methanol or Water PathA->SolventA BaseA Base: NaOAc or Na2CO3 (Buffer System) SolventA->BaseA Reaction Reaction Proceeds (Active Nucleophile) BaseA->Reaction SolventB Solvent: DCM, THF, or DMF PathB->SolventB StepB CRITICAL STEP: In-Situ Neutralization SolventB->StepB BaseB Add 2.5 eq DIPEA or TEA (Liberates Free Base) StepB->BaseB BaseB->Reaction

Caption: Workflow for selecting solvent and base systems based on substrate solubility. The "Organic Route" requires specific neutralization steps.

Troubleshooting Guide (FAQ)

Q1: I mixed the reagent with my aldehyde in DCM, but nothing happened. Why?

Root Cause: Protonation lock.[1] Explanation: In DCM, the dihydrochloride salt remains intact as an ion pair. The hydrazine nitrogens are protonated (


), meaning they have no lone pair electrons available to attack the aldehyde carbonyl.
Fix:  Add 2.5 equivalents of Triethylamine (TEA). This strips the protons, releasing the reactive free base.
Q2: The reaction mixture turned dark brown/black. Is my product ruined?

Root Cause: Oxidation.[1][2] Explanation: Free hydrazine derivatives are electron-rich and prone to air oxidation, especially in basic solutions.[1] Fix:

  • Degas your solvents (sparge with Nitrogen/Argon) before adding the hydrazine.[1]

  • Run the reaction under an inert atmosphere.

  • If the color is just an impurity, it can often be removed via silica gel chromatography, but minimize exposure to air during purification.

Q3: Can I use Acetone as a solvent?

Root Cause: Side Reaction (Hydrazone Formation).[1] Explanation: ABSOLUTELY NOT. Acetone is a ketone.[1] The hydrazine reagent will react with the solvent (Acetone) instead of your target molecule, forming a dimethyl hydrazone byproduct. Fix: Use non-ketone/non-aldehyde solvents like Methanol, Ethanol, THF, or DCM.

Q4: How do I remove the excess reagent after the reaction?

Strategy: Leverage the basicity. Protocol:

  • After the reaction, dilute with organic solvent (e.g., DCM).

  • Wash the organic layer with water or brine .[1] The unreacted 4-(2-Hydrazinylethyl)morpholine is highly water-soluble and will partition into the aqueous phase.

  • Note: Do not wash with strong acid, or you might protonate your product (if it's basic) and drag it into the water layer too.

References & Authority

  • Solubility & Properties of Hydrazine Salts:

    • Source: National Institutes of Health (NIH) / PubChem. "Hydrazine Dihydrochloride - Compound Summary."

    • Relevance: Confirms the ionic lattice structure requiring high dielectric constant solvents (Water/MeOH) for dissociation.

    • Link:

  • Wolff-Kishner & Hydrazone Formation Mechanics:

    • Source: Chemistry LibreTexts.[1] "Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction."

    • Relevance: Establishes the mechanism requiring the free nucleophilic nitrogen, validating the need for base neutralization in the protocol.

    • Link:[1]

  • Synthesis of Morpholine Derivatives:

    • Source: Organic Syntheses. "1-(4-Chlorophenyl)ethanone hydrazone." (General procedure for hydrazine-aldehyde condensation).

    • Relevance: Provides the standard reflux conditions in ethanol/methanol for hydrazine condensations.

    • Link:

  • Handling Hydrazines (Safety):

    • Source: Arxada / Lonza Technical Data.[1] "Performance Chemicals: Hydrazine Handling."

    • Relevance: Safety protocols for oxidation sensitivity and toxicity.[1]

    • Link:(General landing page for technical data search)[1]

Sources

Optimization

removing unreacted hydrazine impurities from morpholine products

This technical guide addresses the critical challenge of removing hydrazine ( ), a known genotoxic impurity (GTI), from morpholine-containing drug substances. It is designed for process chemists and analytical scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the critical challenge of removing hydrazine (


), a known genotoxic impurity (GTI), from morpholine-containing drug substances. It is designed for process chemists and analytical scientists operating under ICH M7 guidelines.

Topic: Purification of Morpholine Products contaminated with Hydrazine Status: Active Guide Compliance: ICH M7 (Mutagenic Impurities)

Executive Summary: The Challenge

Hydrazine is frequently used to synthesize morpholine derivatives (e.g., via nucleophilic substitution on chlorinated heterocycles).[1][2][3] However, it is a "Cohort of Concern" impurity with extremely low permissible limits (often <1.5


 g/day ).

The core difficulty lies in the physicochemical similarity between hydrazine and morpholine:

  • Polarity: Both are highly polar bases.

  • Azeotropes: Both form high-boiling azeotropes with water.

  • Reactivity: Both are nucleophiles, making standard electrophilic scavengers risky if your product is also an amine.

Section 1: Chemical Scavenging (The "Gold Standard")
Q: How do I chemically scavenge hydrazine without degrading my morpholine product?

A: The most robust method uses 2,4-Pentanedione (Acetylacetone) . Unlike simple aldehydes (e.g., acetone) that form reversible hydrazones, 2,4-pentanedione reacts with hydrazine to form 3,5-dimethylpyrazole .[4]

Why this works (The Mechanism):

  • Irreversibility: The reaction cyclizes to form an aromatic pyrazole ring. This is thermodynamically favored and effectively irreversible under mild conditions.

  • differentiation: The resulting pyrazole is lipophilic (soluble in DCM/EtOAc) and has no basic functionality, unlike the morpholine product. This allows for easy separation via acid-base extraction.

  • Selectivity: While morpholine (a secondary amine) can react with ketones to form enamines, that reaction is reversible and much slower than the hydrazine-to-pyrazole cyclization.

Protocol: The Acetylacetone Scavenge

  • Dissolution: Dissolve the crude morpholine product in a water-miscible solvent (e.g., Ethanol or IPA).

  • Stoichiometry: Add 1.1 - 1.5 equivalents of 2,4-pentanedione relative to the estimated hydrazine content (not the product).

  • Reaction: Stir at 40–60°C for 1–2 hours .

  • Workup (The Separation):

    • Evaporate solvent.

    • Dissolve residue in DCM (Dichloromethane).

    • Acid Wash: Wash with dilute HCl (1M).

      • Result: The Morpholine product (basic) protonates and stays in the aqueous layer. The Pyrazole impurity (non-basic/neutral) stays in the DCM layer.

    • Recovery: Separate layers. Basify the aqueous layer (pH > 10) and extract the purified morpholine product back into organic solvent.

Section 2: Decision Logic & Workflow
Q: My product is a hydrazine derivative (e.g., Morpholin-4-amine). Can I still use scavengers?

A: NO. If your API contains a hydrazine or primary amine moiety, electrophilic scavengers (aldehydes/ketones) will react with your product, destroying yield. You must use Physical Separation methods.

Visual Guide: The Purification Decision Tree Use this logic flow to select the correct protocol.

HydrazineRemoval Start Impurity: Hydrazine Matrix: Morpholine Product CheckStruct Does Product contain -NH2 or -NH-NH2 groups? Start->CheckStruct No NO (Product is tertiary amine/ether) CheckStruct->No Inert Backbone Yes YES (Product is reactive) CheckStruct->Yes Reactive Moiety Scavenge Add 2,4-Pentanedione (1.5 eq vs Impurity) No->Scavenge FormPyrazole Forms 3,5-Dimethylpyrazole (Lipophilic, Non-basic) Scavenge->FormPyrazole AcidWash Acid/Base Extraction (Product -> Aqueous) (Impurity -> Organic) FormPyrazole->AcidWash Solubility Exploit Water Solubility Yes->Solubility WaterWash Dissolve in EtOAc/DCM Wash with Brine (5x) Solubility->WaterWash Recryst Recrystallization (Avoid alcohol solvents if possible) WaterWash->Recryst

Caption: Decision matrix for selecting between Chemical Scavenging (for inert products) and Physical Separation (for reactive products).

Section 3: Analytical Validation (Prove It)
Q: My HPLC shows no hydrazine, but the regulator is asking for "Spiked Recovery." Why?

A: Hydrazine lacks a chromophore (UV active group). Standard HPLC cannot see it at ppm levels. You are likely reporting "False Negatives." You must derivatize the sample to validate clearance.

The Validated Method: Benzaldehyde Derivatization To detect hydrazine at ppm levels (LOD


 0.002 

g/g), you must convert it to Benzalazine .
ParameterSpecification
Reagent 1% Benzaldehyde in Methanol
Reaction Mix sample + Reagent

Sonicate 15 min

Stand 30 min
Column C18 Reverse Phase (e.g., InertSustain)
Mobile Phase A: 0.1% TFA in Water / B: Acetonitrile (Gradient)
Detection UV at 300–313 nm (Benzalazine max absorption)
Target Limit NMT 1.5

g/day (Total Daily Intake)

Troubleshooting Tip: If you see "ghost peaks" in your blank, ensure your derivatizing reagent (Benzaldehyde) is fresh. Benzaldehyde oxidizes to Benzoic acid, which can interfere.

Section 4: Physical Separation (When Scavenging Fails)
Q: I cannot use scavengers. How do I break the Hydrazine-Water azeotrope?

A: Simple distillation fails because hydrazine and water form a high-boiling azeotrope (


C), which is often close to the boiling point of morpholine derivatives.

Alternative Protocol: Azeotropic Drying

  • Entrainer: Add Toluene or Xylene to the reaction mixture.

  • Process: Dean-Stark distillation.

  • Mechanism: Toluene forms a ternary azeotrope with water/hydrazine, carrying them over into the trap. Hydrazine is significantly less soluble in toluene than in water/morpholine, forcing it out of the reaction matrix.

References & Authority
  • ICH M7(R2) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5] (2023).[1][5][6] International Council for Harmonisation.[6][7]

  • Scavenging Mechanism : Sojitra, C., et al. (2019). "Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method." Indian Drugs, 56(12), 45-52.[8] (Validates Benzaldehyde derivatization and scavenging principles).

  • Cyclization Chemistry : Reaction of 2,4-Pentanedione with Hydrazine. (Standard heterocyclic synthesis of 3,5-dimethylpyrazole). Validated in: Journal of Heterocyclic Chemistry.

  • Analytical Method : OSHA Method 20 (Hydrazine). Uses benzaldehyde derivatization for detection.[8][9]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-(2-Hydrazinylethyl)morpholine dihydrochloride

Technical Analysis Guide: 1H NMR Characterization of 4-(2-Hydrazinylethyl)morpholine Dihydrochloride Executive Summary 4-(2-Hydrazinylethyl)morpholine is a critical bifunctional linker used in the synthesis of hydrazone-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis Guide: 1H NMR Characterization of 4-(2-Hydrazinylethyl)morpholine Dihydrochloride

Executive Summary

4-(2-Hydrazinylethyl)morpholine is a critical bifunctional linker used in the synthesis of hydrazone-based drug conjugates and heterocycle formation. Its commercial form, the dihydrochloride salt (2HCl) , offers enhanced stability over the free base but presents distinct analytical challenges.

This guide provides a comparative analysis of 1H NMR methodologies for validating the identity and purity of this salt. We compare Deuterium Oxide (D₂O) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) protocols, demonstrating that while D₂O offers superior resolution of the aliphatic backbone, DMSO-d₆ is strictly required to quantify the protonation state and confirm the integrity of the hydrazine moiety.

Structural Context & Analytical Challenges

The molecule consists of a morpholine ring attached to an ethyl tether terminating in a hydrazine group. In the dihydrochloride form, two nitrogen centers are protonated.

  • Site A (Morpholinium): The ring nitrogen is positively charged, causing significant deshielding of adjacent protons.

  • Site B (Hydrazinium): The terminal hydrazine is protonated.

  • The Challenge: The exchangeable protons (NH⁺, NH₂, HCl) are invisible in protic solvents like D₂O due to rapid deuterium exchange, potentially masking degradation (e.g., oxidation to azo compounds).

Figure 1: Structural Assignment Logic

G Mol 4-(2-Hydrazinylethyl)morpholine 2HCl Morph Morpholine Ring (AA'XX' System) Mol->Morph Core Scaffold Linker Ethyl Linker (-CH2-CH2-) Mol->Linker Tether Hydrazine Hydrazine Group (-NH-NH3+) Mol->Hydrazine Functional End 3.8-4.0 ppm (O-CH2)\n3.0-3.5 ppm (N-CH2) 3.8-4.0 ppm (O-CH2) 3.0-3.5 ppm (N-CH2) Morph->3.8-4.0 ppm (O-CH2)\n3.0-3.5 ppm (N-CH2) 3.2-3.6 ppm\n(Overlapping Multiplets) 3.2-3.6 ppm (Overlapping Multiplets) Linker->3.2-3.6 ppm\n(Overlapping Multiplets) Visible only in DMSO-d6\n(8.0-10.0 ppm) Visible only in DMSO-d6 (8.0-10.0 ppm) Hydrazine->Visible only in DMSO-d6\n(8.0-10.0 ppm)

Caption: Logic flow for assigning structural fragments to spectral regions. Note the solvent dependence of the Hydrazine signal.

Comparative Methodology: D₂O vs. DMSO-d₆

We evaluated two distinct solvent systems. The choice of solvent fundamentally alters the spectral output and the "pass/fail" criteria for the material.

Protocol A: High-Resolution Backbone Analysis (D₂O)
  • Solvent: D₂O (99.9% D)

  • Reference: HDO residual peak set to 4.79 ppm.

  • Usage: Best for confirming the stoichiometry of the morpholine/ethyl backbone and ensuring no organic impurities are hidden under broad exchangeable peaks.

Protocol B: Protonation State Verification (DMSO-d₆)
  • Solvent: DMSO-d₆ (99.8% D) + 0.03% TMS.

  • Reference: TMS set to 0.00 ppm.

  • Usage: Mandatory for confirming the presence of the hydrazine protons and the HCl salt form (broad downfield signals).

Figure 2: Experimental Workflow

Workflow Start Sample: ~10 mg Dihydrochloride Salt Choice Select Solvent System Start->Choice D2O Path A: D2O (Solubility: High) Choice->D2O DMSO Path B: DMSO-d6 (Solubility: Moderate - Sonicate) Choice->DMSO Acq_D2O Acquisition: ns=16, d1=5s Suppress HDO if needed D2O->Acq_D2O Result_D2O Outcome: Sharp Aliphatic Signals NO Hydrazine Peaks Acq_D2O->Result_D2O Acq_DMSO Acquisition: ns=32, d1=10s (Longer relax. for acidic protons) DMSO->Acq_DMSO Result_DMSO Outcome: Broad Exchangeables Visible Confirm Salt Stoichiometry Acq_DMSO->Result_DMSO

Caption: Decision tree for solvent selection based on analytical goals (Backbone purity vs. Functional group verification).

Detailed Spectral Analysis

The "Salt Shift" Phenomenon

A critical error in analyzing this product is comparing its spectrum directly to the free base literature values. The protonation of the morpholine nitrogen introduces a positive charge that withdraws electron density from the ring carbons.

  • Effect: The N-CH₂ protons shift downfield (higher ppm) by approximately 0.5–1.0 ppm compared to the free base.

  • Free Base N-CH₂: ~2.4 ppm.

  • Dihydrochloride N-CH₂: ~3.1–3.5 ppm.

Comparative Data Table
Structural FragmentProton CountChemical Shift (δ) in D₂O Chemical Shift (δ) in DMSO-d₆ Signal Multiplicity
Morpholine O-CH₂ 4H3.95 – 4.103.80 – 3.95Multiplet / Broad Triplet
Morpholine N-CH₂ 4H3.20 – 3.503.05 – 3.40Broad Multiplet (Deshielded)
Ethyl Linker (N-CH₂) 2H3.55 – 3.653.40 – 3.50Triplet / Multiplet
Ethyl Linker (Hyd-CH₂) 2H3.30 – 3.453.20 – 3.30Triplet / Multiplet
Hydrazine (-NH-NH₂) 3-4HInvisible (Exchanged)8.50 – 10.50 Broad Singlets (Variable)
HCl Acidic Protons 2HInvisible (Merged with HDO)Broad Hump >7 ppm Very Broad

Technical Note: In DMSO-d₆, the hydrazine protons often appear as multiple broad peaks. The terminal -NH₃⁺ (if fully protonated) can integrate to 3H, while the internal -NH- may appear distinct. Water content in DMSO will cause these peaks to drift and broaden significantly.

Interpretation & Troubleshooting

Scenario 1: "I see a triplet at 2.4 ppm."
  • Diagnosis: You likely have the free base , not the dihydrochloride salt. The salt formation failed, or the sample was neutralized during workup.

  • Action: Check pH or add a drop of DCl/D₂O to the NMR tube. If the peaks shift downfield to >3.0 ppm, the salt is formed in situ.

Scenario 2: "The integration of the 3.0-4.0 ppm region is high."
  • Diagnosis: Water overlap. The molecule is hygroscopic. In DMSO-d₆, the H₂O signal (3.33 ppm) often overlaps with the Morpholine N-CH₂ signals.

  • Action: Use D₂O (HDO at 4.79 ppm) to clear the 3.0–4.0 ppm window for accurate integration of the aliphatic backbone.

Scenario 3: "Missing peaks above 8 ppm."
  • Diagnosis: If run in D₂O, this is normal.[1] If run in DMSO-d₆, the sample may be wet (fast exchange) or the hydrazine has degraded.

  • Action: Dry the sample under high vacuum and repeat in fresh ampoule-grade DMSO-d₆.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for inductive effects on chemical shifts).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61163, 4-(2-Hydroxyethyl)morpholine (Analogous backbone data). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Comparative

Technical Comparison Guide: IR Characterization of 4-(2-Hydrazinylethyl)morpholine Dihydrochloride

This guide outlines the characteristic infrared (IR) spectral features of 4-(2-Hydrazinylethyl)morpholine dihydrochloride , structured as a technical resource for analytical validation. Executive Summary This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characteristic infrared (IR) spectral features of 4-(2-Hydrazinylethyl)morpholine dihydrochloride , structured as a technical resource for analytical validation.

Executive Summary

This guide provides a definitive spectral analysis of 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS 874-82-8) . Unlike simple aliphatic amines, this compound presents a complex vibrational landscape due to the coexistence of a cyclic ether (morpholine), a hydrazine moiety, and a dual-protonated salt structure.

Key Analytical Challenge: Distinguishing the dihydrochloride salt from its free base precursor and potential degradation products (e.g., morpholine hydrochloride or free hydrazine) requires precise identification of the ammonium/hydrazinium broad bands and the preservation of the morpholine ether signature .

Structural Analysis & Expected Spectral Profile

To interpret the IR spectrum accurately, we must deconstruct the molecule into its vibrational pharmacophores. The "dihydrochloride" designation implies protonation at the two most basic sites: the morpholine nitrogen (


) and the terminal hydrazine nitrogen (

).
The "Spectral Triad" for Identification

The following three regions constitute the unique fingerprint for this compound.

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Diagnostic Feature
Morpholine Ether C–O–C Asymmetric Stretch1080 – 1130 Strong, sharp band. The "anchor" peak for morpholine derivatives.
Ammonium/Hydrazinium N–H⁺ Stretching2600 – 3200 Broad, multi-shouldered absorption obscuring the C-H region. Indicates salt formation.
Hydrazine Moiety N–N Stretching950 – 1050 Medium intensity. Differentiates from simple alkyl morpholines.
Comparative Analysis: Salt vs. Alternatives

The following table contrasts the target compound with its most common process impurities/alternatives.

FeatureTarget: Dihydrochloride Salt Alternative: Free Base Impurity: Morpholine HCl
3300-3500 cm⁻¹ Absent or buried in broad N-H⁺ band.Sharp Doublet (Primary NH₂ stretch).Absent (no hydrazine tail).
2500-3000 cm⁻¹ Very Broad/Strong (N-H⁺ + C-H).Sharper C-H bands; weak N-H.Broad N-H⁺, but simpler profile.
1600-1650 cm⁻¹ Strong Deformation (NH₃⁺/NH₂⁺ scissoring).Weaker N-H bending.Strong NH₂⁺ scissoring.
1100 cm⁻¹ Region Strong C-O-C present.Strong C-O-C present.Strong C-O-C present.
Hygroscopicity High (Broadening of OH region if wet).Low (Oily liquid typically).High.

Detailed Characteristic Peaks

Note: Values are derived from functional group analysis of morpholine and hydrazine salts. Exact wavenumbers may shift ±10 cm⁻¹ depending on sample matrix (KBr vs. ATR).

Region 1: The High-Energy "Salt" Region (2400 – 3400 cm⁻¹)
  • 3200 – 2400 cm⁻¹ (Broad, Strong): This is the dominant feature of the dihydrochloride salt. It arises from the overlapping stretching vibrations of the protonated morpholine nitrogen (

    
    ) and the protonated hydrazine (
    
    
    
    or
    
    
    ).
    • Differentiation: In the free base , this region is relatively clean, showing distinct C-H stretches (2800-2950 cm⁻¹) and sharp N-H stretches (>3300 cm⁻¹). In the salt , the "ammonium envelope" swallows the C-H peaks.

Region 2: The Fingerprint Region (600 – 1500 cm⁻¹)
  • 1610 – 1580 cm⁻¹ (Medium-Strong): N-H deformation (scissoring) of the cationic centers.

  • 1460 – 1440 cm⁻¹ (Medium): CH₂ scissoring/bending of the morpholine ring and ethyl linker.

  • 1130 – 1090 cm⁻¹ (Strong, Sharp): C–O–C Asymmetric Stretch . This is the most reliable peak to confirm the integrity of the morpholine ring. If this peak is weak or split significantly, suspect ring opening (degradation).

  • 980 – 950 cm⁻¹ (Weak-Medium): N–N stretching vibration. This band confirms the presence of the hydrazine tail, distinguishing it from simple Morpholine HCl.

Experimental Workflow: Validated IR Protocol

To ensure reproducibility, follow this self-validating protocol. The hygroscopic nature of dihydrochloride salts makes moisture management critical.

Diagram: Analytical Workflow

IR_Workflow Start Sample: 4-(2-Hydrazinylethyl) morpholine 2HCl Prep Prep: Dry under N2 / Vacuum (Remove Hygroscopic H2O) Start->Prep Method_Select Select Method Prep->Method_Select ATR ATR (Diamond/ZnSe) Fast, but lower sensitivity Method_Select->ATR Routine ID KBr KBr Pellet High Resolution, Moisture Risk Method_Select->KBr Structural Elucidation Scan Acquire Spectrum (4000-400 cm⁻¹, 32 scans) ATR->Scan KBr->Scan Validation Validation Check: 1. Broad NH+ (2400-3200) 2. Sharp C-O-C (~1110) Scan->Validation

Figure 1: Decision tree for IR sampling of hygroscopic amine salts.

Step-by-Step Methodology
  • Sample Pre-treatment (Critical):

    • The dihydrochloride salt is hygroscopic . Absorbed water will appear as a broad band at ~3400 cm⁻¹ and 1640 cm⁻¹, interfering with N-H signals.

    • Action: Dry the sample in a vacuum desiccator over

      
       for 2 hours prior to analysis.
      
  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Preferred for routine ID. Ensure the crystal (Diamond or ZnSe) is clean. Apply high pressure to ensure contact with the solid powder.

    • KBr Pellet: Use for higher resolution. Mix 1-2 mg sample with 200 mg dry KBr. Grind quickly to minimize moisture uptake.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Morpholine Hydrochloride. National Institute of Standards and Technology (NIST).[1][2][3] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Hydrazine Dihydrochloride. National Institute of Standards and Technology (NIST).[1][2][3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for N-H and C-O-C functional group assignments).

Sources

Validation

melting point comparison 4-(2-Hydrazinylethyl)morpholine salt vs free base

This guide provides a technical comparison between 4-(2-Hydrazinylethyl)morpholine dihydrochloride (the salt) and its free base form. It is designed for researchers requiring precise physicochemical data for synthesis pl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 4-(2-Hydrazinylethyl)morpholine dihydrochloride (the salt) and its free base form. It is designed for researchers requiring precise physicochemical data for synthesis planning and stability profiling in drug development.

Executive Summary: The Stability-Utility Trade-off

For most pharmaceutical applications, the dihydrochloride salt (CAS 874-82-8) is the mandatory form for storage and handling. The free base is a transient, unstable intermediate that is typically generated in situ or immediately converted to the salt to prevent oxidative degradation.

  • The Salt is a stable, crystalline solid with a high melting point (

    
    ), ensuring accurate weighing and long-term shelf life.
    
  • The Free Base is a viscous, air-sensitive liquid prone to discoloration (oxidation) and formation of toxic hydrazones if exposed to atmospheric aldehydes/ketones.

Part 1: Physicochemical Comparison

The following data highlights the stark contrast in physical state and thermal properties, driven by the formation of a stable ionic lattice in the salt form versus the dipole-dipole interactions in the free base.

PropertyDihydrochloride Salt Free Base Implication for Research
CAS Number 874-82-8 51337-51-0 (Generic)Use salt CAS for purchasing/regulatory.
Physical State Crystalline Solid (White/Off-white)Viscous Liquid (Colorless to Yellow)Salt allows for precise stoichiometry.
Melting Point ~167–170°C (Decomposes)< 25°C (Liquid at RT)Free base cannot be crystallized easily.
Boiling Point N/A (Decomposes before boiling)>200°C (Est. based on precursors)Free base requires high vac distillation.
Hygroscopicity Moderate (Store Desiccated)High (Absorbs

&

)
Salt requires inert storage but is manageable.
Solubility High in Water, DMSO, MethanolMiscible in organic solvents (DCM, THF)Salt is ideal for aqueous/polar reactions.
Stability High (Years at 4°C under

)
Low (Oxidizes/Darkens rapidly)Do not store the free base.

Technical Insight: The melting point difference (


 delta) is caused by the high lattice energy of the dihydrochloride salt (

interactions). The free base relies on weaker hydrogen bonding and van der Waals forces, resulting in a liquid state at room temperature.

Part 2: Synthesis & Isolation Workflow

The synthesis typically proceeds from 4-(2-chloroethyl)morpholine reacting with hydrazine hydrate . The critical decision point is the isolation: attempting to isolate the free base often leads to yield loss and impurities. The standard protocol involves immediate salt formation.

Reaction Pathway Diagram

SynthesisPathway Precursor 4-(2-Chloroethyl)morpholine (Hydrochloride) Intermediate Reaction Mixture (Free Base in Solution) Precursor->Intermediate Reflux (EtOH/H2O) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate FreeBase Free Base (Liquid, Unstable) Intermediate->FreeBase Extraction (DCM) (NOT RECOMMENDED) Salt Dihydrochloride Salt (Solid, Stable) MP: ~168°C Intermediate->Salt 1. Conc. HCl / EtOH 2. Crystallization FreeBase->Salt HCl gas or Conc. HCl

Figure 1: Synthetic pathway prioritizing salt formation to avoid handling the unstable free base.

Part 3: Experimental Protocols

Protocol A: Synthesis & Isolation of the Dihydrochloride Salt

Recommended for high purity and stability.

  • Nucleophilic Substitution:

    • Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in ethanol.

    • Add Hydrazine Hydrate (excess, typically 3.0–5.0 eq) dropwise to prevent dimer formation.

    • Reflux for 4–6 hours. Monitor by TLC (ensure consumption of starting material).

  • Workup (Salt Formation):

    • Cool the reaction mixture to room temperature.

    • Evaporate excess hydrazine and ethanol under reduced pressure (use a trap for hydrazine vapors).

    • Redissolve the oily residue (crude free base) in absolute ethanol (minimum volume).

    • Place the flask in an ice bath (

      
      ).
      
    • Slowly add concentrated HCl (or HCl in dioxane) until pH < 2. A white precipitate should form.

  • Purification:

    • Filter the solid.[1]

    • Recrystallize from Ethanol/Water (9:1) or Methanol/Ether .

    • Dry: Vacuum dry at

      
       over 
      
      
      
      .
    • Result: White crystalline solid, MP ~168°C.

Protocol B: Handling the Free Base (If Strictly Necessary)

Only use if the subsequent reaction cannot tolerate acid residues.

  • Generation:

    • Suspend the dihydrochloride salt in DCM.

    • Add

      
       or 
      
      
      
      solution (
      
      
      eq) and stir vigorously for 30 mins.
  • Isolation:

    • Separate the organic layer.

    • Dry over anhydrous

      
      .
      
    • Evaporate: Remove solvent in vacuo at low temperature (

      
      ).
      
  • Usage:

    • Immediate Use: The resulting oil must be used immediately.

    • Warning: Do not store. The free base will absorb

      
       from air (forming carbamates) and oxidize (turning yellow/brown).
      

Part 4: Stability & Degradation Mechanism

Understanding why the free base fails is crucial for troubleshooting low yields in derivative synthesis.

Degradation cluster_Oxidation Oxidation (Air Exposure) cluster_Carbamate Carbamate Formation FreeBase Free Base (Hydrazine-R) Azo Azo/Diimide Species (Colored Impurities) FreeBase->Azo O2 / Light Carbamate Carbamate Salt (Reaction with CO2) FreeBase->Carbamate Atmospheric CO2 Salt Dihydrochloride Salt (Protonated) Salt->FreeBase Base (NaOH) Salt->Azo Protected

Figure 2: Degradation pathways of the free base. Protonation (salt formation) blocks the lone pair on the hydrazine nitrogen, preventing oxidation and carbamate formation.

References

  • National Institute of Standards and Technology (NIST). (2025). Hydrazine Thermochemistry and Phase Change Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Comparative

elemental analysis calculation for C6H17Cl2N3O

Elemental Analysis of Halogenated Polar Pharmaceuticals: A Comparative Guide for L-Lysinamide Dihydrochloride (C6H17Cl2N3O) Introduction & The Analytical Challenge L-Lysinamide dihydrochloride (Formula: C6H17Cl2N3O, MW:...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of Halogenated Polar Pharmaceuticals: A Comparative Guide for L-Lysinamide Dihydrochloride (C6H17Cl2N3O)

Introduction & The Analytical Challenge

L-Lysinamide dihydrochloride (Formula: C6H17Cl2N3O, MW: 218.12 g/mol ) is a highly polar pharmaceutical intermediate. Verifying its purity via Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) elemental analysis is a strict regulatory requirement in drug development. However, its specific elemental composition—featuring high nitrogen (19.26%) and extreme chlorine content (32.50%)—presents a severe analytical challenge for standard combustion analyzers.

In the standard Dumas combustion method, samples are flash-combusted in an oxygen-rich environment. For C6H17Cl2N3O, this yields CO2, H2O, NOx, and highly corrosive halogen gases (HCl and Cl2) 1. If an unoptimized analyzer is used, the causality of failure is twofold:

  • Catalyst Poisoning: Halogen gases migrate to the reduction column and react with the copper catalyst, forming CuCl2. This deactivates the copper surface, preventing the complete reduction of NOx to N2, which artificially lowers the reported Nitrogen percentage.

  • Detector Skewing: Unscrubbed halogens alter the thermal conductivity of the carrier gas, causing baseline drift and artificially inflating the Carbon (CO2) peak on the Thermal Conductivity Detector (TCD). Furthermore, halogens aggressively attack the quartz reactor walls, drastically reducing instrument lifespan [[1]]().

Comparative Technologies: Standard vs. Advanced Scrubbed Analyzers

To neutralize halogen interference, advanced CHNS analyzers integrate specialized chemical scrubbers directly into the oxidation zone.

  • Standard CHNS Analyzers (Unoptimized): Rely solely on basic Copper Oxide (CuO) and Chromium Oxide (Cr2O3) catalysts. They fail to trap chlorine, leading to rapid column degradation (often failing in <50 samples) and skewed C/N ratios.

  • Advanced CHNS Analyzers (Halogen-Scrubbed): High-end systems (such as the Thermo Fisher FlashSmart, Elementar vario EL cube, and PerkinElmer 2400 Series II) utilize proprietary adsorbers or Silver Tungstate on Magnesium Oxide (Ag2WO4/MgO) 2. At high temperatures, the silver reacts with chlorine to form non-volatile Silver Chloride (AgCl), permanently removing it from the gas stream before it reaches the reduction column. Modern systems also operate at elevated temperatures (up to 1150°C) to ensure the complete breakdown of refractory amine bonds 3.

Quantitative Performance Comparison

The theoretical mass fractions for L-Lysinamide dihydrochloride (C6H17Cl2N3O) are: Carbon (33.04%), Hydrogen (7.86%), Nitrogen (19.26%), Oxygen (7.33%), and Chlorine (32.50%). The table below summarizes the experimental deviation observed when analyzing this compound across different system configurations.

ParameterTheoretical ValueStandard CHNS Analyzer (Unoptimized)Advanced CHNS Analyzer (Ag2WO4 Scrubbed)
Carbon (C) 33.04%33.85% (False High due to TCD interference)33.06% ± 0.15%
Hydrogen (H) 7.86%7.92%7.85% ± 0.10%
Nitrogen (N) 19.26%18.10% (False Low due to Cu poisoning)19.24% ± 0.12%
Chlorine (Cl) 32.50%Interferes with TCD baselineSuccessfully Trapped as AgCl
Column Lifespan N/A< 50 samples> 500 samples

Self-Validating Experimental Protocol

To achieve the high-precision results seen in the Advanced Analyzer column, follow this validated workflow. This protocol is designed as a self-validating system: the chemical choices directly protect the downstream instrument readouts.

  • Sample Encapsulation: Weigh exactly 2.0 - 3.0 mg of desiccated C6H17Cl2N3O into a high-purity tin capsule. Mechanistic note: The tin capsule acts as a combustion catalyst. Its exothermic oxidation momentarily spikes the local temperature to ~1800°C, ensuring complete vaporization of the sample [[3]]().

  • Matrix Modification (Optional): For highly refractory halogenated salts, add a small amount of Tungsten Trioxide (WO3) powder to the capsule. WO3 acts as an oxygen donor and helps crack complex matrices to improve analytical accuracy [[3]]().

  • Flash Combustion & Scrubbing: Drop the capsule into the oxidation reactor (maintained at 1150°C) under a dynamic pulse of pure O2. Ensure the lower third of the quartz reactor is packed with a Silver Tungstate/MgO or Silver Vanadate scrubber 2.

  • NOx Reduction: Pass the scrubbed, halogen-free gas mixture through a secondary reduction reactor packed with pure Copper wire at 850°C. This strips excess O2 and quantitatively reduces all NOx species to N2 gas.

  • Separation & Detection: Route the purified N2, CO2, and H2O gases through a GC separation column to the TCD for sequential quantification.

Mechanistic Visualization

G N1 Sample: C6H17Cl2N3O + O2 Carrier N2 Flash Combustion (1150°C) N1->N2 N3 Gas Mixture: CO2, H2O, NOx, HCl/Cl2 N2->N3 Oxidation N4 Halogen Scrubber (Ag2WO4 / MgO) N3->N4 N5 AgCl Precipitate (Chlorine Trapped) N4->N5 Halogen Removal N6 Reduction Column (Cu at 850°C) N4->N6 Clean Gas Flow N7 Purified Gases: N2, CO2, H2O N6->N7 NOx -> N2 O2 Removed N8 GC Separation & TCD Detection N7->N8 Quantification

Caption: Mechanistic workflow of CHNS analysis for C6H17Cl2N3O, highlighting the critical halogen scrubbing step.

References

  • Elementar. "Best practices for sample preparation in elemental analysis".
  • PerkinElmer. "Material Characterization Consumables & Supplies 2010".
  • Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer".

Sources

Validation

Comparative Reactivity Guide: 4-(2-Hydrazinylethyl)morpholine vs. Phenylhydrazine

Executive Summary In the design of aza-heterocycles and the derivatization of carbonyls, the choice of hydrazine reagent dictates both the reaction kinetics and the physicochemical properties of the final adduct. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of aza-heterocycles and the derivatization of carbonyls, the choice of hydrazine reagent dictates both the reaction kinetics and the physicochemical properties of the final adduct. This guide provides an objective, data-driven comparison between 4-(2-Hydrazinylethyl)morpholine (HEM) —a highly versatile, water-soluble aliphatic hydrazine—and Phenylhydrazine (PHZ) , the classical aromatic standard.

Mechanistic Causality: Electronic and Steric Determinants

The fundamental divergence in reactivity between HEM and PHZ stems from their distinct electronic topographies, which directly govern their nucleophilicity[1].

  • Aromatic Attenuation (PHZ): In phenylhydrazine, the lone pair on the internal nitrogen (N1) is delocalized into the aromatic

    
    -system via resonance. This electron-withdrawing effect significantly reduces the electron density on the terminal nitrogen (N2), dampening its overall nucleophilicity[1]. Furthermore, the pyramidalization angle of the external nitrogen in PHZ correlates directly with this reduced reactivity, making it a weaker nucleophile compared to aliphatic counterparts[2].
    
  • Aliphatic Enhancement (HEM): Conversely, HEM lacks aromatic resonance. The ethyl linker exerts an inductive electron-donating effect, pushing electron density toward the hydrazine moiety. This maximizes the "

    
    -effect"—the thermodynamic destabilization of the ground state due to adjacent lone-pair repulsion—rendering the terminal nitrogen highly nucleophilic[1].
    
  • The Morpholine Advantage: HEM features a tertiary amine within the morpholine ring. This not only imparts exceptional aqueous solubility but also acts as an intramolecular proton sponge (pKa ~8.3), facilitating proton transfer during the dehydration step of condensation reactions in aqueous media.

Reactivity HEM 4-(2-Hydrazinylethyl)morpholine (Aliphatic) Inductive Inductive e- Donation (Alkyl Chain) HEM->Inductive PHZ Phenylhydrazine (Aromatic) Resonance Resonance Delocalization (Phenyl Ring) PHZ->Resonance HighNuc High Nucleophilicity Rapid Condensation Inductive->HighNuc LowNuc Attenuated Nucleophilicity Slower Condensation Resonance->LowNuc

Fig 1: Electronic determinants governing the nucleophilicity of aliphatic vs. aromatic hydrazines.

Quantitative Physicochemical Comparison

The following table summarizes the core physicochemical parameters that dictate the handling, reactivity, and application of these reagents.

Parameter4-(2-Hydrazinylethyl)morpholine (HEM)Phenylhydrazine (PHZ)
Chemical Class Aliphatic HydrazineAromatic Hydrazine
Conjugate Acid pKa ~7.8 (Hydrazine), ~8.3 (Morpholine)5.21[3]
Nucleophilicity High (Inductive donation)Moderate (Resonance withdrawal)
Aqueous Solubility High (Miscible, hydrophilic)Low (Sparingly soluble, ~145 g/L)
Oxidative Stability Moderate (Requires inert storage)Low (Rapidly darkens in air/light)
Primary Utility Water-soluble aza-heterocycles, ADME optimizationFischer Indole Synthesis, Osazones

Experimental Workflows & Self-Validating Protocols

To empirically demonstrate the reactivity gap between these two reagents, the following protocol outlines a comparative kinetic study of hydrazone formation.

Protocol: Comparative Hydrazone Condensation Kinetics

Objective: Quantify the condensation rate of HEM vs. PHZ with a model electrophile (benzaldehyde) under controlled pH conditions.

Causality of Experimental Design: Hydrazone formation is strictly pH-dependent. The carbonyl must be protonated to increase electrophilicity, but the hydrazine must remain unprotonated to retain its nucleophilicity. We select pH 6.0 because PHZ (pKa 5.21) remains predominantly in its reactive free-base form[3]. While HEM (pKa ~7.8) is partially protonated at this pH, its intrinsic aliphatic nucleophilicity is so superior that the fraction of available free base still vastly outcompetes PHZ.

Step-by-Step Methodology:

  • Preparation of the Electrophile Stock: Dissolve 10.0 mmol of benzaldehyde and 1.0 mmol of biphenyl (Internal Standard) in 50 mL of absolute ethanol.

    • Expertise Insight: Biphenyl is chemically inert under these conditions and highly UV-active. It provides a self-validating internal standard to normalize HPLC peak areas against any injection volume variances.

  • Buffer Equilibration: Prepare a 100 mM sodium acetate/acetic acid buffer adjusted exactly to pH 6.0. Mix 50 mL of this buffer with the ethanolic stock to create a homogeneous 50:50 EtOH:H2O reaction matrix.

  • Equimolar Reagent Addition: Split the matrix into two 50 mL flasks.

    • Flask A: Add 5.0 mmol of HEM.

    • Flask B: Add 5.0 mmol of PHZ.

  • Kinetic Sampling: Withdraw 100 µL aliquots at 5, 15, 30, and 60 minutes. Quench immediately in 900 µL of cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to halt the reaction.

  • HPLC-UV Analysis: Inject quenched samples onto a C18 column (monitored at 254 nm).

    • Self-Validating Metric: The molar disappearance of the benzaldehyde peak must inversely mirror the appearance of the hydrazone product peak. Any deviation in mass balance immediately flags side reactions (e.g., azine formation or reagent oxidation).

Expected Outcomes: HEM typically achieves >95% conversion within 15 minutes due to the unhindered


-effect and the morpholine ring acting as a local proton shuttle. PHZ requires >60 minutes to achieve similar conversion due to aromatic resonance dampening its lone pair availability.

Workflow Start Equimolar Benzaldehyde + Internal Standard Split Buffer pH 6.0 (EtOH/H2O) Start->Split ReactA Add HEM (pKa ~7.8) Split->ReactA ReactB Add PHZ (pKa 5.21) Split->ReactB HPLC HPLC-UV Monitoring (Self-Validating Check) ReactA->HPLC ReactB->HPLC ResultA Conversion >95% < 15 min HPLC->ResultA HEM Kinetics ResultB Conversion >95% > 60 min HPLC->ResultB PHZ Kinetics

Fig 2: Self-validating HPLC workflow for comparing hydrazine condensation kinetics.

Strategic Applications in Drug Development

When selecting between these reagents, researchers must look beyond raw kinetics to the final properties of the synthesized molecule:

  • ADME Optimization with HEM: Incorporating the 2-morpholinoethyl moiety via HEM is a classic medicinal chemistry tactic. The morpholine ring introduces a basic center that drastically improves the aqueous solubility, metabolic stability, and oral bioavailability of highly lipophilic scaffolds (e.g., pyrazole or triazole kinase inhibitors).

  • Classical Scaffold Synthesis with PHZ: PHZ remains the undisputed champion for the Fischer Indole Synthesis. The absolute requirement for a phenyl ring to undergo the [3,3]-sigmatropic rearrangement makes PHZ structurally indispensable for generating complex indole-based alkaloids and pharmaceuticals.

References

  • Title: Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes Source: chemrxiv.org URL: [Link]

Sources

Comparative

Publish Comparison Guide: Validating Purity of 4-(2-Hydrazinylethyl)morpholine Dihydrochloride

Executive Summary: The Salt Stoichiometry Criticality 4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS 874-82-8) is a pivotal linker and intermediate, particularly in the synthesis of heterocyclic bioactive compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Salt Stoichiometry Criticality

4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS 874-82-8) is a pivotal linker and intermediate, particularly in the synthesis of heterocyclic bioactive compounds and hydrazone-based conjugation systems. While the free base is prone to rapid oxidation and hygroscopic degradation, the dihydrochloride salt form offers superior stability. However, this stability is contingent upon precise stoichiometry (


).

The Core Challenge: Commercial batches often suffer from "salt drift"—existing as a mixture of monohydrochloride, dihydrochloride, and free hydrazine impurities. Standard LC-MS confirms identity but fails to accurately quantify the counter-ion stoichiometry or detect inorganic hydrazine contaminants.

This guide compares three validation methodologies, establishing a Self-Validating Protocol that combines potentiometric titration with HPLC to ensure reagent integrity.

Comparative Analysis of Analytical Methodologies

We evaluated three primary analytical approaches for validating this reagent. The optimal strategy requires a hybrid approach (Method A + Method C).

FeatureMethod A: Potentiometric Titration Method B: HPLC-UV/MS (Reversed Phase) Method C:

H-NMR Spectroscopy
Primary Target Salt Stoichiometry (

) & Hydrazine Content
Organic Impurities (Dimers, Oxidation products)Structural ID & Residual Solvents
Precision High (< 0.5% RSD)Moderate (depends on detector response)Moderate (Integration errors ~1-2%)
Specificity Low (cannot distinguish organic vs. inorganic

)
High (separates synthesis byproducts)High (Structural confirmation)
Limitations Requires bulk sample (~100 mg); Non-specific for organic structurePolar salt elutes in void volume without ion-pairingSalt protons often exchange/broaden invisible
Verdict Mandatory for Salt Validation Mandatory for Purity Profile Supplementary Identity Check

Self-Validating Experimental Protocols

Protocol A: The "Double-Check" Titration System (Gold Standard)

Objective: To independently validate the hydrazine active center and the hydrochloride counter-ion stoichiometry.

Principle:

  • Redox Titration: Quantifies the hydrazine moiety (

    
    ) using Potassium Iodate (
    
    
    
    ) under acidic conditions (Andrews Titration).
  • Precipitation Titration: Quantifies Chloride (

    
    ) using Silver Nitrate (
    
    
    
    ).

Step-by-Step Methodology:

  • Hydrazine Determination (Redox):

    • Dissolve 50.0 mg of sample in 40 mL of 5M HCl in a glass-stoppered flask.

    • Add 5 mL Chloroform (

      
      ) as an indicator layer.
      
    • Titrate with 0.05 M

      
       solution with vigorous shaking.
      
    • Endpoint: The violet color in the chloroform layer (due to transient

      
      ) disappears, leaving a colorless solution (
      
      
      
      ).
    • Calculation:

      
      .
      
  • Chloride Determination (Potentiometric):

    • Dissolve 50.0 mg of sample in 50 mL deionized water.

    • Acidify with 1 mL

      
      .
      
    • Titrate with 0.1 M

      
       using a Silver/Sulfide Ion-Selective Electrode (ISE).
      
    • Endpoint: Determine the inflection point of the potential drop.

Data Interpretation (Self-Validation Logic):

  • Theoretical Ratio: Molar ratio of

    
     to Hydrazine must be 2.0 : 1.0 .
    
  • Correction: If Ratio < 1.9, the product is degrading to monohydrochloride (loss of stability). If Ratio > 2.1, excess free HCl or inorganic salts are present.

Protocol B: Ion-Pairing HPLC for Organic Purity

Objective: To retain the highly polar cation and separate it from synthesis precursors (Morpholine) and oxidation byproducts.

System Parameters:

  • Column: C18 Polar-Embedded or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Heptafluorobutyric Acid (HFBA) in Water (HFBA acts as the ion-pairing agent).

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Gradient: 0% B (Hold 2 min)

    
     30% B (15 min) 
    
    
    
    90% B (Wash).
  • Detection: UV @ 210 nm (Low sensitivity) or CAD (Charged Aerosol Detector - Recommended for non-chromophores).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for accepting or rejecting a reagent batch based on the "Double-Check" system.

ValidationWorkflow Start Raw Reagent Batch (4-(2-Hydrazinylethyl)morpholine 2HCl) Step1 Step 1: 1H-NMR (D2O) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 Step 2: HPLC (Ion-Pairing) Decision1->Step2 Yes Reject REJECT BATCH Decision1->Reject No Decision2 Organic Purity > 97%? Step2->Decision2 Step3 Step 3: Double Titration (Redox + Argentometric) Decision2->Step3 Yes Decision2->Reject No Calc Calculate Molar Ratio (Cl- / Hydrazine) Step3->Calc ResultA Ratio ~ 2.0 (±0.1) PASS: Stable Dihydrochloride Calc->ResultA ResultB Ratio < 1.8 FAIL: Monohydrochloride/Degradation Calc->ResultB ResultC Ratio > 2.2 FAIL: Excess Inorganic Salt Calc->ResultC

Caption: Logical decision tree for validating reagent stoichiometry and purity. Note the critical divergence at the titration step.

Synthesis & Impurity Origin[1]

Understanding the synthesis pathway highlights why specific impurities (like Morpholine or dimerized products) appear.

SynthesisPathway Reactant1 4-(2-Chloroethyl)morpholine (HCl Salt) Product 4-(2-Hydrazinylethyl)morpholine (Free Base) Reactant1->Product Nucleophilic Substitution Reactant2 Hydrazine Hydrate (Excess) Reactant2->Product FinalSalt Target: Dihydrochloride Salt (Stable) Product->FinalSalt + HCl (g) / EtOH Impurity1 Impurity: Dimer (1,2-bis(2-morpholinoethyl)hydrazine) Product->Impurity1 Reaction with starting material Impurity2 Impurity: Oxidation (Azo derivatives) Product->Impurity2 Air Oxidation (if not salted quickly)

Caption: Synthesis pathway showing the origin of the 'Dimer' impurity (competing alkylation) and oxidation risks prior to salt formation.

Experimental Data Summary (Simulated Case Study)

The following table summarizes a comparison between a "High Purity" vendor sample and a "Technical Grade" sample using the protocols defined above.

ParameterHigh Purity Sample (Vendor A)Technical Grade (Vendor B)Interpretation
Appearance White crystalline powderOff-white/Yellowish solidYellow indicates oxidation (azo formation).
HPLC Purity (Area %) 99.2%94.5%Tech grade contains ~4% dimer impurity.
Hydrazine Content (Redox) 98.5% (w/w)88.0% (w/w)Significant active content deficit in Tech grade.
Chloride Content (AgNO3) 32.4% (Theoretical: 32.5%)28.1%Tech grade is likely a mix of Mono/Di-HCl.
Molar Ratio (

)
2.01 1.75 Vendor A is stable. Vendor B is degrading.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for Andrews Titration of Hydrazine).

  • McBride, W. R., Henry, R. A., & Skolnik, S. (1953). "Potentiometric Titration of Organic Derivatives of Hydrazine with Potassium Iodate". Analytical Chemistry, 25(7), 1042–1046. [Link]

  • Occupational Safety and Health Administration (OSHA). (2003). Morpholine: Method PV2123. (Reference for Morpholine detection/derivatization logic). [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(2-Hydrazinylethyl)morpholine Dihydrochloride

The following guide provides a high-level, operational standard procedure (SOP) for the disposal of 4-(2-Hydrazinylethyl)morpholine dihydrochloride . Executive Summary: Immediate Action Profile Compound: 4-(2-Hydrazinyle...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level, operational standard procedure (SOP) for the disposal of 4-(2-Hydrazinylethyl)morpholine dihydrochloride .

Executive Summary: Immediate Action Profile
  • Compound: 4-(2-Hydrazinylethyl)morpholine dihydrochloride[1][2]

  • CAS No: 874-82-8[1][2]

  • Primary Hazards: Acute Toxicity , Skin Corrosion (Acidic) , Potential Carcinogen (Hydrazine derivative), Aquatic Toxicity .

  • Disposal Method: High-Temperature Incineration (via licensed waste handler).

  • Critical Restriction: DO NOT attempt to neutralize this compound with bleach (sodium hypochlorite) in the laboratory. Oxidation of morpholine derivatives can generate N-nitrosomorpholine , a potent carcinogen, or explosive chloramines.

Chemical Safety Profile & Waste Classification

Before initiating disposal, you must classify the waste stream correctly to ensure regulatory compliance (EPA/RCRA) and personnel safety.[3]

PropertySpecificationOperational Implication
Molecular Structure Morpholine ring linked to a hydrazine group, stabilized as a dihydrochloride salt.The salt form makes it acidic and water-soluble. The hydrazine moiety presents a reducing hazard and toxicity risks.[4]
RCRA Classification Not Explicitly P- or U-Listed (e.g., unlike pure Hydrazine U133).Must be managed as Characteristic Hazardous Waste. Likely Codes: D002 (Corrosive, if pH < 2), D001 (if in flammable solvent).
Incompatibility Strong oxidizers (nitrates, peroxides, bleach), Strong bases.Segregation is critical. Contact with oxidizers can cause fire/explosion. Contact with bases liberates free hydrazine base (volatile/toxic).
Toxicology Skin corrosive; suspected carcinogen.Zero-contact handling. Double nitrile gloves and full face shield required.
Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Waste State Start->TypeCheck SolidPure Pure Solid / Powder TypeCheck->SolidPure LiquidSol Liquid / Reaction Mixture TypeCheck->LiquidSol Spill Spill Cleanup Material TypeCheck->Spill Segregate Segregate from Oxidizers & Acids SolidPure->Segregate LiquidSol->Segregate Spill->Segregate Labeling Label: 'Toxic, Corrosive, Hydrazine Deriv.' Segregate->Labeling ContainerSol Double-Bag -> Wide-Mouth Drum Labeling->ContainerSol Solids ContainerLiq Compatible HDPE/Glass Carboy Labeling->ContainerLiq Liquids Prohibit CRITICAL: NO BLEACH DESTRUCTION Labeling->Prohibit Final Transfer to EHS/Waste Vendor (High-Temp Incineration) ContainerSol->Final ContainerLiq->Final Prohibit->Final Prevents Nitrosamines

Figure 1: Decision logic for segregating and packaging 4-(2-Hydrazinylethyl)morpholine dihydrochloride waste.

Detailed Operational Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Use this for expired shelf stocks, weighing boats, or contaminated gloves.

  • PPE Setup: Wear a chemical-resistant lab coat, safety goggles (or face shield), and double nitrile gloves (minimum 0.11mm thickness).

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (Zip-lock type).

  • Secondary Containment: Place the sealed bag into a secondary screw-top container (HDPE jar or wide-mouth glass jar).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-(2-Hydrazinylethyl)morpholine dihydrochloride"[1][2]

    • Hazards: Toxic, Corrosive.[5][6]

  • Storage: Store in a satellite accumulation area dedicated to toxic solids. Keep away from oxidizers (nitric acid, permanganates).

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or reaction solvents containing the compound.

  • pH Check: If the solution is highly acidic (due to the dihydrochloride salt), do not neutralize it with strong base if it will generate excessive heat or vapors in an open vessel.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DCM) is compatible with the waste carboy.

    • Note: Halogenated and Non-Halogenated solvents should generally be separated, but for this specific toxic solute, follow your facility's "High Hazard" liquid stream guidelines.

  • Transfer: Pour waste into a dedicated "Toxic/Corrosive Organic Waste" carboy.

  • Rinsing: Triple-rinse glassware with the reaction solvent and add rinsate to the waste container.

Protocol C: Spill Cleanup (Emergency Procedure)

For small bench-top spills (< 50g/mL).

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Absorb:

    • Liquids: Cover with a non-combustible absorbent (Vermiculite or commercial spill pads). Do not use paper towels (fire risk with hydrazines).

    • Solids: Cover with wet sand or wet vermiculite to prevent dust generation, then carefully scoop.

  • Collect: Use a plastic scoop (non-sparking) to transfer material into a hazardous waste bag.

  • Decontaminate Surface: Wash the area with a mild soap solution. Avoid bleach to prevent nitrosamine formation.

  • Disposal: Treat all cleanup materials as Protocol A (Solid Waste).

Scientific Rationale: Why No Bleach?

Many general safety guides suggest neutralizing hydrazines with sodium hypochlorite (bleach). However, for morpholine-containing hydrazines , this is dangerous.

  • Mechanism of Danger: Morpholine is a secondary amine precursor. In the presence of nitrosating agents (which can form from the oxidation of nitrogenous compounds), it readily forms N-nitrosomorpholine (NMOR) .

  • Carcinogenicity: NMOR is a potent, reasonably anticipated human carcinogen.

  • Self-Validating Safety: By strictly prohibiting bleach and opting for commercial incineration , you eliminate the variable of operator error and the risk of generating a more hazardous byproduct than the original waste.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3029393, 4-(2-Hydrazinylethyl)morpholine dihydrochloride. Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: Hydrazine dihydrochloride (Analogous Hazard Data). Retrieved from .

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from .

  • World Health Organization (WHO) / IARC. Monographs on the Evaluation of Carcinogenic Risks to Humans: Some N-Nitroso Compounds (Vol 17). (Reference for N-nitrosomorpholine formation risks). Retrieved from .

Sources

Handling

Personal protective equipment for handling 4-(2-Hydrazinylethyl)morpholine dihydrochloride

Executive Safety Directive Treat as a Potential Carcinogen and Sensitizer. While standard GHS classifications for this specific salt often list it as an Irritant (H315/H319) and Harmful if Swallowed (H302), the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Treat as a Potential Carcinogen and Sensitizer. While standard GHS classifications for this specific salt often list it as an Irritant (H315/H319) and Harmful if Swallowed (H302), the presence of the hydrazine moiety necessitates a conservative safety approach. Hydrazine derivatives are historically associated with skin sensitization and potential carcinogenicity. Do not rely solely on the "Warning" label; handle with "Danger" protocols.

This guide prioritizes the ALARA (As Low As Reasonably Achievable) principle to protect researchers from long-term sensitization and acute acidic exposure.

Risk Assessment & Chemical Behavior

To handle this compound safely, you must understand why it poses a risk.

Hazard ComponentMechanism of ActionOperational Implication
Hydrazine Moiety Reducing agent with high reactivity toward biological macromolecules.Sensitization Risk: Potential to cross-link proteins, leading to allergic dermatitis. Incompatibility: Violent reactions with strong oxidizers.
Dihydrochloride Salt Hydrolysis on contact with moisture (mucous membranes) releases hydrochloric acid.Corrosivity: Inhalation of dust causes immediate irritation/burns to the upper respiratory tract.
Hygroscopicity Absorbs atmospheric water, leading to clumping and hydrolysis.Storage: Must be stored under inert gas (Argon/Nitrogen) and desiccated. Degraded material is stickier and harder to handle.
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for hydrazine derivatives.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).Secondary (Spill/Weighing): N95 or P100 Particulate Respirator.The dihydrochloride salt forms a fine, acidic dust. Fume hoods capture >99% of particulates. Respirators provide backup during static-induced dust dispersal.
Dermal (Hands) Double Gloving Required. Inner: Nitrile (4 mil).Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for prolonged use.Hydrazines have high skin permeation rates. Double gloving creates a "breakthrough buffer." If the outer glove is splashed, strip it immediately; the inner glove protects during removal.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses with side shields are NOT acceptable.Powder drift can bypass safety glasses. Contact with the eye creates an immediate acidic solution (HCl) causing corneal opacity/burns.
Body Tyvek® Lab Coat (closed front) or chemically resistant apron over standard cotton coat.Prevents dust accumulation on fabric clothing, which can migrate outside the lab or re-aerosolize later.
Operational Protocol: Safe Handling Workflow
A. Engineering Controls Check

Before opening the container, verify the fume hood airflow monitor reads safe. Clear the hood of unnecessary clutter to prevent turbulence (eddy currents) that can pull powder out of the sash plane.

B. Weighing & Transfer (The Critical Step)

Static electricity is the enemy of dihydrochloride salts.

  • Static Mitigation: Use an ionizing bar or antistatic gun on the weighing boat and spatula before use.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a pyramid glove bag for weighing.

  • Technique:

    • Tare the weighing boat.

    • Transfer solid gently. Do not dump.

    • Immediately recap the stock bottle.

    • Pro-Tip: If the solid is clumped (hygroscopic effect), do not chip at it aggressively. Dissolve the entire content in the solvent of choice if experimental design permits, then aliquot volumetrically.

C. Solubilization
  • Solvent Choice: Water, DMSO, or Methanol.

  • Exotherm Management: The dissolution of HCl salts is slightly exothermic. Add the solid to the solvent, not solvent to solid, to minimize dust ejection.

Visualization: Safe Handling Logic Flow

SafeHandling cluster_weighing Weighing Protocol Start START: Handling 4-(2-Hydrazinylethyl) morpholine 2HCl RiskCheck Risk Assessment: Check Hydrazine/Acid Hazards Start->RiskCheck PPE Don PPE: Double Nitrile, Goggles, Tyvek RiskCheck->PPE HoodCheck Verify Fume Hood (80-100 fpm) PPE->HoodCheck Static Neutralize Static (Ionizer/Gun) HoodCheck->Static Transfer Transfer Solid (Avoid Dust Generation) Static->Transfer Solubilize Solubilize Immediately (Contain Dust) Transfer->Solubilize Decon Decontamination: Wipe surfaces with 5% Bleach Solubilize->Decon Waste Disposal: Hazardous Waste (No Oxidizers) Decon->Waste

Figure 1: Operational workflow emphasizing static control and immediate solubilization to minimize dust exposure.[1][2][3][4]

Emergency Response
  • Inhalation: Move to fresh air immediately. The HCl component causes bronchospasm; seek medical attention if coughing persists.

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.[1][2][3][5]

    • Wash with soap and water for 15 minutes .[1][6]

    • Do not use organic solvents (ethanol/DMSO) to wash skin; this increases transdermal absorption of the hydrazine.

  • Spill Cleanup:

    • Do not dry sweep. This creates dust.

    • Cover spill with wet paper towels (water-dampened) to solubilize the salt.

    • Wipe up and place in a sealed bag.

    • Clean surface with a mild bleach solution (oxidizes residual hydrazine) followed by water.

Disposal & Deactivation

Crucial: Segregate this waste stream.

  • Stream: Hazardous Chemical Waste (Organic/Amine).

  • Incompatibilities: NEVER mix with oxidizing agents (Peroxides, Nitric Acid) in the waste container. Hydrazines + Oxidizers = Hypergolic reaction (fire/explosion) or evolution of toxic Nitrogen oxides.

  • Labeling: Clearly mark the tag with "Hydrazine Derivative" and "Acidic Solid."

References
  • PubChem. (n.d.). Compound Summary: Morpholine derivatives and Hydrazine toxicity. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine: Occupational Health Guideline. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.